molecular formula C25H49O19P3 B2994959 PtdIns-(4,5)-P2 (1,2-dioctanoyl) CAS No. 204858-53-7

PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Cat. No.: B2994959
CAS No.: 204858-53-7
M. Wt: 746.569
InChI Key: XLNCEHRXXWQMPK-MJUMVPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphatidylinositol 4,5-bisphosphate diC8 (PI(4,5)P2 diC8) is a synthetic, purified dioctanoyl PI(4,5)P2.>1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate in which the phosphatidyl acyl groups at positions 1 and 2 are both specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 4,5-bisphosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)(5-).

Properties

IUPAC Name

[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNCEHRXXWQMPK-MJUMVPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49O19P3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Phosphatidylinositol 4,5-bisphosphate in Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of the plasma membrane, is a critical regulator of clathrin-mediated endocytosis (CME). Its spatial and temporal regulation governs the recruitment and function of a multitude of endocytic proteins, thereby orchestrating the intricate process of vesicle formation, from initiation and cargo selection to membrane scission. This technical guide provides an in-depth exploration of the function of PtdIns(4,5)P2 in CME, with a focus on its interactions with key molecular players. We present a compilation of quantitative data, detailed experimental protocols for studying PtdIns(4,5)P2 dynamics and function, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, hormones, and signaling receptors.[1] This process is initiated by the assembly of a clathrin coat on the cytoplasmic face of the plasma membrane, leading to the formation of a clathrin-coated pit (CCP).[2] The CCP then invaginates and pinches off to form a clathrin-coated vesicle (CCV), which transports its cargo into the cell. The fidelity and efficiency of CME are critically dependent on the localized synthesis and turnover of PtdIns(4,5)P2.[3][4] This phosphoinositide acts as a molecular beacon, recruiting and modulating the activity of essential endocytic machinery.[5]

The di-octanoyl form of PtdIns(4,5)P2 is a synthetic, water-soluble analog that is frequently utilized in in vitro studies to investigate the lipid-protein interactions central to CME.[6][7] Understanding the precise functions of PtdIns(4,5)P2 in this pathway is paramount for elucidating fundamental cellular mechanisms and for the development of therapeutic strategies that target cellular uptake processes.

The Multifaceted Functions of PtdIns(4,5)P2 in Clathrin-Mediated Endocytosis

PtdIns(4,5)P2 plays a central role in multiple, distinct stages of CME, from the initial recruitment of adaptor proteins to the final membrane fission event.

Initiation and Stabilization of Clathrin-Coated Pits

The initiation of a CCP is a tightly regulated process that begins with the recruitment of the heterotetrameric adaptor protein 2 (AP2) complex to the plasma membrane. PtdIns(4,5)P2 is a key determinant in this recruitment. The α and µ2 subunits of AP2 contain binding sites for PtdIns(4,5)P2, and this interaction is crucial for the initial targeting of AP2 to the plasma membrane.[8][9] This binding induces a conformational change in AP2, exposing its cargo-binding sites and facilitating the recruitment of clathrin triskelia.[1]

Depletion of PtdIns(4,5)P2 from the plasma membrane leads to a dramatic reduction in the number of CCPs and a dissociation of AP2 from the membrane, highlighting the essential role of this phosphoinositide in CCP nucleation.[5][10] Furthermore, the balance between PtdIns(4,5)P2 synthesis and turnover is critical for the stabilization and maturation of nascent CCPs.[3][4]

Recruitment and Regulation of Accessory Proteins

Beyond AP2, a host of other endocytic accessory proteins are recruited to the forming CCP through their interaction with PtdIns(4,5)P2. These proteins contain various phosphoinositide-binding domains, such as the pleckstrin homology (PH) domain, the ENTH/ANTH domain, and BAR domains.[11][12][13]

  • Epsin and AP180: These proteins, containing ANTH domains, bind to PtdIns(4,5)P2 and are involved in membrane curvature generation and clathrin assembly.[8][11]

  • Dynamin: This large GTPase, which mediates the final scission of the vesicle neck, contains a PH domain that binds to PtdIns(4,5)P2.[14][15] This interaction is crucial for targeting dynamin to the neck of the invaginated CCP.[16]

Membrane Curvature and Fission

The generation of membrane curvature is a fundamental aspect of vesicle formation. PtdIns(4,5)P2 contributes to this process both directly, through its conical shape that can induce negative membrane curvature, and indirectly, by recruiting proteins with membrane-bending capabilities. Proteins containing BAR domains, such as amphiphysin (B1176556) and endophilin, are recruited to the neck of the CCP in a PtdIns(4,5)P2-dependent manner and play a crucial role in sensing and promoting membrane curvature.[13]

The culmination of CME is the fission of the vesicle from the plasma membrane, a process orchestrated by dynamin. The binding of dynamin's PH domain to PtdIns(4,5)P2 at the vesicle neck is thought to be a critical step in its assembly and the subsequent GTP-hydrolysis-driven membrane scission.[14][17]

Quantitative Data on PtdIns(4,5)P2 Interactions in CME

The interactions between PtdIns(4,5)P2 and the endocytic machinery have been quantified in numerous studies. The following tables summarize key binding affinities and the effects of PtdIns(4,5)P2 concentration on CME.

Table 1: Binding Affinities of Endocytic Proteins for PtdIns(4,5)P2

ProteinDomainMethodKdReference(s)
Dynamin-1PH domain (monomeric)Isothermal Titration Calorimetry~1-4 mM[18]
Dynamin-1Full-length (oligomeric)Surface Plasmon Resonance205 ± 126 nM[18]
Dynamin-1Full-lengthSurface Plasmon Resonance130 ± 10 nM[19]
AP2 core-Biolayer Interferometry~10 µM (for FCHO1/2 linker)[1]
BtkPH domainBIAcore~8 µM[15]

Table 2: Effects of PtdIns(4,5)P2 Depletion on Clathrin-Coated Pit Dynamics

Experimental ConditionMeasured ParameterEffectReference(s)
Rapamycin-induced PtdIns(4,5)P2 depletionAverage intensity of clathrin puncta~20% reduction[5]
Ionomycin-induced PtdIns(4,5)P2 depletionNumber of clathrin (LCa-GFP) spots~90% decrease[10]
Rapamycin-induced PtdIns(4,5)P2 depletionDissociation of AP2 from plasma membraneNear complete[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PtdIns(4,5)P2 in clathrin-mediated endocytosis.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including PtdIns(4,5)P2.

Materials:

  • Nitrocellulose membrane (0.2 µm)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other lipids of interest

  • Purified recombinant protein of interest (e.g., GST-tagged)

  • Blocking buffer (e.g., 3-5% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • ECL detection reagents and X-ray film or digital imager

Procedure:

  • Spot serial dilutions of lipids (e.g., starting from 100 pmol) onto a nitrocellulose membrane and allow to dry completely.[13][20]

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.[13]

  • Incubate the membrane with the purified protein of interest (e.g., 1 µg/ml in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the bound protein using ECL reagents.

In Vitro Reconstitution of Clathrin-Coated Vesicle Formation

This assay allows for the study of the minimal components required for CCP budding and vesicle formation from purified plasma membranes.

Materials:

  • Highly purified plasma membranes

  • Cytosol extract

  • ATP

  • Buffer containing physiological salt concentrations and Ca2+

  • Transmission electron microscope

Procedure:

  • Isolate highly purified plasma membranes from cells.[3]

  • Incubate the plasma membranes with cytosol extract, ATP, and Ca2+ at 37°C for 5-10 minutes.[3]

  • Fix the membranes and prepare them for transmission electron microscopy.

  • Analyze the membranes for the presence of invaginated and budded clathrin-coated vesicles.[3]

A more recent protocol utilizes liposomes with specific lipid compositions and purified proteins to reconstitute budding.[21]

Total Internal Reflection Fluorescence (TIRF) Microscopy for Live-Cell Imaging of CCP Dynamics

TIRF microscopy is a powerful technique to visualize the dynamics of CCPs at the plasma membrane of living cells with high signal-to-noise ratio.[17][22][23][24]

Materials:

  • Adherent cell line (e.g., HeLa, BSC-1)

  • Plasmids encoding fluorescently tagged endocytic proteins (e.g., clathrin-light-chain-eGFP, AP2-mCherry)

  • Transfection reagent

  • Glass-bottom dishes or coverslips

  • TIRF microscope equipped with appropriate lasers, filters, and a sensitive camera

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Transfect cells with plasmids encoding the fluorescently tagged proteins of interest.[22]

  • Allow cells to express the proteins for 24-48 hours.

  • Before imaging, replace the culture medium with an appropriate imaging medium.

  • Mount the dish on the TIRF microscope stage.

  • Acquire time-lapse image series of the ventral plasma membrane, focusing on the dynamics of the fluorescently tagged proteins.[22]

  • Analyze the acquired movies to quantify CCP lifetimes, intensities, and dynamics using appropriate image analysis software.[22]

Rapamycin-Inducible PtdIns(4,5)P2 Depletion

This chemogenetic tool allows for the acute and reversible depletion of PtdIns(4,5)P2 from the plasma membrane, enabling the study of the immediate effects on CME.[25][26][27][28]

Principle: The system typically consists of two components: a PtdIns(4,5)P2 5-phosphatase (e.g., Inp54p) fused to FKBP12, and a plasma membrane-anchored FRB domain.[27] The addition of rapamycin (B549165) induces the heterodimerization of FKBP12 and FRB, recruiting the phosphatase to the plasma membrane where it rapidly hydrolyzes PtdIns(4,5)P2.[27]

Procedure:

  • Co-transfect cells with plasmids encoding the two components of the system, along with fluorescently tagged markers for CME.

  • Perform live-cell imaging using TIRF or confocal microscopy.

  • Acquire a baseline recording of CCP dynamics.

  • Add rapamycin to the imaging medium to induce PtdIns(4,5)P2 depletion.[27]

  • Continue to acquire images to observe the acute effects on CCP formation, stability, and protein recruitment.

Quantitative Transferrin Uptake Assay

This assay measures the rate of CME by quantifying the internalization of fluorescently labeled transferrin, a classic cargo of this pathway.[4][6][29][30][31]

Materials:

  • Adherent cells

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin)

  • Acidic wash buffer (to remove surface-bound transferrin)

  • Fluorescence microscope or plate reader

Procedure:

  • Incubate cells with fluorescently labeled transferrin for various time points.[4]

  • To measure internalization, wash the cells with an acidic buffer to strip off any surface-bound transferrin.

  • Fix the cells.

  • Quantify the internalized fluorescence per cell using automated fluorescence microscopy and image analysis software.[4][30]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PtdIns(4,5)P2 in CME and a typical experimental workflow for studying its function.

PtdIns45P2_in_CME PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns4P->PIP5K Substrate PtdIns45P2 PtdIns(4,5)P2 PIP5K->PtdIns45P2 Synthesis AP2 AP2 Complex PtdIns45P2->AP2 Recruitment & Activation Accessory Accessory Proteins (Epsin, AP180) PtdIns45P2->Accessory Recruitment Dynamin Dynamin PtdIns45P2->Dynamin Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Cargo Cargo Cargo->AP2 Binding CCP Clathrin-Coated Pit Formation Clathrin->CCP Accessory->CCP Invagination Invagination & Curvature CCP->Invagination Invagination->Dynamin Localization to Neck Scission Scission Dynamin->Scission GTP Hydrolysis CCV Clathrin-Coated Vesicle Scission->CCV

Caption: PtdIns(4,5)P2 signaling cascade in clathrin-mediated endocytosis.

TIRF_Workflow CellCulture 1. Cell Culture & Transfection ImagingPrep 2. Prepare for Imaging CellCulture->ImagingPrep TIRF 3. TIRF Microscopy ImagingPrep->TIRF Acquisition 4. Time-lapse Acquisition TIRF->Acquisition Analysis 5. Image Analysis Acquisition->Analysis Quantification 6. Quantification of CCP Dynamics Analysis->Quantification

Caption: Experimental workflow for TIRF microscopy analysis of CCP dynamics.

Conclusion

PtdIns(4,5)P2 is an indispensable regulator of clathrin-mediated endocytosis, acting at multiple stages to ensure the efficient and accurate internalization of cargo. Its role as a platform for the recruitment and activation of key endocytic proteins underscores its importance in cellular physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of CME and to explore novel therapeutic avenues that target this fundamental cellular process. A thorough understanding of the molecular interactions governed by PtdIns(4,5)P2 will undoubtedly pave the way for innovative strategies to modulate cellular uptake in various disease contexts.

References

The Pivotal Interaction of 1,2-Dioctanoyl-PtdIns(4,5)P2 with the Actin Cytoskeleton: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies governing the dynamic interplay between the key signaling lipid, 1,2-dioctanoyl-phosphatidylinositol-(4,5)-bisphosphate, and the actin cytoskeleton.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate relationship between the synthetic, cell-permeable phosphoinositide, 1,2-dioctanoyl-PtdIns(4,5)P2 (diC8-PIP2), and the actin cytoskeleton. Here, we delve into the core principles of this interaction, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction: PtdIns(4,5)P2 as a Master Regulator of Actin Dynamics

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a minor phospholipid component of the inner leaflet of the plasma membrane, yet it plays a crucial role in orchestrating a multitude of cellular processes.[1][2][3] Its strategic location and ability to interact with a wide array of proteins make it a central hub for signal transduction, linking extracellular cues to intracellular responses. One of the most significant functions of PIP2 is its profound influence on the organization and dynamics of the actin cytoskeleton.[3][4]

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to cell morphology, motility, division, and intracellular transport. The continuous remodeling of this network, through processes of polymerization, depolymerization, branching, and bundling, is tightly controlled by a cohort of actin-binding proteins (ABPs). PIP2 directly interacts with many of these ABPs, modulating their activity and subcellular localization, thereby exerting precise spatiotemporal control over actin dynamics.[5][6]

The use of synthetic, cell-permeable analogs of PIP2, such as 1,2-dioctanoyl-PtdIns(4,5)P2, has been instrumental in dissecting the specific roles of this signaling lipid. The short dioctanoyl acyl chains of diC8-PIP2 facilitate its delivery across the cell membrane and its incorporation into cellular membranes, allowing for the direct investigation of its effects on the actin cytoskeleton in living cells and in in vitro reconstituted systems.

Quantitative Data: PtdIns(4,5)P2 Interaction with Key Actin-Binding Proteins

The interaction of PtdIns(4,5)P2 with various actin-binding proteins has been characterized quantitatively, revealing a range of binding affinities and functional consequences. While specific data for the 1,2-dioctanoyl version is limited in the literature, the following tables summarize the known quantitative effects of PtdIns(4,5)P2 on key ABPs, which are expected to be mimicked by diC8-PIP2 in experimental settings.

Actin-Binding ProteinPtdIns(4,5)P2 Binding Affinity (C₅₀/K_d)Effect of PtdIns(4,5)P2 Binding on Protein ActivityReferences
Cofilin C₅₀: ~11 µM (for D122K mutant)Inhibits F-actin severing and depolymerizing activity.[7][8][7][8]
Profilin Binds with high affinityDissociates profilin-actin complexes, promoting actin polymerization.[9]
Gelsolin Binds with high affinityInhibits F-actin severing and capping activity.[10][10]
N-WASP Synergistic with Cdc42Relieves autoinhibition, promoting Arp2/3 complex activation.[11][12][11][12]
Arp2/3 Complex Binds with a K_d of 2.3 µM to actin filamentsActivated by N-WASP, which is in turn activated by PIP2.[6][6]
Formins Binds to the GBD domainCan regulate localization and activity.[13][13]

Signaling Pathways and Regulatory Mechanisms

The influence of PtdIns(4,5)P2 on the actin cytoskeleton is not a simple one-to-one interaction but rather a complex network of signaling events. DiC8-PIP2, when introduced to cells or in vitro systems, can trigger these pathways, leading to significant rearrangements of the actin network.

Regulation of Actin-Binding Proteins by PtdIns(4,5)P2

PtdIns(4,5)P2 directly binds to and modulates the function of several key actin-binding proteins. This regulation is often allosteric, causing conformational changes that either activate or inhibit the protein's function.

PtdIns45P2_ABP_Regulation cluster_abps Actin-Binding Proteins PtdIns45P2 PtdIns(4,5)P2 Cofilin Cofilin PtdIns45P2->Cofilin Inhibition of severing Profilin Profilin PtdIns45P2->Profilin Dissociation from Actin Gelsolin Gelsolin PtdIns45P2->Gelsolin Inhibition of severing/capping N_WASP N-WASP PtdIns45P2->N_WASP Activation ERM ERM Proteins PtdIns45P2->ERM Activation & Membrane Linkage Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Actin_Polymerization Actin Polymerization Profilin->Actin_Polymerization Promotes Gelsolin->Actin_Depolymerization Promotes N_WASP->Actin_Polymerization Promotes Membrane_Cytoskeleton_Linkage Membrane-Cytoskeleton Linkage ERM->Membrane_Cytoskeleton_Linkage Promotes PtdIns45P2_Nucleation_Pathway cluster_NWASP_Arp23 Branched Actin Network Formation cluster_Formin Linear Actin Filament Elongation PtdIns45P2 PtdIns(4,5)P2 Rho Rho-GTP PtdIns45P2->Rho Regulates N_WASP N-WASP (inactive) PtdIns45P2->N_WASP Activates Cdc42 Cdc42-GTP Cdc42->N_WASP Activates Formin Formin Rho->Formin Activates N_WASP_active N-WASP (active) Arp23 Arp2/3 Complex N_WASP_active->Arp23 Activates Branched_Actin Branched F-Actin Arp23->Branched_Actin Nucleates Linear_Actin Linear F-Actin Formin->Linear_Actin Nucleates & Elongates Pyrene_Actin_Assay_Workflow Start Start Prepare_Actin Prepare Pyrene-labeled G-Actin Monomers Start->Prepare_Actin Prepare_Liposomes Prepare Liposomes (with and without diC8-PIP2) Start->Prepare_Liposomes Prepare_ABPs Prepare Actin-Binding Proteins Start->Prepare_ABPs Mix_Components Mix Actin, Liposomes, and ABPs in a Fluorometer Cuvette Prepare_Actin->Mix_Components Prepare_Liposomes->Mix_Components Prepare_ABPs->Mix_Components Initiate_Polymerization Initiate Polymerization (add polymerization buffer) Mix_Components->Initiate_Polymerization Measure_Fluorescence Measure Pyrene Fluorescence Over Time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Polymerization Kinetics (Plot Intensity vs. Time) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End TIRF_Microscopy_Workflow Start Start Prepare_Surface Prepare Flow Cell with diC8-PIP2 SLB or Passivated Surface Start->Prepare_Surface Prepare_Reagents Prepare Fluorescently Labeled G-Actin and ABPs Start->Prepare_Reagents Introduce_Reagents Introduce Reagents into Flow Cell Prepare_Surface->Introduce_Reagents Prepare_Reagents->Introduce_Reagents Initiate_Polymerization Initiate Polymerization Introduce_Reagents->Initiate_Polymerization Acquire_Images Acquire Time-Lapse Images with TIRF Microscope Initiate_Polymerization->Acquire_Images Analyze_Dynamics Analyze Single Filament Dynamics and ABP Interactions Acquire_Images->Analyze_Dynamics End End Analyze_Dynamics->End

References

PtdIns(4,5)P2 (1,2-dioctanoyl) as a Substrate for Phospholipase C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dioctanoyl-phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) as a substrate for phospholipase C (PLC) enzymes. It covers the core biochemical principles, detailed experimental methodologies, and quantitative data to facilitate research and development in areas involving phosphoinositide signaling.

Introduction to the PtdIns(4,5)P2 Signaling Pathway

Phosphatidylinositol 4,5-bisphosphate is a crucial phospholipid component of cell membranes, acting as a key signaling molecule.[1] It serves as the primary substrate for phospholipase C (PLC), a family of enzymes central to cellular signal transduction.[2] The hydrolysis of PtdIns(4,5)P2 by PLC is a pivotal event in response to a multitude of extracellular signals, including hormones, neurotransmitters, and growth factors.[3]

This enzymatic reaction yields two essential second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[4] InsP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[4] Concurrently, the lipophilic DAG remains in the plasma membrane, where it activates protein kinase C (PKC).[5] This cascade of events, known as the IP3/DAG pathway, regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[1][2]

The use of PtdIns(4,5)P2 with short-chain fatty acids, such as the 1,2-dioctanoyl form, offers the advantage of increased solubility in aqueous solutions, making it an ideal substrate for in vitro enzymatic assays.

Phospholipase C Isoforms and Their Regulation

The mammalian PLC family consists of at least 13 isozymes, which are categorized into six subfamilies: β, γ, δ, ε, ζ, and η.[3][4] All PLC isoforms catalyze the hydrolysis of PtdIns(4,5)P2, but they differ in their mechanisms of activation and regulation, allowing for a diverse and specific cellular response to various stimuli.[3]

  • PLC-β (β1-4): These isoforms are primarily activated by G protein-coupled receptors (GPCRs) through the α-subunits of the Gq/11 family and by βγ-subunits of Gi/o proteins.[6]

  • PLC-γ (γ1-2): Activation of PLC-γ isoforms is dependent on tyrosine phosphorylation, typically initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[7]

  • PLC-δ (δ1, 3, 4): These isoforms are thought to be regulated by intracellular Ca²⁺ levels and their pleckstrin homology (PH) domain exhibits a high affinity for PtdIns(4,5)P2, which is crucial for their membrane localization and activity.[8]

  • PLC-ε: This isoform is uniquely regulated by both G proteins (Gα12/13 and Gβγ) and the Ras family of small GTPases.

  • PLC-ζ: Primarily found in sperm, PLC-ζ is considered a key factor in oocyte activation during fertilization, triggered by a rise in intracellular Ca²⁺.

  • PLC-η (η1-2): These isoforms are characterized by their high sensitivity to Ca²⁺ and are also regulated by Gβγ subunits.[2]

The distinct regulatory mechanisms of each PLC isoform allow for the fine-tuning of the PtdIns(4,5)P2 signaling pathway in response to specific cellular contexts and external cues.

Quantitative Analysis of PLC Activity with 1,2-dioctanoyl-PtdIns(4,5)P2

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are essential for characterizing the enzymatic activity of PLC isoforms with 1,2-dioctanoyl-PtdIns(4,5)P2. While comprehensive data for all isoforms with this specific substrate is not extensively compiled in a single source, the following table summarizes representative kinetic values found in the literature for closely related substrates and conditions. It is important to note that assay conditions, such as the presence of detergents and cofactors, can significantly influence these values.

PLC IsoformSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Notes and Conditions
PLC-η2 (purified)PtdIns(4,5)P2 in phospholipid vesicles14.412.6Reconstituted with phospholipid vesicles.[2]
Plant PLC (partially purified)PtdIns(4,5)P2 in deoxycholate mixed micelles45.5 (K_d for lipid)Not specifiedThe study determined the equilibrium dissociation constant (K_d) for the lipid interface.[1]

Note: The kinetic parameters of PLC enzymes are highly dependent on the physical state of the substrate (e.g., micelles, vesicles) and the presence of activators (e.g., Ca²⁺, G proteins). The dioctanoyl version of PtdIns(4,5)P2 is often used to simplify these assays by providing a water-soluble substrate.

Experimental Protocols for Measuring PLC Activity

Several methods can be employed to measure the activity of PLC on 1,2-dioctanoyl-PtdIns(4,5)P2. Non-radioactive assays are often preferred for their safety and convenience. Below is a detailed protocol for a colorimetric assay based on the detection of inositol phosphates, and an alternative malachite green-based assay.

Colorimetric Assay for Inositol Phosphate (B84403) Detection

This assay indirectly measures PLC activity by quantifying the inositol phosphate product.

Materials:

  • Purified PLC enzyme

  • 1,2-dioctanoyl-PtdIns(4,5)P2 substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM CaCl₂, 1 mM DTT)

  • Alkaline Phosphatase

  • Reagents for phosphate detection (e.g., ammonium (B1175870) molybdate (B1676688) and ascorbic acid)[5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer and the desired concentration of 1,2-dioctanoyl-PtdIns(4,5)P2.

    • Add the purified PLC enzyme to initiate the reaction. Include a control reaction without the enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA).

  • Inositol Phosphate Hydrolysis:

    • Neutralize the reaction mixture.

    • Add alkaline phosphatase to the reaction mixture to hydrolyze the inositol phosphate product, releasing inorganic phosphate (Pi).

    • Incubate to allow for complete hydrolysis.

  • Phosphate Detection:

    • Add the phosphate detection reagents (ammonium molybdate and ascorbic acid) to the wells. This will form a colored complex with the released inorganic phosphate.[5]

    • Incubate at room temperature for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 700 nm) using a microplate reader.[5]

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of inositol phosphate produced in the enzymatic reaction by comparing the absorbance values to the standard curve.

    • Determine the specific activity of the PLC enzyme.

Malachite Green-Based Assay for Phosphate Detection

This is an alternative colorimetric method for quantifying the inorganic phosphate released after the alkaline phosphatase step.

Materials:

  • Same as in 4.1, but with a Malachite Green-based phosphate detection kit.

Procedure:

  • Enzymatic Reaction and Hydrolysis:

    • Follow steps 1-3 from the protocol in section 4.1.

  • Phosphate Detection with Malachite Green:

    • Add the Malachite Green reagent to each well. The reagent typically contains malachite green and ammonium molybdate in an acidic solution.

    • Incubate at room temperature for the specified time to allow for the formation of a colored complex between the phosphate and the reagents.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 620-660 nm.

    • Construct a standard curve with known phosphate concentrations.

    • Determine the amount of phosphate released and calculate the PLC activity.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

PLC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor Binds PLC PLC Receptor->PLC Activates PtdIns(4,5)P2 PtdIns(4,5)P2 PLC->PtdIns(4,5)P2 Hydrolyzes DAG DAG PtdIns(4,5)P2->DAG Produces InsP3 Ins(1,4,5)P3 PtdIns(4,5)P2->InsP3 Produces PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release InsP3->Ca_Release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_Release->Cellular_Response Leads to PLC_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Incubate Incubate PLC with PtdIns(4,5)P2 Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_AP Add Alkaline Phosphatase Stop_Reaction->Add_AP Add_Detection_Reagent Add Phosphate Detection Reagent Add_AP->Add_Detection_Reagent Measure_Absorbance Measure Absorbance Add_Detection_Reagent->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Activity Calculate PLC Activity Standard_Curve->Calculate_Activity

References

An In-depth Technical Guide to the Discovery and Synthesis of PtdIns(4,5)P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), a key variant of the critical signaling lipid Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This document details its central role in cellular signaling, provides methodologies for its synthesis and purification, and presents relevant quantitative data for research and development applications.

Discovery and Significance of PtdIns(4,5)P2

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of cell membranes, was first identified as a key player in cellular signaling cascades.[1] It is now understood to be a central hub in signal transduction, acting both as a precursor to second messengers and as a direct signaling molecule.[2] PtdIns(4,5)P2 is primarily localized to the inner leaflet of the plasma membrane, where it regulates a vast array of cellular processes, including cytoskeletal dynamics, endocytosis, exocytosis, and the activity of ion channels and transporters.

The 1,2-dioctanoyl variant of PtdIns(4,5)P2, with its shorter fatty acid chains, offers increased solubility in aqueous solutions, making it a valuable tool for in vitro studies of PtdIns(4,5)P2-protein interactions and enzyme kinetics.

PtdIns(4,5)P2 in Cellular Signaling Pathways

PtdIns(4,5)P2 is a critical node in multiple signaling pathways. Two of the most well-characterized pathways are the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

The Phospholipase C (PLC) Pathway

Upon activation by various cell surface receptors, PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration activates a multitude of downstream cellular responses. DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of protein targets, modulating their activity.

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 DAG DAG PtdIns45P2->DAG IP3 IP3 PtdIns45P2->IP3 PLC PLC PLC->PtdIns45P2 Hydrolysis PKC_inactive PKC (inactive) DAG->PKC_inactive Activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream_PKC Phosphorylation of Target Proteins PKC_active->Downstream_PKC Ca_store Ca2+ Store (ER) IP3->Ca_store Binds to Receptor Ca_ion Ca2+ Ca_store->Ca_ion Release Ca_ion->PKC_inactive Co-activates Downstream_Ca Ca2+-mediated Responses Ca_ion->Downstream_Ca Receptor Receptor Activation Receptor->PLC

Phospholipase C (PLC) Signaling Pathway.
The Phosphoinositide 3-Kinase (PI3K) Pathway

PtdIns(4,5)P2 is also a substrate for PI3K, which phosphorylates the 3'-hydroxyl group of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[3] PtdIns(3,4,5)P3 serves as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane leads to the activation of Akt and subsequent downstream signaling cascades that are crucial for cell growth, proliferation, survival, and metabolism.[3]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K PI3K PI3K->PtdIns45P2 Phosphorylation Akt_inactive Akt (inactive) PtdIns345P3->Akt_inactive Recruits PDK1 PDK1 PtdIns345P3->PDK1 Recruits Akt_active Akt (active) Akt_inactive->Akt_active Downstream Cell Growth, Survival, Metabolism Akt_active->Downstream PDK1->Akt_inactive Phosphorylates Receptor Receptor Activation Receptor->PI3K Synthesis_Workflow Start myo-Inositol Protect_Inositol Protection of Hydroxyl Groups Start->Protect_Inositol Protected_Inositol Protected myo-Inositol Protect_Inositol->Protected_Inositol Couple_Glycerol Coupling with 1,2-dioctanoyl-sn-glycerol Protected_Inositol->Couple_Glycerol Protected_PI Protected Dioctanoyl Phosphatidylinositol Couple_Glycerol->Protected_PI Deprotect_45 Selective Deprotection of 4' and 5' Hydroxyls Protected_PI->Deprotect_45 PI_45_diol Dioctanoyl PI 4',5'-diol Deprotect_45->PI_45_diol Phosphorylate_4 Phosphorylation at 4' Position PI_45_diol->Phosphorylate_4 PI4P Dioctanoyl PtdIns(4)P Phosphorylate_4->PI4P Phosphorylate_5 Phosphorylation at 5' Position PI4P->Phosphorylate_5 Protected_PIP2 Protected Dioctanoyl PtdIns(4,5)P2 Phosphorylate_5->Protected_PIP2 Deprotect_Final Global Deprotection Protected_PIP2->Deprotect_Final Final_Product 1,2-dioctanoyl-PtdIns(4,5)P2 Deprotect_Final->Final_Product Purification Purification (HPLC) Final_Product->Purification

References

Biophysical Properties of PtdIns(4,5)P2 (1,2-dioctanoyl) in Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the short-chain phosphoinositide, 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as PtdIns(4,5)P2 (di-C8) or dioctanoyl-PIP2. Due to its strategic importance in cellular signaling and its utility as a research tool, a thorough understanding of its behavior within lipid bilayers is crucial for advancements in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Biophysical Properties

PtdIns(4,5)P2 is a critical secondary messenger and a key component of the inner leaflet of the plasma membrane, where it regulates a multitude of cellular processes, including signal transduction, ion channel activity, and cytoskeletal dynamics. The 1,2-dioctanoyl variant, with its shorter acyl chains, exhibits distinct biophysical characteristics compared to its long-chain counterparts, making it a valuable tool for in vitro studies.

Physicochemical Characteristics

The fundamental physicochemical properties of PtdIns(4,5)P2 (1,2-dioctanoyl) are summarized in the table below.

PropertyValueReference
Synonyms DOPI-4,5-P2, PIP2(8:0/8:0)[1]
Molecular Formula C25H46O19P3 • 3Na[1]
Formula Weight 812.5 g/mol [1]
Purity ≥97%[1]
Formulation Lyophilized powder[1]
Solubility PBS (pH 7.2): Freely soluble[1]
CHCl3:CH3OH:H2O (3:2:1): 10 mg/ml[1]
Aggregation Behavior in Aqueous Solution

Due to its amphipathic nature, with a bulky, highly charged headgroup and short hydrophobic tails, dioctanoyl-PtdIns(4,5)P2 exhibits detergent-like properties and forms micelles in aqueous solutions above a certain concentration.

ParameterValueMethodReference
Critical MicelleConcentration (CMC) ~3-4 mM (for diC8-PI(4)P)Isothermal TitrationCalorimetry (ITC)[2]

Note: The CMC value provided is for the closely related diC8-PI(4)P. It is expected that the CMC of diC8-PI(4,5)P2 is in a similar millimolar range due to structural similarities.

Impact on Lipid Bilayer Properties

The incorporation of dioctanoyl-PtdIns(4,5)P2 into a lipid bilayer can significantly alter the membrane's physical properties. While specific experimental data for bilayers composed solely of or highly enriched with dioctanoyl-PtdIns(4,5)P2 is limited, studies on related systems provide valuable insights.

Molecular dynamics simulations of long-chain PtdIns(4,5)P2 in a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayer suggest that the presence of PIP2 can induce a slight contraction of the membrane, leading to a small decrease in the area per lipid. However, it's important to note that these are simulation results for a long-chain system and may not directly translate to the experimental behavior of the short-chain dioctanoyl variant.

X-ray diffraction studies on 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) bilayers containing long-chain PtdIns(4,5)P2 have shown that PIP2 can significantly affect structural parameters like headgroup width, bilayer thickness, and lamellar repeat spacing. At lower hydration levels, PIP2 was found to facilitate the formation of non-lamellar phases, such as hexagonal and stalk phases, which are intermediates in membrane fusion.[3]

Atomistic molecular dynamics simulations of asymmetric bilayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and PtdIns(4,5)P2 in the inner leaflet indicated that the addition of 20% PIP2 had a minimal impact on the mechanical properties of the bilayer, including bending rigidity and area compressibility.[4][5] In contrast, the presence of phosphatidylserine (B164497) (PS) was found to reduce the bending rigidity.[4][5]

Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a central hub in cellular signaling, serving as a substrate for key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Phospholipase C (PLC) Signaling Pathway

The activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of PLC.[6] PLC then hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+).[2][6][7] DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC).[6]

PLC_Signaling Extracellular_Signal Extracellular Signal (e.g., Hormone) Receptor GPCR / RTK Extracellular_Signal->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Hydrolyzes to DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes to PIP2 PtdIns(4,5)P2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to

Phospholipase C (PLC) Signaling Pathway.
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Upon activation by upstream signals, such as growth factors binding to RTKs, PI3K is recruited to the plasma membrane.[8] PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of PtdIns(4,5)P2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3).[8][9][10] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and PDK1, leading to their activation and subsequent downstream signaling cascades that regulate cell growth, proliferation, and survival.[8][9][10] The action of PI3K is counteracted by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[8]

PI3K_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K Phosphoinositide 3-Kinase (PI3K) RTK->PI3K Recruits and Activates PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PtdIns(4,5)P2 PIP2->PI3K PTEN PTEN (Phosphatase) PIP3->PTEN Akt_PDK1 Akt / PDK1 (PH domain proteins) PIP3->Akt_PDK1 Recruits and Activates PTEN->PIP2 Dephosphorylates Downstream_Signaling Downstream Signaling (Cell growth, survival) Akt_PDK1->Downstream_Signaling Initiates

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway.

Detailed Experimental Protocols

A variety of experimental techniques are employed to characterize the biophysical properties of PtdIns(4,5)P2 (1,2-dioctanoyl) and its effects on lipid bilayers. Below are detailed methodologies for key experiments.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar vesicles (liposomes) with a defined lipid composition.

Materials:

  • PtdIns(4,5)P2 (1,2-dioctanoyl) and other desired lipids (e.g., POPC, cholesterol) in chloroform (B151607) or a chloroform/methanol mixture.

  • Round-bottom flask.

  • Rotary evaporator.

  • Hydration buffer (e.g., HEPES-buffered saline).

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm).

  • Heating block or water bath.

Protocol:

  • Lipid Film Formation:

    • In a clean round-bottom flask, combine the desired lipids in the appropriate molar ratios from their stock solutions.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure while rotating the flask in a water bath set to a temperature above the highest phase transition temperature of the lipid mixture. This creates a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask in the water bath for 30-60 minutes to allow the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size distribution. The extrusion should be performed at a temperature above the lipid mixture's phase transition temperature.

Liposome_Preparation Start Start: Lipids in Organic Solvent Rotovap Rotary Evaporation Start->Rotovap Thin_Film Thin Lipid Film Rotovap->Thin_Film Hydration Hydration with Buffer Thin_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through Porous Membrane MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV

Liposome Preparation Workflow.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes that occur in a lipid sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm).

Materials:

  • Liposome suspension (prepared as described above).

  • Differential scanning calorimeter.

  • Reference buffer.

Protocol:

  • Sample Preparation:

    • Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

    • Pipette an equal volume of the reference buffer into a reference pan.

    • Seal both pans hermetically.

  • DSC Measurement:

    • Place the sample and reference pans in the calorimeter.

    • Equilibrate the system at a temperature below the expected phase transition.

    • Scan the temperature upwards at a defined rate (e.g., 1°C/min) through the phase transition region.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

Micropipette Aspiration for Bending Rigidity Measurement

This technique measures the mechanical properties of giant unilamellar vesicles (GUVs), including the bending rigidity (kc).[11][12][13]

Materials:

  • GUV suspension.

  • Micropipette aspiration setup including a microscope, micromanipulator, pressure control system, and a camera.

  • Glass capillaries for pulling micropipettes.

Protocol:

  • GUV Preparation: Prepare GUVs (typically >10 µm in diameter) using a method like electroformation.

  • Micropipette Preparation: Pull glass capillaries to create micropipettes with a smooth, flat tip of a known inner diameter (typically 2-5 µm).

  • Aspiration:

    • Select a single, defect-free GUV in the observation chamber.

    • Bring the micropipette into contact with the GUV.

    • Apply a small suction pressure to aspirate a portion of the vesicle into the pipette.

    • Increase the suction pressure in small increments and record the corresponding length of the vesicle projection inside the pipette.

  • Data Analysis:

    • Plot the fractional change in vesicle area against the applied membrane tension.

    • The bending rigidity (kc) can be determined from the slope of this plot in the low-tension regime, where thermal undulations are dominant.[12]

Conclusion

PtdIns(4,5)P2 (1,2-dioctanoyl) is an indispensable tool for studying the myriad of cellular processes regulated by this critical phosphoinositide. Its distinct biophysical properties, particularly its solubility and micelle-forming capabilities, make it amenable to a wide range of in vitro assays. While a complete quantitative biophysical profile is still emerging, the available data and established experimental protocols provide a solid foundation for researchers and drug development professionals. A deeper understanding of how dioctanoyl-PtdIns(4,5)P2 interacts with and modifies lipid bilayers will undoubtedly fuel further discoveries in the complex world of cellular signaling and membrane biophysics.

References

The Pivotal Role of PtdIns(4,5)P2 in Ion Channel Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in Modulating Ion Channel Function.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, has emerged as a critical regulator of a vast array of cellular processes.[1] Beyond its role as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), PtdIns(4,5)P2 directly interacts with and modulates the function of numerous membrane proteins, most notably ion channels. This direct regulation is a fundamental mechanism for controlling cellular excitability, signaling, and transport. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of PtdIns(4,5)P2 that is widely used in experimental settings to investigate these interactions due to its ability to be directly applied to the intracellular face of the plasma membrane. This guide provides a comprehensive technical overview of the role of PtdIns(4,5)P2 in ion channel regulation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The General Mechanism of PtdIns(4,5)P2-Mediated Ion Channel Regulation

PtdIns(4,5)P2 exerts its influence on ion channels primarily through direct electrostatic interactions between the negatively charged phosphate (B84403) groups of its inositol headgroup and positively charged amino acid residues within the channel protein. These interactions can lead to conformational changes that alter the channel's gating properties, including its open probability, voltage sensitivity, and desensitization. The concentration of PtdIns(4,5)P2 in the plasma membrane is dynamically regulated by a network of lipid kinases and phosphatases, as well as by signaling pathways that activate phospholipase C (PLC), which hydrolyzes PtdIns(4,5)P2.[1] This dynamic regulation allows for a rapid and localized control of ion channel activity in response to various extracellular and intracellular signals.

Key Ion Channel Families Regulated by PtdIns(4,5)P2

A diverse range of ion channels are now known to be modulated by PtdIns(4,5)P2. The following sections summarize the quantitative aspects of this regulation for several key families.

Inwardly Rectifying Potassium (Kir) Channels

Kir channels are crucial for setting the resting membrane potential in many cell types. PtdIns(4,5)P2 is a potent activator of most Kir channels, and its presence is often obligatory for channel activity. The affinity of Kir channels for PtdIns(4,5)P2 varies among different subfamilies, which contributes to their differential regulation by signaling pathways that deplete PtdIns(4,5)P2.

Channel SubtypeApparent Affinity (Kd/EC50)Key Quantitative EffectsReferences
Kir2.1 ~0.01% of membrane lipidOpen probability increases to ~0.4 at 1% PIP2.[2]
Kir2.2 ~15 µM (for C8-PI(4,5)P2)Activity increases over a concentration range of 0 to 15 µM.[3]
ENaC 22 ± 0.66 μMMaximal open probability of 0.411 ± 0.0156.[4]
Voltage-Gated Potassium (KCNQ) Channels

KCNQ channels, which underlie the M-current in neurons, are critical for regulating neuronal excitability. Depletion of PtdIns(4,5)P2 leads to the closure of KCNQ channels, and this is a key mechanism by which Gq-coupled receptors modulate neuronal activity.[5]

Channel SubtypeApparent Affinity (Kd/EC50)Key Quantitative EffectsReferences
KCNQ2/3 Not explicitly statedCurrent rises by ~30% when PtdIns(4,5)P2 is overproduced.[5][6]
KCNQ1/KCNE1 Highly sensitive to PIP2 depletionChannel function is heavily reliant on PIP2.[7][8]
Transient Receptor Potential (TRP) Channels

TRP channels are a diverse family of cation channels involved in a wide range of sensory processes. The regulation of TRP channels by PtdIns(4,5)P2 is complex, with both activation and inhibition reported for different channel subtypes.

Channel SubtypeApparent Affinity (Kd/EC50)Key Quantitative EffectsReferences
TRPV1 EC50: 4.9 ± 2.7 µM (with 10 µM capsaicin), 3.2 ± 0.2 µM (before capsaicin)PtdIns(4,5)P2 potentiates capsaicin-induced currents.[9][10]
TRPM8 EC50: 12 µM (in the presence of menthol)PtdIns(4,5)P2 is essential for channel function.[4][11]
TRPC5 Not explicitly statedInclusion of diC8–PIP2 in the pipette solution decreased the rate and extent of desensitization.[1]
Voltage-Gated Calcium (CaV) Channels

CaV channels play a central role in a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. PtdIns(4,5)P2 has a dual regulatory role on many CaV channels, both maintaining their activity and modulating their voltage-dependence.

Channel SubtypeApparent Affinity (Kd/EC50)Key Quantitative EffectsReferences
CaV1.2 Not explicitly statedPIP2 depletion suppresses CaV1.2 currents.[12][13]
CaV2.1 (P/Q-type) Not explicitly statedPtdIns(4,5)P2 inhibits channels by shifting the voltage dependence of activation to more positive potentials.[14]
CaV2.2 (N-type) Not explicitly statedHydrolysis of PIP2 is responsible for voltage-independent inhibition.[15]
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are crucial for pacemaking activity in the heart and brain. PtdIns(4,5)P2 enhances the activity of HCN channels by shifting their voltage-dependence of activation to more depolarized potentials.

Channel SubtypeApparent Affinity (Kd/EC50)Key Quantitative EffectsReferences
HCN2 Not explicitly statedShifts the activation curve to more positive potentials in a dose-dependent manner. A +13.9 ± 1.6-mV shift was observed in a mutant channel.[1]
SpIH (sea urchin) Not explicitly statedRight shift of the voltage dependence of activation by ~10 mV.

Signaling Pathways and Experimental Workflows

The regulation of ion channels by PtdIns(4,5)P2 is embedded within complex cellular signaling networks. A common pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC) and subsequent hydrolysis of PtdIns(4,5)P2.

GPCR_PIP2_Signaling cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq 2. Activation PLC PLC Gq->PLC 3. Activation PIP2 PtdIns(4,5)P2 PLC->PIP2 4. Hydrolysis IonChannel Ion Channel PIP2->IonChannel Direct Regulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CellularResponse Cellular Response IonChannel->CellularResponse Modulation of Ion Flux Ligand Ligand Ligand->GPCR 1. Binding

GPCR-mediated PtdIns(4,5)P2 signaling pathway.

Investigating the interaction between PtdIns(4,5)P2 and ion channels involves a combination of electrophysiological and biochemical techniques. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_biochemistry Biochemistry A Cell Culture & Channel Expression B Inside-Out Patch Clamp A->B C Application of diC8-PtdIns(4,5)P2 B->C D Data Acquisition (Current Recordings) C->D E Dose-Response Analysis D->E F Protein Expression & Purification G Protein-Lipid Overlay Assay F->G H Quantification of Binding Signal G->H

Experimental workflow for studying PtdIns(4,5)P2-ion channel interactions.

Detailed Experimental Protocols

Inside-Out Patch-Clamp with diC8-PtdIns(4,5)P2 Application

This technique allows for the direct application of water-soluble PtdIns(4,5)P2 analogs to the intracellular face of a membrane patch containing the ion channel of interest.

Materials:

  • Pipette Solution (extracellular-like): 140 mM NaCl, 5 mM CsCl, 10 mM HEPES, 2 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4 with NaOH.[1]

  • Bath Solution (intracellular-like): 130 mM KCl, 5 mM HEPES, 5 mM K2EDTA, pH 7.4 with KOH.[9]

  • diC8-PtdIns(4,5)P2 stock solution: 10 mM in water.[9]

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with pipette solution.[1]

  • Establish a giga-ohm seal on a cell expressing the ion channel of interest.

  • Excise the patch to achieve the inside-out configuration. This exposes the intracellular face of the membrane to the bath solution.

  • Record baseline channel activity in the intracellular-like bath solution.

  • Perfuse the bath with solutions containing various concentrations of diC8-PtdIns(4,_5)-P2 (typically ranging from 1 µM to 100 µM).

  • Record channel activity at each concentration to determine the dose-response relationship.

  • Data can be analyzed to determine EC50 values and changes in channel gating parameters.

Protein-Lipid Overlay Assay

This is a qualitative or semi-quantitative method to screen for interactions between a purified protein and various lipids, including PtdIns(4,5)P2.

Materials:

  • Nitrocellulose or PVDF membrane.

  • PtdIns(4,5)P2 and other control lipids.

  • Purified ion channel protein or a domain of interest with an epitope tag (e.g., GST, His).

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T).

  • Primary antibody against the epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Dissolve lipids in an appropriate solvent (e.g., methanol:chloroform:water 2:1:0.8) and spot serial dilutions (e.g., 1 to 500 pmol) onto the nitrocellulose membrane.

  • Allow the membrane to dry completely at room temperature for 1 hour.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Incubate the membrane with the purified protein (e.g., 1-10 nM) in blocking buffer overnight at 4°C.

  • Wash the membrane extensively with wash buffer (e.g., TBS-T) for a total of 50 minutes with multiple changes of buffer.

  • Incubate with the primary antibody for 1 hour at room temperature.

  • Wash the membrane as in step 5.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively for 1 hour with multiple changes of wash buffer.

  • Detect the bound protein using a chemiluminescence substrate and imaging system. The intensity of the spots indicates the strength of the interaction.

Conclusion

The regulation of ion channels by PtdIns(4,5)P2 is a fundamental and widespread mechanism that fine-tunes cellular excitability and signaling. The use of synthetic analogs like PtdIns-(4,5)-P2 (1,2-dioctanoyl) in combination with techniques such as patch-clamping and lipid-protein interaction assays has been instrumental in dissecting the quantitative and mechanistic details of these interactions. A thorough understanding of how PtdIns(4,5)P2 modulates specific ion channels is crucial for elucidating their physiological roles and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational framework for researchers and drug development professionals to explore this exciting and rapidly evolving field.

References

The Pivotal Role of Dioctanoyl Chains in Phosphatidylinositol 4,5-Bisphosphate Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical, albeit minor, phospholipid component of cellular membranes, primarily enriched in the plasma membrane. It stands at the crossroads of cellular signaling, acting as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and as a direct binding partner and regulator for a vast array of proteins.[1][2] Its involvement spans crucial cellular processes including cytoskeletal organization, membrane trafficking (endocytosis and exocytosis), and the modulation of ion channels and transporters.[3][4][5]

The study of PtdIns(4,5)P2's functions is complicated by its amphipathic nature, with a polar inositol headgroup and long, hydrophobic acyl chains that anchor it within the lipid bilayer. This insolubility in aqueous solutions poses significant challenges for in vitro biochemical and cell-based assays. To circumvent these issues, researchers have turned to synthetic analogs of PtdIns(4,5)P2 with modified acyl chains. Among the most significant of these is 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or dioctanoyl PtdIns(4,5)P2 (diC8-PtdIns(4,5)P2). This guide delves into the technical significance of the dioctanoyl chains and their impact on PtdIns(4,5)P2 research, providing a comprehensive overview of its properties, applications, and the experimental methodologies it enables.

The Significance of Short-Chain Acyl Groups: The Dioctanoyl Advantage

The defining feature of dioctanoyl PtdIns(4,5)P2 is the replacement of the long, saturated or unsaturated fatty acid chains found in natural PtdIns(4,5)P2 (typically C16 to C20) with two short, eight-carbon (C8) octanoyl chains. This seemingly simple modification dramatically alters the molecule's physicochemical properties, bestowing several advantages for experimental design.

  • Enhanced Water Solubility: The primary advantage of the dioctanoyl chains is the significant increase in water solubility compared to its long-chain counterparts. While not freely soluble in the same manner as a simple salt, diC8-PtdIns(4,5)P2 can be readily dispersed in aqueous buffers, often forming micelles. This property eliminates the need for detergents or organic solvents to handle the lipid, simplifying the preparation of experimental solutions and allowing for its direct introduction into aqueous environments.[6]

  • Facilitated Delivery in Cellular and In Vitro Systems: The increased solubility allows for more controlled and direct delivery of PtdIns(4,5)P2 in various assays. For instance, in electrophysiological studies, diC8-PtdIns(4,5)P2 can be included in the whole-cell patch pipette solution and dialyzed directly into the cell, allowing researchers to study its effects on ion channels in real-time.[6] This method has been instrumental in demonstrating the direct regulatory role of PtdIns(4,5)P2 on channels like KCNQ and Kir channels.

  • Utility in Protein-Lipid Interaction Studies: In vitro binding assays are crucial for identifying and characterizing proteins that interact with PtdIns(4,5)P2. The use of diC8-PtdIns(4,5)P2 simplifies these experiments, including liposome-based methods and protein-lipid interaction by fluorescence (PLIF), as it can be incorporated into model membranes more easily or used in solution-based assays.[7]

Quantitative Data and Comparative Properties

The choice of a synthetic phosphoinositide is dictated by the experimental requirements. The acyl chain length is a primary determinant of its physical properties and, consequently, its application.

PropertyDioctanoyl PtdIns(4,5)P2 (diC8)Dihexanoyl PtdIns(4,5)P2 (diC6)Dipalmitoyl PtdIns(4,5)P2 (diC16)
Synonyms PI(4,5)P2 (8:0/8:0)DHPI-4,5-P2DPPI(4,5)P2
Formula Weight ~812.5 g/mol (sodium salt)[8]~756.4 g/mol (sodium salt)[9]~894.7 g/mol
Acyl Chain Length C8:0 / C8:0C6:0 / C6:0C16:0 / C16:0
Solubility in PBS (pH 7.2) Freely soluble[8]Sparingly soluble (1-10 mg/mL)[9]Insoluble
Critical Micelle Conc. (CMC) In the micromolar rangeHigher than diC8Does not form micelles; forms bilayers
Primary Applications Whole-cell patch clamp, enzyme assays, in vitro binding studies, micelle-based assays.[6]Similar to diC8 but with higher CMC; less commonly used.Liposome and bilayer formation, studies requiring a stable membrane environment.

Key Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a central hub in signal transduction. Its levels are tightly regulated by a series of kinases and phosphatases. Understanding this pathway is essential for contextualizing research that utilizes PtdIns(4,5)P2 analogs.

PtdIns45P2_Signaling_Pathway PI PI (Phosphatidylinositol) PI4K PI4K PI->PI4K PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PI3K_node PI3K (Phosphoinositide 3-kinase) PtdIns45P2->PI3K_node IP3 IP3 (Inositol trisphosphate) DAG DAG (Diacylglycerol) Effector Effector Proteins (e.g., Ion Channels, Cytoskeleton Modulators) PtdIns45P2->Effector Binds & Regulates PtdIns345P3 PtdIns(3,4,5)P3 PI3K_node->PtdIns345P3 Phosphorylates PLC_node PLC (Phospholipase C) PLC_node->PtdIns45P2 PLC_node->IP3 Generates PLC_node->DAG Generates PI4K->PI4P PIP5K->PtdIns45P2 PTEN PTEN (Phosphatase) PTEN->PtdIns345P3 Dephosphorylates GPCR GPCR/RTK Activation GPCR->PI3K_node Activates GPCR->PLC_node Activates

Caption: Core PtdIns(4,5)P2 signaling pathways.

Experimental Protocols Utilizing Dioctanoyl PtdIns(4,5)P2

The unique properties of diC8-PtdIns(4,5)P2 enable a range of experimental protocols that would be difficult or impossible with long-chain analogs.

Whole-Cell Patch Clamp Analysis of Ion Channel Modulation

This technique is used to measure the electrical currents of a single cell while introducing substances directly into the cytoplasm.

Objective: To determine if PtdIns(4,5)P2 directly modulates the activity of a specific ion channel.

Methodology:

  • Prepare Pipette Solution: Dissolve diC8-PtdIns(4,5)P2 in the standard internal pipette solution to a final concentration (typically 10-100 µM). Vortex thoroughly to ensure complete dispersion.

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for microscopy.

  • Establish Whole-Cell Configuration: Using a micropipette filled with the diC8-PtdIns(4,5)P2-containing solution, form a high-resistance seal (giga-seal) with the plasma membrane of a target cell.

  • Rupture Membrane: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. The contents of the pipette will begin to dialyze into the cell.

  • Record Currents: Apply a voltage protocol appropriate for the channel being studied and record the resulting ionic currents. Monitor the current over time (typically 5-10 minutes) to observe changes as diC8-PtdIns(4,5)P2 diffuses into the cell and reaches its target.

  • Control: Perform parallel experiments using a pipette solution lacking diC8-PtdIns(4,5)P2 to control for current "rundown" or other time-dependent effects.[6][10]

Patch_Clamp_Workflow start Start prep_sol Prepare Internal Solution with diC8-PtdIns(4,5)P2 start->prep_sol fill_pipette Fill Patch Pipette prep_sol->fill_pipette approach_cell Approach Target Cell fill_pipette->approach_cell form_seal Form Giga-Seal approach_cell->form_seal rupture Rupture Membrane (Establish Whole-Cell) form_seal->rupture record Record Ion Channel Currents Over Time rupture->record analyze Analyze Current Changes record->analyze end End analyze->end Acyl_Chain_Logic cluster_properties Acyl Chain Properties cluster_phys_state Physicochemical State cluster_apps Experimental Applications short_chain Short Acyl Chains (e.g., diC8) soluble Water Soluble (Forms Micelles) short_chain->soluble Leads to long_chain Long Acyl Chains (e.g., diC16) insoluble Water Insoluble (Forms Bilayers) long_chain->insoluble Leads to app_soluble Direct Cellular Delivery (Patch Clamp) Solution-Phase Assays soluble->app_soluble Enables app_insoluble Model Membranes (Liposomes, GUVs) Bilayer Studies insoluble->app_insoluble Enables

References

The Role of Phosphatidylinositol 4,5-bisphosphate in Focal Adhesion Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling phospholipid, in the intricate regulation of focal adhesions. Focal adhesions are complex macromolecular structures that act as the crucial interface between a cell's internal actin cytoskeleton and the surrounding extracellular matrix. Their dynamic assembly and disassembly are fundamental to a host of cellular processes, including adhesion, migration, proliferation, and differentiation. Understanding the molecular mechanisms that govern focal adhesion turnover is paramount for research in cancer biology, tissue engineering, and the development of novel therapeutics targeting these processes. This guide details the signaling pathways influenced by PtdIns(4,5)P2, presents quantitative data on its effects, and provides detailed experimental protocols for its study.

The Dynamic Fluctuation of PtdIns(4,5)P2 at Focal Adhesions

A growing body of evidence indicates that the local concentration of PtdIns(4,5)P2 is not static but rather undergoes dynamic changes that are tightly coupled with the lifecycle of focal adhesions.[1][2][3][4] Studies in various cell types, including the MDA-MB-231 breast cancer cell line, have demonstrated that PtdIns(4,5)P2 levels increase during the assembly phase of focal adhesions and subsequently decline during their disassembly.[1][2][3][4] This spatio-temporal regulation of PtdIns(4,5)P2 is crucial for the timely recruitment and activation of key focal adhesion proteins.

The synthesis of PtdIns(4,5)P2 at the plasma membrane is primarily catalyzed by phosphatidylinositol 4-phosphate 5-kinase (PIP5K).[4] The recruitment of PIP5K to focal adhesion sites, often mediated by the protein talin, leads to a localized enrichment of PtdIns(4,5)P2.[4] This localized pool of PtdIns(4,5)P2 then acts as a docking site and allosteric regulator for a multitude of focal adhesion components.

PtdIns(4,5)P2-Mediated Signaling Pathways in Focal Adhesion Regulation

PtdIns(4,5)P2 stands at a critical nexus of signaling pathways that converge to control focal adhesion dynamics and cell migration. Its metabolism by two key enzymes, Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), generates second messengers that propagate downstream signals.[1][2][3]

  • The PLC Pathway: PLC hydrolyzes PtdIns(4,5)P2 to produce inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, can be acted upon by diacylglycerol kinase (DAGK) and can activate protein kinase C (PKC).[1][2][3] Inhibition of both DAGK and PKC has been shown to significantly impede focal adhesion turnover and slow down cell migration, highlighting the importance of this branch of PtdIns(4,5)P2 signaling.[1][2][3]

  • The PI3K Pathway: PI3K phosphorylates PtdIns(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another critical signaling lipid. While the levels of PtdIns(4,5)P2 fluctuate with focal adhesion turnover, PtdIns(3,4,5)P3 levels have been observed to remain more constant during this process.[5] However, PI3K inhibition does affect the rate of focal adhesion turnover, suggesting a complex interplay between these two phosphoinositides.[1][2][3]

The following diagram illustrates the central role of PtdIns(4,5)P2 and its metabolic pathways in the regulation of focal adhesions.

PtdIns45P2_Signaling PtdIns45P2 PtdIns(4,5)P2 PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3 DAGK DAG Kinase DAG->DAGK PKC Protein Kinase C (PKC) DAG->PKC FA_Turnover Focal Adhesion Turnover DAGK->FA_Turnover regulates PKC->FA_Turnover regulates Cell_Migration Cell Migration FA_Turnover->Cell_Migration facilitates

Caption: PtdIns(4,5)P2 signaling pathways regulating focal adhesion turnover.

Key Protein Interactions with PtdIns(4,5)P2 at Focal Adhesions

PtdIns(4,5)P2 directly interacts with and modulates the function of several core focal adhesion proteins, thereby influencing the structural integrity and signaling capacity of these adhesive structures.

  • Talin: This large adaptor protein is a crucial link between integrins and the actin cytoskeleton. PtdIns(4,5)P2 binding to the FERM domain of talin is thought to relieve its autoinhibitory conformation, promoting its activation and subsequent binding to integrins.[6][7][8] This interaction is a critical initial step in the formation of focal adhesions.

  • Vinculin: Another key scaffolding protein, vinculin, is recruited to focal adhesions and contributes to their stability. PtdIns(4,5)P2 can bind to vinculin, and this interaction is believed to play a role in regulating adhesion-site turnover.[9]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is a central signaling hub within focal adhesions. PtdIns(4,5)P2 binding to a basic region in the FAK FERM domain induces clustering of FAK and promotes a conformational change that facilitates its autophosphorylation and activation.[10] This activation is a key event in downstream signaling from integrins.

The interplay between PtdIns(4,5)P2 and these proteins is essential for the proper assembly and maturation of focal adhesions.

PtdIns45P2_Protein_Interactions PtdIns45P2 PtdIns(4,5)P2 Talin Talin PtdIns45P2->Talin activates Vinculin Vinculin PtdIns45P2->Vinculin binds FAK Focal Adhesion Kinase (FAK) PtdIns45P2->FAK activates Integrin Integrin Talin->Integrin binds Actin Actin Cytoskeleton Talin->Actin links to Vinculin->Actin links to FA_Assembly Focal Adhesion Assembly FAK->FA_Assembly promotes Integrin->FA_Assembly Actin->FA_Assembly

Caption: Key protein interactions with PtdIns(4,5)P2 in focal adhesions.

Quantitative Data on the Effects of Modulating PtdIns(4,5)P2 Signaling

Pharmacological inhibition of the enzymes that metabolize PtdIns(4,5)P2 has provided valuable quantitative insights into the role of this lipid in focal adhesion dynamics and cell migration. The following tables summarize key findings from studies using inhibitors of PLC, PI3K, DAGK, and PKC.

Table 1: Effect of PLC and PI3K Inhibition on PtdIns(4,5)P2-Vinculin Colocalization

InhibitorTargetConcentrationChange in Spearman's Rank Correlation (PtdIns(4,5)P2 and Vinculin)
U73122PLC0.5 µMIncreased from 0.37 ± 0.02 to 0.50 ± 0.05
LY294002PI3K25 µMIncreased from 0.37 ± 0.02 to 0.43 ± 0.03
Data from a study on MDA-MB-231 cells.[1]

Table 2: Effect of DAG Kinase and PKC Inhibition on Focal Adhesion Duration and Cell Migration

InhibitorTargetConcentrationFocal Adhesion Duration (s)Cell Migration Speed (µm/h)
Control--33.0 ± 0.614 ± 0.9
R59-022DAG Kinase3 µM38.0 ± 0.68.0 ± 0.6
Go 6976PKC10⁻³ µM39.0 ± 0.97 ± 0.6
Data from a study on MDA-MB-231 cells.[1]

Experimental Protocols

The study of PtdIns(4,5)P2 in focal adhesions often involves live-cell imaging of fluorescent biosensors and immunofluorescence staining of fixed cells. Below are detailed protocols for these key experimental approaches.

Protocol 1: Live-Cell Imaging of PtdIns(4,5)P2 Dynamics at Focal Adhesions

This protocol describes the visualization of PtdIns(4,5)P2 and a focal adhesion marker in living cells to monitor their dynamic colocalization.

Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • Complete cell culture medium

  • Plasmid encoding a PtdIns(4,5)P2 biosensor (e.g., mCherry-PLCδ1-PH)

  • Plasmid encoding a fluorescently tagged focal adhesion protein (e.g., GFP-Vinculin or GFP-Zyxin)

  • Transfection reagent (e.g., PEI)

  • Glass-bottom imaging dishes (e.g., from ibidi)

  • Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells onto glass-bottom imaging dishes and allow them to adhere and grow to an appropriate confluency for transfection.

  • Co-transfection: Co-transfect the cells with the plasmids encoding the PtdIns(4,5)P2 biosensor and the fluorescently tagged focal adhesion protein using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells overnight to allow for protein expression.

  • Live-Cell Imaging:

    • Place the imaging dish into the pre-warmed (37°C) and CO₂-equilibrated (5%) chamber of the confocal microscope.

    • Allow the cells to acclimate for at least 30 minutes.

    • Identify cells co-expressing both fluorescent proteins.

    • Acquire time-lapse images using appropriate laser lines (e.g., 488 nm for GFP and 561 nm for mCherry) and a suitable objective (e.g., 40x or 60x).

    • To quantify PtdIns(4,5)P2 dynamics during focal adhesion turnover, acquire images at regular intervals (e.g., every 15-30 seconds) over a period of 10-20 minutes.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity of the PtdIns(4,5)P2 biosensor within regions of interest corresponding to assembling and disassembling focal adhesions (identified by the focal adhesion marker).

    • Quantify the colocalization between the PtdIns(4,5)P2 biosensor and the focal adhesion marker over time.

Live_Cell_Imaging_Workflow Start Start Seed_Cells Seed Cells in Imaging Dish Start->Seed_Cells Transfect Co-transfect with PtdIns(4,5)P2 Biosensor & FA Marker Plasmids Seed_Cells->Transfect Incubate Incubate Overnight Transfect->Incubate Image Time-Lapse Confocal Microscopy Incubate->Image Analyze Image Analysis: - Intensity Measurement - Colocalization Image->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It serves as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and as a direct regulator of numerous proteins, including ion channels, cytoskeletal proteins, and enzymes involved in signal transduction. PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PtdIns(4,5)P2 with shorter C8 acyl chains, is an invaluable tool for in vitro studies. Its solubility facilitates its use in aqueous buffer systems, making it ideal for a variety of biochemical and biophysical assays.

These application notes provide detailed protocols for the use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in key in vitro assays, including enzyme kinetics, protein-lipid interactions, and ion channel modulation.

Physicochemical Properties and Handling

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic derivative of phosphatidylinositol.[1] It is more water-soluble than its long-chain counterparts, which makes it easier to handle and use in in vitro assays.[2]

Table 1: Physicochemical Properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl)

PropertyValueReference(s)
Molecular Formula C25H49O19P3[3]
Molecular Weight 746.57 g/mol [3]
Form Solid[4]
Solubility Water, Methanol (B129727)[4]
Storage Store at -20°C as a solid or in solution.[5]

Preparation of Stock Solutions:

  • Allow the lyophilized powder of PtdIns-(4,5)-P2 (1,2-dioctanoyl) to warm to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in an appropriate aqueous buffer (e.g., HEPES, Tris) or a solvent like methanol to a desired stock concentration (e.g., 1-10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.

In Vitro Assay Applications and Protocols

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a versatile substrate and modulator in a range of in vitro assays.

Phosphoinositide 3-Kinase (PI3K) Assays

PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. PtdIns(4,5)P2 is a primary substrate for Class I PI3Ks, which generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).

Experimental Workflow for a PI3K Assay:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PI3K Enzyme - PtdIns-(4,5)-P2 (dioctanoyl) - Kinase Buffer - ATP - Inhibitor (optional) mix Combine PI3K, PtdIns-(4,5)-P2, and inhibitor in kinase buffer prep_reagents->mix incubate_pre Pre-incubate mix->incubate_pre add_atp Initiate reaction with ATP incubate_pre->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction detect_product Detect PtdIns(3,4,5)P3 or ADP stop_reaction->detect_product analyze Calculate enzyme activity or IC50 values detect_product->analyze

Caption: Workflow for a typical in vitro PI3K assay.

Protocol: In Vitro PI3K Activity Assay

This protocol is adapted from commercially available PI3K assay kits and general kinase assay principles.

Materials:

  • Purified PI3K enzyme

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 50 mM NaCl, 2 mM DTT)

  • ATP

  • PI3K inhibitor (optional, for IC50 determination)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in kinase assay buffer. The final concentration in the assay will typically range from 10 to 100 µM.

    • Prepare a working solution of PI3K enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically.

    • Prepare a working solution of ATP in kinase assay buffer. The final concentration is typically close to the Km for ATP.

    • If testing inhibitors, prepare a serial dilution of the inhibitor in kinase assay buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add:

      • 5 µL of PtdIns-(4,5)-P2 (1,2-dioctanoyl) solution

      • 5 µL of PI3K enzyme solution

      • 5 µL of inhibitor or vehicle (kinase assay buffer)

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • For inhibitor studies, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Quantitative Data for PI3K Assays using PtdIns-(4,5)-P2 Analogs

ParameterValueEnzyme/ConditionsReference(s)
Km for FL-PIP2 44.8 ± 9.8 µMRecombinant PI3K[2]
IC50 (LY294002) 1.43 µMRecombinant PI3K with FL-PIP2[2]
IC50 (Wortmannin) 4.6 nMRecombinant PI3K with FL-PIP2[2]
Phospholipase C (PLC) Assays

PLC enzymes hydrolyze PtdIns(4,5)P2 to generate the second messengers IP3 and DAG.[6] In vitro assays for PLC activity often measure the production of these products.

Signaling Pathway of PLC Activation and PtdIns(4,5)P2 Hydrolysis:

GPCR GPCR G_protein Gq/11 GPCR->G_protein Ligand Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ Release ER->Ca2

Caption: PLC signaling pathway.

Protocol: In Vitro PLC Activity Assay

This protocol is a generalized method for measuring PLC activity using a radiolabeled or fluorescent substrate.

Materials:

  • Purified PLC enzyme

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (can be radiolabeled, e.g., [³H]PtdIns(4,5)P2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 2 mM CaCl2, 1 mM EGTA, 0.1% CHAPS)

  • PLC activator (e.g., G protein subunits)

  • Scintillation fluid (for radiolabeled assays) or fluorescence plate reader (for fluorescent assays)

Procedure:

  • Prepare Substrate Vesicles (optional but recommended):

    • If not using the water-soluble dioctanoyl version directly, prepare small unilamellar vesicles (SUVs) containing PtdIns-(4,5)-P2. A common method is to dry a lipid film of PtdIns-(4,5)-P2 and a carrier lipid (e.g., phosphatidylcholine) and then resuspend and sonicate in assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • PLC enzyme

      • Assay buffer

      • PLC activator (if required)

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the PtdIns-(4,5)-P2 (1,2-dioctanoyl) solution or vesicles.

  • Incubation:

    • Incubate the reaction at 37°C for 15-30 minutes.

  • Termination and Product Separation:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl).

    • Separate the products (IP3 and DAG) from the unreacted substrate. For radiolabeled assays, this can be achieved by phase separation with chloroform/methanol/HCl. The aqueous phase containing [³H]IP3 is then collected.

  • Detection:

    • For radiolabeled assays, add the aqueous phase to a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.

    • For fluorescent assays, the product may be detected directly or through a coupled enzymatic reaction that produces a fluorescent signal.

Table 3: Quantitative Data for PLC Assays

ParameterValueEnzyme/ConditionsReference(s)
PtdIns(4,5)P2 Concentration 32 µM (C8-PIP2)Human PLCβ3 in planar lipid bilayer[3]
Detection Limit 0.03 mU of PC-PLC activityColorimetric assay kit[7]
Protein-Lipid Interaction Assays

The interaction of proteins with PtdIns(4,5)P2 is crucial for their localization and activation at the plasma membrane. In vitro assays can quantify these interactions.

Experimental Workflow for a Liposome (B1194612) Co-sedimentation Assay:

cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis prep_liposomes Prepare Liposomes (+/- PtdIns-(4,5)-P2) mix Incubate Protein with Liposomes prep_liposomes->mix prep_protein Purify Protein of Interest prep_protein->mix centrifuge Centrifuge to pellet liposomes mix->centrifuge separate Separate Supernatant and Pellet centrifuge->separate sds_page Analyze Supernatant and Pellet by SDS-PAGE separate->sds_page quantify Quantify Protein in each fraction sds_page->quantify

Caption: Workflow for a liposome co-sedimentation assay.

Protocol: Liposome Co-sedimentation Assay

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Carrier lipid (e.g., Phosphatidylcholine, PC)

  • Purified protein of interest

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT)

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Prepare lipid mixtures of PC with and without PtdIns-(4,5)-P2 (e.g., 1-5 mol%).

    • Dry the lipid mixtures to a thin film under a stream of nitrogen.

    • Resuspend the lipid film in binding buffer by vortexing.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified protein with the prepared liposomes.

    • Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Co-sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein).

    • Resuspend the pellet in an equal volume of binding buffer.

    • Analyze equal volumes of the supernatant and resuspended pellet by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the amount of protein in each fraction to determine the percentage of bound protein.

Table 4: Quantitative Data for Protein-PtdIns(4,5)P2 Interactions

ProteinMethodPtdIns(4,5)P2 ConcentrationBinding Affinity/ResultReference(s)
Kir2.2 Free Energy CalculationsN/AΔΔGbind: -45 to -48 kJ/mol[8]
Vinculin Tail Molecular DynamicsN/ABinds to basic collar and ladder[9]
Ion Channel Electrophysiology

PtdIns(4,5)P2 is a critical regulator of many ion channels.[10] The water solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) makes it particularly useful for studying ion channel modulation in excised membrane patches.

Protocol: Patch-Clamp Electrophysiology

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipette and bath solutions appropriate for the ion channel being studied

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution

Procedure:

  • Establish a Gigaseal and Excise the Patch:

    • Form a high-resistance seal (gigaseal) between the patch pipette and the cell membrane.

    • Excise the patch of membrane into the inside-out configuration.

  • Record Baseline Channel Activity:

    • Record the activity of the ion channel in the absence of PtdIns-(4,5)-P2. For many PtdIns(4,5)P2-dependent channels, activity will "run down" or decrease over time after patch excision.

  • Apply PtdIns-(4,5)-P2 (1,2-dioctanoyl):

    • Perfuse the cytoplasmic face of the excised patch with a solution containing a known concentration of PtdIns-(4,5)-P2 (1,2-dioctanoyl) (typically in the low micromolar range).

  • Record Channel Activity:

    • Record the ion channel activity in the presence of PtdIns-(4,5)-P2. An increase in channel open probability or current amplitude indicates positive modulation by PtdIns(4,5)P2.

  • Washout:

    • Perfuse the patch with a solution lacking PtdIns-(4,5)-P2 to demonstrate the reversibility of the effect.

Table 5: PtdIns(4,5)P2 Modulation of Ion Channels

Ion ChannelEffect of PtdIns(4,5)P2Typical ConcentrationReference(s)
TRPM5 Reverses Ca2+-dependent desensitizationNot specified[11]
Kir Channels Required for channel activityLow micromolar range[10]
KCNQ Channels Required for channel activityNot specified[10]

Conclusion

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is an essential tool for the in vitro investigation of PtdIns(4,5)P2-dependent cellular processes. Its water solubility allows for its straightforward use in a variety of assays that are challenging with native, long-chain PtdIns(4,5)P2. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro experiments to elucidate the roles of PtdIns(4,5)P2 in health and disease.

References

Application Notes and Protocols for the Preparation of PtdIns(4,5)P2 (1,2-dioctanoyl) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical, albeit minor, phospholipid component of cellular membranes, playing a central role in a multitude of signal transduction pathways.[1][2] It acts as a substrate for key enzymes such as phospholipase C (PLC) and Class I PI 3-kinases, leading to the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1] The unique dioctanoyl (C8) acyl chains of PtdIns-(4,5)-P2 (1,2-dioctanoyl) confer specific biophysical properties, making it a valuable tool for in vitro studies of protein-lipid interactions and signaling pathway reconstitution. This document provides a detailed protocol for the preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) liposomes, essential for investigating these cellular processes.

Data Presentation

Table 1: Quantitative Parameters for PtdIns-(4,5)-P2 Liposome (B1194612) Preparation

ParameterValueNotes
Lipid Composition
Primary Phospholipid1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)Typically forms the bulk of the liposome structure.[3]
PtdIns-(4,5)-P2 (1,2-dioctanoyl)1-10 mol%The concentration can be varied depending on the experimental requirements.[4][5]
Other Lipids (optional)Cholesterol, Phosphatidylserine (PS), Phosphatidylethanolamine (PE)Can be included to mimic the composition of specific cellular membranes.[6][7]
Buffer Composition
Hydration BufferHEPES-KOH (20 mM), KCl (250 mM), DTT (0.1 mM), pH 7.5A common buffer for liposome preparation.[4]
Alternative BufferPBS (pH 7.4)Phosphate-buffered saline is also frequently used.[8]
Experimental Conditions
Lipid Film Drying Time2 hours under high vacuumEnsures complete removal of organic solvents.[3]
Hydration Incubation10-30 minutes at 37°CFacilitates the swelling of the lipid film.[8]
Sonication10 minutes with 1-minute intervalsTo create small unilamellar vesicles (SUVs).[8]
Extrusion (optional)11-21 passes through a 100 nm polycarbonate membraneTo produce unilamellar vesicles of a defined size.[9]
Storage Temperature-80°CFor long-term storage of prepared liposomes.[6]

Experimental Protocols

Protocol for Preparing PtdIns-(4,5)-P2 (1,2-dioctanoyl) Liposomes by Sonication

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the sonication method.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Primary phospholipid (e.g., POPC or DOPC)

  • Chloroform (B151607)

  • Methanol

  • Hydration Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)

  • Glass vials

  • Nitrogen or Argon gas source

  • High-vacuum desiccator

  • Bath sonicator

  • Micro-tip sonicator (optional)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, prepare the desired lipid mixture by adding the appropriate volumes of stock solutions of the primary phospholipid and PtdIns-(4,5)-P2 (1,2-dioctanoyl) in chloroform or a chloroform:methanol mixture. A typical ratio is 95:5 or 99:1 (mol/mol) of primary lipid to PtdIns-(4,5)-P2.[3][4]

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

  • Drying: Place the vial in a high-vacuum desiccator for at least 2 hours to ensure the complete removal of any residual solvent.[3]

  • Hydration: Add the desired volume of pre-warmed hydration buffer to the dried lipid film to achieve the final desired total lipid concentration (e.g., 1-10 mg/mL).[8]

  • Vortexing and Incubation: Vortex the vial vigorously to resuspend the lipid film, creating multilamellar vesicles (MLVs). Incubate the suspension for 10-30 minutes at 37°C to facilitate lipid hydration.[8]

  • Sonication: Submerge the vial in a bath sonicator and sonicate for 10 minutes, with intermittent vortexing every 2 minutes, until the suspension becomes clear. Alternatively, for more defined vesicles, use a probe-tip sonicator, taking care to avoid overheating the sample.[3][4]

  • Clarification: Centrifuge the liposome suspension at high speed (e.g., 20,000 x g) for 15-30 minutes to pellet any remaining large aggregates or titanium particles from the sonicator probe.

  • Storage: The resulting supernatant containing the PtdIns-(4,5)-P2 liposomes can be used immediately or stored at -80°C for future use.[6]

Protocol for Preparing PtdIns-(4,5)-P2 (1,2-dioctanoyl) Liposomes by Extrusion

This protocol is an alternative to sonication and produces unilamellar vesicles of a more uniform size.

Materials:

  • Same as the sonication protocol

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

Procedure:

  • Follow steps 1-5 from the sonication protocol to create a suspension of multilamellar vesicles (MLVs).

  • Extruder Assembly: Assemble the mini-extruder with the desired pore size polycarbonate membrane according to the manufacturer's instructions.

  • Extrusion: Load the MLV suspension into one of the syringes. Connect the syringe to the extruder and attach an empty syringe to the other side.

  • Passage: Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. Repeat this process for a total of 11 to 21 passes.[9] This repeated extrusion ensures the formation of unilamellar vesicles with a diameter close to the pore size of the membrane.

  • Storage: The resulting liposome suspension can be used immediately or stored at -80°C.

Mandatory Visualization

Liposome_Preparation_Workflow cluster_prep Lipid Film Formation cluster_hydration Hydration cluster_sizing Vesicle Sizing Lipid_Mixing Lipid Mixing (PtdIns(4,5)P2 + Carrier Lipid) Solvent_Evaporation Solvent Evaporation (Nitrogen/Argon) Lipid_Mixing->Solvent_Evaporation Vacuum_Drying Vacuum Drying Solvent_Evaporation->Vacuum_Drying Add_Buffer Add Aqueous Buffer Vacuum_Drying->Add_Buffer Vortexing Vortexing Add_Buffer->Vortexing Sonication Sonication Vortexing->Sonication Option 1 Extrusion Extrusion Vortexing->Extrusion Option 2 Final_Liposomes PtdIns(4,5)P2 Liposomes Sonication->Final_Liposomes Extrusion->Final_Liposomes

Caption: Experimental workflow for preparing PtdIns(4,5)P2 liposomes.

PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 generates DAG Diacylglycerol (DAG) PtdIns45P2->DAG generates PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 generates PLC Phospholipase C (PLC) PLC->PtdIns45P2 hydrolyzes PI3K PI 3-Kinase PI3K->PtdIns45P2 phosphorylates Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Akt_activation Akt/PKB Signaling PtdIns345P3->Akt_activation Receptor GPCR/RTK Activation Receptor->PLC activates Receptor->PI3K activates

Caption: PtdIns(4,5)P2 signaling pathway overview.

References

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2 or PIP2) is a critical signaling phospholipid primarily localized to the inner leaflet of the plasma membrane. It plays a central role in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking, by directly interacting with a diverse array of proteins. The 1,2-dioctanoyl (diC8) derivative of PtdIns-(4,5)-P2 is a synthetic, water-soluble analog that is widely used in in vitro protein binding assays due to its ease of handling and ability to be incorporated into various assay formats. This document provides detailed application notes and protocols for utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) in common protein binding assays.

PtdIns-(4,5)-P2 Signaling Pathway

PtdIns-(4,5)-P2 is a key node in cellular signaling, serving as a precursor for second messengers and as a direct binding partner for effector proteins. Its levels are tightly regulated by kinases and phosphatases.

PtdIns_4_5_P2_Signaling PI PI PI4P PtdIns(4)P PI->PI4P PI4K PIP2 PtdIns(4,5)P2 PI4P->PIP2 PIP5K PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 PI3K DAG DAG PIP2->DAG PLC IP3 IP3 PIP2->IP3 PLC Effector Effector Proteins (e.g., ion channels, cytoskeletal proteins) PIP2->Effector PI3K PI 3-Kinase PLC Phospholipase C PI4K PI 4-Kinase PIP5K PIP 5-Kinase

PtdIns(4,5)P2 Signaling Pathway.

Quantitative Data Summary

The optimal concentration of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is assay-dependent. The following table summarizes typical concentration ranges used in various protein binding assays.

Assay TypePtdIns-(4,5)-P2 (1,2-dioctanoyl) ConcentrationProtein ConcentrationNotes
Liposome Co-sedimentation 0.5 mM (in liposomes)1 µMThe molar percentage of PtdIns-(4,5)-P2 in liposomes can be varied to determine binding specificity.[1][2]
Protein-Lipid Overlay 1 to 500 pmol (spotted on membrane)1-10 nM (in blocking buffer)Serial dilutions of the lipid are spotted to assess binding affinity qualitatively.[3]
Electrophysiology (Patch-Clamp) 10 µM - 30 µM (in pipette solution)N/AUsed to study the effect on ion channel activity.[4]
Fluorescence Polarization 500 nM (fluorescently labeled)Varies (titrated)A fluorescently labeled PtdIns-(4,5)-P2 derivative is used as a tracer.[5][6]
Isothermal Titration Calorimetry (ITC) 0.6 mM (in syringe)Varies (in cell)Used to determine the thermodynamics of binding.[7]

Experimental Protocols

Liposome Co-sedimentation Assay

This assay is used to study the interaction of proteins with lipid bilayers.

Liposome_Cosedimentation_Workflow prep Prepare Liposomes (with and without PtdIns(4,5)P2) incubate Incubate Protein with Liposomes prep->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze_sup Analyze Supernatant (Unbound Protein) separate->analyze_sup analyze_pel Analyze Pellet (Bound Protein) separate->analyze_pel sds_page SDS-PAGE and Western Blot analyze_sup->sds_page analyze_pel->sds_page

Liposome Co-sedimentation Workflow.
  • Liposome Preparation :

    • Prepare a lipid mixture in chloroform. For PtdIns-(4,5)-P2 containing liposomes, a typical composition is 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and PtdIns-(4,5)-P2 at a desired molar ratio (e.g., 80:15:5).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Generate liposomes by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction :

    • In an ultracentrifuge tube, combine the purified protein (e.g., 1 µM final concentration) and liposomes (e.g., 0.5 mM final concentration) in a total volume of 50-100 µL.[1][2]

    • Include a control reaction with liposomes lacking PtdIns-(4,5)-P2.

    • Incubate the mixture at room temperature for 30 minutes.

  • Co-sedimentation :

    • Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis :

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet with buffer and resuspend it in an equal volume as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound versus unbound protein.

Protein-Lipid Overlay Assay

This is a qualitative method to screen for protein-lipid interactions.

Protein_Lipid_Overlay_Workflow spot Spot PtdIns(4,5)P2 onto Nitrocellulose Membrane dry Dry Membrane spot->dry block Block Membrane dry->block incubate Incubate with Protein of Interest block->incubate wash1 Wash incubate->wash1 primary_ab Incubate with Primary Antibody wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->secondary_ab wash3 Wash secondary_ab->wash3 detect Detect with Chemiluminescence wash3->detect

Protein-Lipid Overlay Workflow.
  • Lipid Spotting :

    • Dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl) in an appropriate solvent (e.g., chloroform:methanol:water at 20:9:1).

    • Prepare serial dilutions of the lipid, for instance, to obtain amounts ranging from 1 to 500 pmol per spot.[3]

    • Carefully spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature.

  • Blocking :

    • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) for 1 hour at room temperature with gentle agitation.

  • Protein Incubation :

    • Incubate the membrane with the purified protein of interest (e.g., 1-10 nM) in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing and Detection :

    • Wash the membrane extensively with TBS-T (e.g., 3 x 10 minutes).

    • Incubate with a primary antibody against the protein of interest or an epitope tag.

    • Wash again with TBS-T.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash a final time with TBS-T.

    • Detect the bound protein using a chemiluminescent substrate.

Fluorescence Polarization Assay

This is a quantitative, solution-based assay to measure binding affinity.

FP_Assay_Workflow prepare Prepare Reagents: - Fluorescently-labeled PtdIns(4,5)P2 (Tracer) - Protein of Interest - Unlabeled PtdIns(4,5)P2 (Competitor) incubate Incubate Tracer, Protein, and Competitor prepare->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data and Determine Binding Affinity (IC50/Kd) measure->analyze

Fluorescence Polarization Assay Workflow.
  • Reagent Preparation :

    • Prepare a stock solution of fluorescently labeled PtdIns-(4,5)-P2 (e.g., BODIPY-TMR-PtdIns(4,5)P2) in an appropriate buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 500 nM).[5]

    • Prepare a series of dilutions of the unlabeled PtdIns-(4,5)-P2 (1,2-dioctanoyl) to be used as a competitor.

    • Prepare the protein of interest at a concentration that gives a suitable signal window in the absence of a competitor.

  • Assay Procedure :

    • In a microplate, add a fixed concentration of the protein and the fluorescently labeled PtdIns-(4,5)-P2 tracer.

    • Add the serially diluted unlabeled PtdIns-(4,5)-P2 competitor to the wells.

    • Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis :

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, from which the binding affinity (Kd) can be calculated.

Conclusion

The use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is integral to the in vitro study of protein-lipid interactions. The choice of assay and the optimal concentration of the lipid will depend on the specific research question and the nature of the protein being investigated. The protocols provided here serve as a starting point for developing robust and reliable protein binding assays. Researchers are encouraged to optimize these conditions for their specific experimental systems.

References

Application of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in studying endocytosis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling lipid primarily localized to the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes, including the intricate machinery of endocytosis. The synthetic, water-soluble analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2), offers a powerful tool to dissect the specific roles of this phosphoinositide in the formation and regulation of endocytic vesicles. Its short dioctanoyl acyl chains facilitate its delivery into cells and incorporation into membranes, allowing for the acute manipulation of cellular PtdIns(4,5)P2 levels.

PtdIns(4,5)P2 is a key player in clathrin-mediated endocytosis (CME), the major pathway for the internalization of receptors and other cargo from the cell surface. It acts as a docking site for a variety of endocytic proteins containing PtdIns(4,5)P2-binding domains, such as the AP-2 adaptor complex. The recruitment of these proteins is a crucial initiating step in the assembly of clathrin-coated pits.[1][2] Furthermore, the turnover of PtdIns(4,5)P2, through the action of phosphoinositide phosphatases, is essential for the maturation and scission of the endocytic vesicle.[2][3]

The use of diC8-PIP2 in experimental systems allows researchers to:

  • Acutely elevate PtdIns(4,5)P2 levels in living cells to study the immediate effects on endocytic processes.

  • Investigate the role of PtdIns(4,5)P2 in cell-free reconstitution assays of endocytic vesicle formation.

  • Probe the PtdIns(4,5)P2-dependency of specific protein-protein and protein-lipid interactions involved in endocytosis.

These application notes and protocols provide a guide for the utilization of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the study of endocytosis, offering detailed methodologies and data presentation to facilitate research in this area.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of PtdIns(4,5)P2 in endocytosis.

Table 1: Effect of PtdIns(4,5)P2 Levels on Clathrin-Coated Pit Density and Endocytosis Rate

Experimental SystemMethod of PtdIns(4,5)P2 ManipulationKey FindingReference
CV-1 CellsOverexpression of PIP5KIα or PIP5KIβIncreased number of clathrin-coated pits at the plasma membrane by 0.7- and 1.7-fold, respectively.[4]
HeLa or CV-1 CellsOverexpression of PIP5KI isoformsIncreased PtdIns(4,5)P2 levels increased the rate of constitutive endocytosis.[4]
ArabidopsisInducible depletion of PI(4,5)P2Reduced rate of clathrin-mediated endocytosis.[5]

Table 2: Effect of Exogenous diC8-PI(4,5)P2 on Endocytosis-Related Processes

Experimental SystemMethod of diC8-PI(4,5)P2 DeliveryMeasured ParameterKey FindingReference
Adrenal Chromaffin CellsPatch-pipette dialysis (100 µM)Membrane Capacitance (ΔCm)diC8-PI(4,5)P2 is required for rapid endocytosis following exocytosis.[6]

Experimental Protocols

Protocol 1: Delivery of diC8-PI(4,5)P2 into Living Cells via Patch-Pipette for Electrophysiological Recording of Endocytosis

This protocol is adapted from a study on chromaffin cells and is suitable for studying the rapid effects of PtdIns(4,5)P2 on endocytosis in cells amenable to patch-clamp analysis.[6]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2)

  • Patch-pipette internal solution (e.g., 100 mM K-glutamate, 12 mM NaCl, 30 mM HEPES, 5 mM MgCl2, 2 mM ATP, 0.35 mM GTP, and 0.1 mM EGTA, pH adjusted to 7.2 with KOH)

  • Sonicator

  • Patch-clamp setup with capacitance measurement capabilities

Procedure:

  • Preparation of diC8-PI(4,5)P2 Stock Solution:

    • Dissolve diC8-PI(4,5)P2 in the patch-pipette internal solution to make a 1 mM stock solution.

    • Aliquot the stock solution and store at -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the diC8-PI(4,5)P2 stock solution.

    • Dilute the stock solution in the patch-pipette internal solution to a final concentration of 100 µM.

    • Sonicate the working solution on ice for 15 minutes prior to use.

  • Patch-Clamp Recording:

    • Back-fill a patch pipette with the 100 µM diC8-PI(4,5)P2 working solution.

    • Establish a whole-cell patch-clamp configuration on the target cell.

    • Allow for dialysis of the diC8-PI(4,5)P2 into the cell.

    • Monitor changes in membrane capacitance (Cm) to measure exocytosis and endocytosis. An increase in Cm reflects exocytosis, and a subsequent decrease reflects endocytosis.

    • Stimulate the cell to induce exocytosis (e.g., via a train of voltage depolarizations).

    • Record the time course of the Cm decay to quantify the rate of endocytosis.

  • Data Analysis:

    • Calculate the rate of endocytosis by fitting the decay of the membrane capacitance signal to an exponential function.

    • Compare the endocytosis rates in cells dialyzed with diC8-PI(4,5)P2 to control cells dialyzed with the internal solution alone.

Protocol 2: In Vitro Reconstitution of Clathrin-Coated Bud Formation on Liposomes Containing PtdIns-(4,5)-P2 (1,2-dioctanoyl)

This protocol provides a general framework for a cell-free assay to study the role of PtdIns(4,5)P2 in the recruitment of endocytic machinery and the formation of clathrin-coated buds on synthetic liposomes. This is based on principles from in vitro reconstitution studies.[1][7]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2)

  • Other lipids for liposome (B1194612) preparation (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine)

  • Chloroform

  • Liposome preparation equipment (e.g., rotary evaporator, extruder)

  • Purified clathrin

  • Purified adaptor proteins (e.g., AP-2, AP180) or other PtdIns(4,5)P2-binding endocytic proteins

  • Buffer for reconstitution (e.g., HEPES-based buffer)

  • Electron microscope and reagents for negative staining or thin sectioning

Procedure:

  • Liposome Preparation:

    • In a glass tube, mix the desired lipids, including PtdIns-(4,5)-P2 (1,2-dioctanoyl) at a specific molar percentage (e.g., 1-5 mol%), in chloroform.

    • Evaporate the solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

    • Hydrate the lipid film with the reconstitution buffer to form multilamellar vesicles.

    • Generate unilamellar liposomes of a defined size (e.g., 100 nm) by extrusion through a polycarbonate membrane.

  • Reconstitution of Clathrin Coat Assembly:

    • In a microcentrifuge tube, incubate the PtdIns(4,5)P2-containing liposomes with the purified adaptor proteins (e.g., AP-2 or AP180) to allow for their recruitment to the liposome surface.

    • Add purified clathrin to the mixture and incubate at 37°C to promote the assembly of clathrin coats.

  • Visualization by Electron Microscopy:

    • Adsorb the liposomes onto carbon-coated electron microscopy grids.

    • For negative staining, stain the grids with a solution of uranyl acetate.

    • For thin sectioning, pellet the liposomes, fix, embed in resin, and section.

    • Examine the grids using a transmission electron microscope to visualize the formation of clathrin-coated buds and vesicles on the liposome surface.

  • Quantitative Analysis:

    • Quantify the extent of clathrin coat formation by counting the number of coated buds/vesicles per liposome or per unit area of the grid.

    • Compare the results obtained with liposomes containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) to control liposomes lacking this lipid to determine its role in clathrin coat assembly.

Visualizations

Caption: PtdIns(4,5)P2 in Clathrin-Mediated Endocytosis.

Experimental_Workflow_diC8PIP2_Delivery cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis PrepStock Prepare 1 mM diC8-PIP2 Stock in Internal Solution PrepWork Dilute to 100 µM Working Solution PrepStock->PrepWork Sonicate Sonicate Working Solution PrepWork->Sonicate Patch Back-fill Patch Pipette Sonicate->Patch WholeCell Establish Whole-Cell Patch Clamp Patch->WholeCell Dialysis Allow diC8-PIP2 Dialysis WholeCell->Dialysis Stimulate Stimulate Exocytosis Dialysis->Stimulate Record Record Membrane Capacitance (Cm) Stimulate->Record MeasureDecay Measure Cm Decay Rate Record->MeasureDecay Compare Compare to Control MeasureDecay->Compare

Caption: Workflow for diC8-PIP2 Delivery via Patch-Pipette.

In_Vitro_Reconstitution_Workflow cluster_Liposome_Prep Liposome Preparation cluster_Reconstitution Reconstitution cluster_Visualization_Analysis Visualization & Analysis MixLipids Mix Lipids including diC8-PIP2 in Chloroform FormFilm Create Lipid Film MixLipids->FormFilm Hydrate Hydrate Film to Form Vesicles FormFilm->Hydrate Extrude Extrude to Form Unilamellar Liposomes Hydrate->Extrude AddAdaptors Incubate Liposomes with Adaptor Proteins Extrude->AddAdaptors AddClathrin Add Clathrin and Incubate at 37°C AddAdaptors->AddClathrin PrepareGrid Prepare EM Grids AddClathrin->PrepareGrid Visualize Visualize with Electron Microscope PrepareGrid->Visualize Quantify Quantify Coated Bud Formation Visualize->Quantify

Caption: Workflow for In Vitro Reconstitution of Clathrin-Coated Buds.

References

Application Notes: Investigating Actin Polymerization with PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, constituting about 1% of the plasma membrane lipids, yet it is a critical regulator of numerous cellular processes, most notably actin cytoskeleton dynamics.[1] It functions as a signaling hub, directly interacting with and modulating the activity of a wide array of actin-binding proteins (ABPs).[2][3] An increase in local PtdIns(4,5)P2 concentration at the plasma membrane generally promotes actin filament assembly, while its depletion enhances filament disassembly.[2] This dynamic regulation is fundamental to cell migration, endocytosis, phagocytosis, and morphogenesis.[4][5]

PtdIns-(4,5)-P2 (1,2-dioctanoyl) - A Key Research Tool

The 1,2-dioctanoyl (diC8) version of PtdIns(4,5)P2 is a short-chain, water-soluble analog. This property makes it an invaluable tool for in vitro and in situ studies, as it can be easily delivered to experimental systems, such as reconstituted biochemical assays or permeabilized cells, to acutely modulate PtdIns(4,5)P2-dependent processes without the complexities of liposome (B1194612) delivery.

Core Applications

  • In Vitro Reconstitution Assays: Directly assess the effect of PtdIns(4,5)P2 on the activity of purified actin-binding proteins (e.g., N-WASP, cofilin, profilin) and their subsequent impact on actin polymerization kinetics.[1]

  • Mechanism of Action Studies: Elucidate how PtdIns(4,5)P2 binding alters the conformation and function of specific ABPs, leading to either activation or inhibition.[6]

  • Drug Screening: Develop high-throughput screens to identify small molecules that interfere with the PtdIns(4,5)P2-ABP interaction, offering potential therapeutic targets for diseases involving dysregulated cell motility, such as cancer metastasis.

  • Cellular Studies: Introduce diC8-PtdIns(4,5)P2 into permeabilized cells to investigate its direct impact on cytoskeletal structures and dynamic processes like focal adhesion formation or endocytic site maturation.[7]

Signaling Pathway: PtdIns(4,5)P2 and Actin Regulation

PtdIns(4,5)P2 levels are tightly controlled by the activity of lipid kinases and phosphatases. Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5K) are the primary enzymes responsible for its synthesis.[8] The activity of PIP5Ks can be regulated by small GTPases like Rac1 and RhoA.[8] Once synthesized, PtdIns(4,5)P2 acts as a membrane-bound docking site and allosteric regulator for various ABPs. It typically inhibits proteins that sever or cap actin filaments (e.g., cofilin, gelsolin, capping protein) and activates proteins that promote actin nucleation and polymerization (e.g., N-WASP, ERM proteins, talin).[2][6] This coordinated regulation ensures that actin assembly is spatially and temporally coupled to extracellular signals.

PtdIns45P2_Signaling_Pathway PtdIns(4,5)P2 Signaling in Actin Regulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP PtdIns(4)P PIP5K PIP5K PIP2 PtdIns(4,5)P2 PLC PLC PIP2->PLC Hydrolyzes NWASP N-WASP PIP2->NWASP Cofilin Cofilin / Gelsolin (Severing Proteins) PIP2->Cofilin Inhibits Profilin Profilin / Capping Protein (Monomer/Capping) PIP2->Profilin Inhibits PIP5K->PIP2 Synthesizes IP3_DAG IP3 + DAG Signal Extracellular Signal GTPase Rac1 / RhoA Signal->GTPase Activates GTPase->PIP5K Recruits & Activates Arp23 Arp2/3 Complex NWASP->Arp23 Activates ActinPoly Actin Polymerization Cofilin->ActinPoly Inhibits Profilin->ActinPoly Inhibits Arp23->ActinPoly Promotes

Caption: PtdIns(4,5)P2 signaling cascade regulating actin dynamics.

Quantitative Data Summary

The interaction of PtdIns(4,5)P2 with various ABPs alters their function, directly impacting actin polymerization and organization.

Table 1: Key Actin-Binding Proteins Regulated by PtdIns(4,5)P2

Protein FamilySpecific Protein(s)Primary Function on ActinEffect of PtdIns(4,5)P2 BindingReference
Nucleation Promoting Factors N-WASPActivates Arp2/3 complex to nucleate new actin filamentsRelieves autoinhibition, promoting activation of Arp2/3[1]
Severing / Depolymerizing Cofilin, GelsolinSevers actin filaments, increasing the number of ends; enhances depolymerizationInhibits severing and depolymerizing activity, stabilizing filaments[1][2]
Monomer Binding ProfilinSequesters G-actin monomers, but also promotes ADP-to-ATP exchangeDissociates profilin-actin complex, making G-actin available for polymerization[1]
Capping Proteins Capping Protein (CapZ)Binds to the barbed end of actin filaments, preventing elongationInhibits capping activity, allowing filament elongation[9]
Membrane-Cytoskeleton Linkers ERM (Ezrin, Radixin, Moesin), Talin, VinculinLink actin filaments to the plasma membraneActivates proteins by relieving autoinhibitory conformations, promoting membrane linkage[1][6][10]

Experimental Protocols

In Vitro Pyrene-Actin Polymerization Assay

This protocol describes how to measure the effect of diC8-PtdIns(4,5)P2 on actin polymerization kinetics in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.[11]

Materials and Reagents

  • Monomeric Rabbit Skeletal Muscle Actin (lyophilized powder)

  • Pyrene-labeled Actin (10% labeling recommended)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2)

  • G-Buffer (General Actin Buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2

  • 10x KMEI (Polymerization Buffer): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0

  • ATP (100 mM stock)

  • DTT (100 mM stock)

  • Purified proteins of interest (e.g., Arp2/3 complex, N-WASP)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol Steps

  • Reagent Preparation:

    • Actin Monomers: Resuspend lyophilized actin and pyrene-actin in ice-cold G-buffer to a final concentration of ~10 µM. Dialyze overnight at 4°C against G-buffer to remove residual polymerization inhibitors. Clarify by ultracentrifugation (100,000 x g for 1 hour) to remove any aggregates. Determine the final concentration spectrophotometrically. Store on ice and use within one week.

    • diC8-PtdIns(4,5)P2 Stock: Prepare a 1 mM stock solution in water or an appropriate buffer. Store at -20°C.

    • Working Solutions: Prepare fresh dilutions of proteins and diC8-PtdIns(4,5)P2 in G-buffer just before the experiment.

  • Reaction Setup:

    • Work on ice to prevent premature actin polymerization.

    • For a typical 100 µL reaction, prepare a master mix. The final actin concentration is typically 2-4 µM.[11]

    • Master Mix (90 µL per well):

      • G-Buffer

      • Actin monomer mix (e.g., to a final concentration of 4 µM, with 10% pyrene-labeled)

      • diC8-PtdIns(4,5)P2 (at desired final concentrations, e.g., 0, 5, 10, 20 µM)

      • Other regulatory proteins if needed (e.g., 10 nM Arp2/3 complex, 250 nM N-WASP VCA domain).[11]

    • Pipette 90 µL of the master mix into the wells of the 96-well plate.

  • Initiation of Polymerization:

    • Set the fluorescence plate reader to the appropriate excitation/emission wavelengths and program it to take readings every 10-30 seconds for 30-60 minutes.

    • Initiate the polymerization by adding 10 µL of 10x KMEI buffer to each well. Mix gently by pipetting.

    • Immediately place the plate in the reader and start the measurement.

  • Data Analysis:

    • The raw data will be fluorescence intensity over time.

    • Plot the fluorescence curves for each condition. The slope of the curve during the elongation phase is proportional to the rate of polymerization.

    • Determine the maximum polymerization rate by finding the steepest slope of the curve.

    • Compare the rates between the control (no diC8-PtdIns(4,5)P2) and experimental conditions to quantify the effect of PtdIns(4,5)P2.

Table 2: Typical Reagent Concentrations for Pyrene-Actin Assay

ReagentTypical Final ConcentrationPurpose
G-Actin2 - 4 µMMonomeric actin building block
Pyrene-Actin5 - 10% of total actinFluorescent reporter for polymerization
diC8-PtdIns(4,5)P21 - 50 µMModulator of ABP activity
Arp2/3 Complex10 - 50 nMActin nucleator
N-WASP (VCA)100 - 500 nMActivator of Arp2/3 complex
KMEI Buffer1xInduces polymerization by providing salts

Visualized Workflows and Mechanisms

Experimental_Workflow Pyrene-Actin Assay Workflow prep 1. Reagent Preparation (Actin, diC8-PIP2, Buffers) mix 2. Master Mix Assembly (on ice) Actin + Pyrene-Actin + diC8-PIP2 ± ABPs prep->mix plate 3. Pipette Mix to 96-Well Plate mix->plate initiate 4. Initiate Polymerization (Add 10x KMEI Buffer) plate->initiate measure 5. Measure Fluorescence (Ex: 365nm, Em: 407nm over time) initiate->measure analyze 6. Data Analysis (Plot curves, calculate rates) measure->analyze

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Mechanism_of_Action Mechanism of PtdIns(4,5)P2 Action on ABPs cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway PIP2 PtdIns(4,5)P2 at Membrane WASP N-WASP (Autoinhibited) PIP2->WASP Cofilin Cofilin / Gelsolin (Active) PIP2->Cofilin WASP_Active N-WASP (Active) WASP->WASP_Active Conformational Change PromotePoly Promotes Polymerization WASP_Active->PromotePoly Cofilin_Inactive Cofilin / Gelsolin (Inactive) Cofilin->Cofilin_Inactive Sequestration/ Inhibition InhibitDePoly Inhibits Depolymerization/ Severing Cofilin_Inactive->InhibitDePoly

Caption: PtdIns(4,5)P2's dual role in activating and inhibiting ABPs.

References

Application Notes and Protocols: PtdIns-(4,5)-P2 (1,2-dioctanoyl) for Characterizing Inositol Polyphosphate-5-Phosphatase A (INPP5A) Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol (B14025) polyphosphate-5-phosphatase A (INPP5A), also known as Type I inositol 1,4,5-trisphosphate 5-phosphatase, is a key enzyme in phosphoinositide signaling.[1][2] It plays a critical role in regulating intracellular calcium levels by hydrolyzing the 5-phosphate from inositol 1,4,5-trisphosphate (IP3), a potent second messenger that mobilizes intracellular calcium.[1][2] A distinguishing feature of INPP5A is its high substrate specificity for soluble inositol phosphates, such as IP3, over membrane-bound phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2).[3]

This document provides detailed application notes and protocols for utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PtdIns(4,5)P2, to demonstrate the substrate specificity of INPP5A. This experimental approach is crucial for differentiating INPP5A activity from other 5-phosphatases that do hydrolyze PtdIns(4,5)P2 and for screening specific inhibitors of INPP5A.

Signaling Pathway of INPP5A

INPP5A functions to terminate calcium signaling initiated by the hydrolysis of PtdIns(4,5)P2. The pathway begins with the activation of Phospholipase C (PLC), which cleaves PtdIns(4,5)P2 in the plasma membrane to generate diacylglycerol (DAG) and IP3. IP3 then diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions. INPP5A terminates this signal by dephosphorylating IP3 to inositol 1,4-bisphosphate (IP2), which does not activate the IP3 receptor.

INPP5A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 PLC PLC PtdIns45P2->PLC activation DAG DAG PLC->DAG cleavage IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 cleavage INPP5A INPP5A IP3->INPP5A substrate Ca_release Ca²⁺ Release IP3->Ca_release triggers IP2 Inositol 1,4-bisphosphate (IP2) INPP5A->IP2 hydrolysis

INPP5A signaling pathway.

Substrate Specificity of INPP5A

Experimental evidence confirms that INPP5A selectively hydrolyzes inositol phosphates, with negligible activity towards phosphoinositides. This specificity is a key characteristic that distinguishes it from other members of the 5-phosphatase family.

SubstrateINPP5A ActivityReference
Inositol 1,4,5-trisphosphate (IP3)High[3]
PtdIns-(4,5)-P2 (1,2-dioctanoyl)Negligible/None[3]
Inositol 1,3,4,5-tetrakisphosphate (IP4)High[1]

Experimental Protocol: Comparative Analysis of INPP5A Activity

This protocol describes a malachite green-based colorimetric assay to compare the enzymatic activity of INPP5A on its known substrate, IP3, versus PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a negative control. The assay measures the amount of inorganic phosphate (B84403) released from the substrate.

Materials and Reagents
  • Recombinant human INPP5A

  • Inositol 1,4,5-trisphosphate (IP3)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent (commercial kit or prepared as described in the literature)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - INPP5A Enzyme - Substrates (IP3, PtdIns(4,5)P2) - Assay Buffer - Phosphate Standards setup_plate Set up 96-well plate: - Blanks - Standards - IP3 + Enzyme - PtdIns(4,5)P2 + Enzyme - Controls (No Enzyme) prep_reagents->setup_plate add_enzyme Initiate reaction by adding INPP5A setup_plate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction read_absorbance Read absorbance at ~620 nm stop_reaction->read_absorbance std_curve Generate Phosphate Standard Curve read_absorbance->std_curve calc_activity Calculate Phosphate Release and Enzyme Activity std_curve->calc_activity compare Compare activity on IP3 vs. PtdIns(4,5)P2 calc_activity->compare

Workflow for INPP5A substrate specificity assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant INPP5A in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is 10-100 nM.

    • Prepare stock solutions of IP3 and PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Assay Buffer. A typical starting substrate concentration for the assay is 10-50 µM.

    • Prepare a series of phosphate standards in Assay Buffer for the standard curve (e.g., 0 to 50 µM).

  • Assay Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer to the "blank" wells.

    • Add 25 µL of each phosphate standard to their respective wells in triplicate.

    • To the "experimental" wells, add 25 µL of either the IP3 solution or the PtdIns-(4,5)-P2 (1,2-dioctanoyl) solution.

    • To the "no enzyme control" wells, add 25 µL of each substrate solution and 25 µL of Assay Buffer (instead of the enzyme solution).

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the INPP5A enzyme solution to the "experimental" wells. The final reaction volume will be 50 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank from all other readings.

    • Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.

    • Determine the concentration of phosphate released in each experimental well using the standard curve.

    • Calculate the specific activity of INPP5A for each substrate (e.g., in pmol phosphate/min/µg enzyme).

    • Compare the activity of INPP5A on IP3 versus PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Expected Results

The results are expected to show significant phosphate release in the wells containing IP3 and INPP5A, indicating robust enzyme activity. In contrast, the wells with PtdIns-(4,5)-P2 (1,2-dioctanoyl) and INPP5A should show little to no phosphate release, similar to the "no enzyme" control. This outcome will provide clear evidence of INPP5A's substrate specificity.

Conclusion

The use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in parallel with IP3 in an enzymatic assay is a powerful tool to demonstrate the distinct substrate specificity of INPP5A. This approach is essential for accurately characterizing the enzyme's function and for the development of specific modulators for therapeutic and research applications. The detailed protocol provided herein offers a reliable method for researchers to confirm the substrate profile of INPP5A and to distinguish its activity from other phosphoinositide phosphatases.

References

Application Notes: Experimental Use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance membrane phospholipid concentrated at the plasma membrane, where it serves as a critical hub for cellular signaling.[1][2] It functions as a substrate for key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), generating second messengers that regulate a vast array of cellular processes including proliferation, survival, cytoskeletal organization, and membrane trafficking.[1][3] PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of PtdIns(4,5)P2 with short C8:0 fatty acid chains. This modification allows for easier handling and delivery into cells or artificial membrane systems compared to its long-chain, insoluble counterparts, making it an invaluable tool for studying the dynamic roles of PtdIns(4,5)P2 in both healthy and pathological cell signaling.

Product Data and Specifications

The properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl) make it suitable for a variety of in vitro and cell-based assays.

PropertyValueReference
Synonyms DOPI-4,5-P2, PI(4,5)P2 (8:0/8:0)[4]
Molecular Formula C25H46O19P3 • 3Na[4]
Formula Weight 812.5 g/mol [4]
Physical Form Lyophilized Powder[4]
Purity ≥97%[4]
Solubility Freely soluble in PBS (pH 7.2)[4]
Storage Conditions Store at -20°C[4]
Stability ≥ 5 years at -20°C[4]

Key Signaling Pathways and Applications

PtdIns(4,5)P2 is a central node in cellular signaling, primarily through two major pathways: its hydrolysis by PLC and its phosphorylation by PI3K. It also directly interacts with and modulates the function of numerous proteins involved in cytoskeletal dynamics and membrane trafficking.

The Phospholipase C (PLC) Pathway

Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5][6] IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate Protein Kinase C (PKC).

G1 GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release (from ER) IP3->Ca Triggers

Caption: The PLC signaling pathway initiated by PtdIns(4,5)P2 hydrolysis.
The PI3K/Akt Pathway

Class I PI3-Kinases phosphorylate PtdIns(4,5)P2 at the 3-position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1][3] PtdIns(3,4,5)P3 acts as a docking site on the membrane for proteins containing Pleckstrin Homology (PH) domains, such as Akt (Protein Kinase B) and PDK1, leading to the activation of downstream signaling cascades that promote cell survival and proliferation.[1][7]

G2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase (PI3K) RTK->PI3K Activates PIP2 PtdIns(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits & Activates Downstream Cell Survival & Proliferation Akt->Downstream

Caption: The PI3K/Akt pathway with PtdIns(4,5)P2 as the key substrate.
Regulation of the Actin Cytoskeleton and Focal Adhesions

PtdIns(4,5)P2 directly binds to and regulates a multitude of actin-binding proteins, such as talin, vinculin, and ezrin, thereby controlling the assembly and disassembly of the actin cytoskeleton.[8] It plays a crucial role in the formation of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix. The localized synthesis of PtdIns(4,5)P2 at these sites is essential for recruiting and activating proteins that stabilize the adhesion complex.[9][10]

Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

General Experimental Workflow

A typical experiment involves preparing the lipid, delivering it to the biological system, and measuring a downstream effect.

G3 start Start prep Prepare PtdIns-(4,5)-P2 (1,2-dioctanoyl) Solution/Liposomes start->prep delivery Deliver to Cells (e.g., microinjection, liposome fusion) prep->delivery incubate Incubate (Time course) delivery->incubate assay Downstream Assay (e.g., Imaging, WB, Patch-clamp) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: General workflow for experiments using PtdIns-(4,5)-P2 (1,2-dioctanoyl).
Protocol 1: In Vitro Reconstitution of a PIP2-Dependent Ion Channel

Objective: To assess the direct effect of PtdIns(4,5)P2 on the activity of a purified ion channel reconstituted into artificial lipid bilayers.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt

  • Host phospholipids (B1166683) (e.g., POPE/POPG mixture)

  • Purified ion channel protein

  • Planar lipid bilayer setup or patch-clamp rig

  • Appropriate buffer solutions (e.g., HEPES-based)

Methodology:

  • Prepare Lipid Stock: Dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl) in an appropriate buffer (e.g., PBS) to a stock concentration of 1-10 mg/mL.[4]

  • Form Lipid Bilayer: Create a planar lipid bilayer using the host phospholipids according to the manufacturer's protocol for the apparatus.

  • Incorporate Ion Channel: Incorporate the purified ion channel protein into the bilayer. This can be achieved by adding the protein directly to the cis chamber or by fusing proteoliposomes with the pre-formed bilayer.

  • Establish Baseline Activity: Using voltage-clamp, record the channel's basal activity in the absence of PtdIns(4,5)P2.

  • Apply PtdIns-(4,5)-P2: Add aliquots of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution to the appropriate chamber (typically the intracellular side) to achieve a final concentration in the range of 1-50 µM. Due to its water solubility, it can be added directly to the aqueous phase.

  • Record Channel Activity: Immediately begin recording single-channel or macroscopic currents. Observe for changes in open probability, conductance, or gating kinetics.

  • Data Analysis: Quantify the changes in channel parameters before and after the addition of PtdIns(4,5)P2.

Protocol 2: Cellular Microinjection to Study Actin Cytoskeleton Rearrangement

Objective: To visualize the effect of a rapid increase in intracellular PtdIns(4,5)P2 on the actin cytoskeleton.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt

  • Microinjection apparatus and glass capillaries

  • Cultured adherent cells (e.g., HeLa, MDA-MB-231) on glass coverslips

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488)

  • Fixation and permeabilization buffers (e.g., 4% PFA, 0.1% Triton X-100)

  • Fluorescence microscope

Methodology:

  • Prepare Injection Solution: Dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl) in sterile injection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2) to a final concentration of 50-200 µM. Co-inject with a fluorescent dextran (B179266) to identify injected cells.

  • Cell Culture: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Microinjection: Place the coverslip on the microscope stage. Using the microinjector, inject the PtdIns(4,5)P2 solution into the cytoplasm of target cells.

  • Incubation: Incubate the cells for a short period (e.g., 5-30 minutes) at 37°C to allow for cellular responses.

  • Fix and Stain:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes.[7]

    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain with fluorescently-labeled phalloidin according to the manufacturer's protocol to visualize F-actin.

  • Imaging and Analysis: Mount the coverslip and image using a fluorescence microscope. Compare the actin structures (e.g., stress fibers, lamellipodia, membrane ruffles) in injected cells (identified by the fluorescent dextran) with non-injected neighboring cells.

This document is intended for research use only and is not for human or veterinary use.

References

Application Notes and Protocols for Delivery of PtdIns(4,5)P2 (1,2-dioctanoyl) into Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid primarily localized to the inner leaflet of the plasma membrane. It plays a central role in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking. The ability to manipulate intracellular levels of PtdIns(4,5)P2 is essential for elucidating its precise functions and for the development of therapeutics targeting these pathways. PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic, water-soluble analog of PtdIns(4,5)P2, provides a valuable tool for researchers to exogenously modulate cellular PtdIns(4,5)P2 levels and study its downstream effects.

These application notes provide detailed protocols for the delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into live cells using a carrier-mediated approach. Additionally, it outlines methods for assessing the functional consequences of PtdIns(4,5)P2 delivery, such as its impact on actin polymerization and ion channel activity.

PtdIns(4,5)P2 Signaling Pathway

PtdIns(4,5)P2 is a central hub in cellular signaling. It can be cleaved by phospholipase C (PLC) to generate the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn activate protein kinase C (PKC) and release intracellular calcium, respectively.[1] PtdIns(4,5)P2 can also be phosphorylated by phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key mediator of cell growth, survival, and proliferation.[1] Furthermore, PtdIns(4,5)P2 directly interacts with and modulates the activity of numerous proteins, including those involved in actin dynamics and ion transport.

PtdIns45P2_Signaling_Pathway ext_signal External Signal (e.g., Growth Factor, Neurotransmitter) receptor Receptor (e.g., GPCR, RTK) ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pi3k PI 3-Kinase (PI3K) receptor->pi3k ptdins45p2 PtdIns(4,5)P2 plc->ptdins45p2 pi3k->ptdins45p2 dag Diacylglycerol (DAG) ptdins45p2->dag hydrolysis ip3 Inositol 1,4,5-trisphosphate (IP3) ptdins45p2->ip3 hydrolysis ptdins345p3 PtdIns(3,4,5)P3 ptdins45p2->ptdins345p3 phosphorylation actin Actin Cytoskeleton Modulation ptdins45p2->actin ion_channel Ion Channel Regulation ptdins45p2->ion_channel pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release from ER ip3->ca_release akt Akt/PKB ptdins345p3->akt cellular_response_pkc Cellular Response pkc->cellular_response_pkc cellular_response_ca Cellular Response ca_release->cellular_response_ca cell_survival Cell Survival & Proliferation akt->cell_survival

PtdIns(4,5)P2 Signaling Cascade

Methods for Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into Live Cells

Due to its charged headgroup, PtdIns-(4,5)-P2 (1,2-dioctanoyl) does not readily cross the plasma membrane of live cells. A carrier-mediated approach is therefore recommended for its efficient intracellular delivery. This method relies on the formation of a non-covalent complex between the negatively charged phosphoinositide and a cationic carrier molecule. This complex is then able to traverse the cell membrane.

Recommended Carriers:
  • Neomycin: An aminoglycoside antibiotic that binds with high affinity to PtdIns(4,5)P2.

  • Histone H1: A polybasic protein that can effectively complex with and deliver phosphoinositides.

The choice of carrier may depend on the specific cell type and experimental conditions. It is advisable to empirically determine the optimal carrier and its concentration for each experimental system.

Experimental Protocols

Protocol 1: Carrier-Mediated Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl)

This protocol is based on the methodology described by Ozaki et al. (2000) for the intracellular delivery of phosphoinositides using polyamine carriers.[2]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl), sodium salt (lyophilized powder)

  • Carrier: Neomycin sulfate (B86663) or Histone H1

  • Serum-free cell culture medium or appropriate buffer (e.g., HBSS)

  • Live cells of interest, plated in a suitable format (e.g., chambered coverglass, 96-well plate)

Procedure:

  • Reconstitution of Reagents:

    • Reconstitute lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) in sterile water or an appropriate aqueous buffer to a stock concentration of 1-10 mM. Vortex briefly and sonicate in a bath sonicator for 5-10 minutes to ensure complete dissolution. Store reconstituted lipid at -20°C for up to 3 months.

    • Reconstitute the carrier (Neomycin sulfate or Histone H1) in sterile water to a stock concentration of 1-10 mM. Store at 4°C for up to 3 months.

  • Complex Formation:

    • On the day of the experiment, dilute the PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution and the carrier stock solution in serum-free medium or buffer to the desired working concentrations.

    • Combine the diluted PtdIns-(4,5)-P2 and carrier solutions in a microcentrifuge tube. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with serum-free medium or buffer.

    • Remove the wash medium and add the PtdIns-(4,5)-P2-carrier complex solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired time period (typically 5-60 minutes). The optimal incubation time should be determined for each cell type and experimental endpoint.

  • Post-Delivery Analysis:

    • After the incubation period, wash the cells twice with complete medium to remove the delivery complexes.

    • Proceed with downstream analysis, such as live-cell imaging, immunofluorescence, or functional assays.

Quantitative Data Summary:

ParameterRecommended RangeReference
PtdIns-(4,5)-P2 (1,2-dioctanoyl) Concentration 1 - 50 µM
Carrier Concentration (Neomycin/Histone H1) 1 - 50 µM (adjust to optimize ratio)[2]
Incubation Time 5 - 60 minutes
Expected Delivery Efficiency Cell type and carrier dependent[2]
Protocol 2: Functional Assay - Analysis of Actin Polymerization

Exogenous PtdIns(4,5)P2 has been shown to induce actin polymerization. This protocol describes a method to assess changes in filamentous actin (F-actin) levels following the delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Materials:

  • Cells treated with PtdIns-(4,5)-P2 (1,2-dioctanoyl) as described in Protocol 1

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100, 0.1% in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • After PtdIns-(4,5)-P2 delivery, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with a solution of fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) in PBS for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the F-actin content by measuring the fluorescence intensity of the phalloidin stain using image analysis software (e.g., ImageJ/Fiji).

Expected Outcome: An increase in phalloidin fluorescence intensity in cells treated with PtdIns-(4,5)-P2 (1,2-dioctanoyl) compared to control cells would indicate an induction of actin polymerization.

Experimental Workflow Diagrams

PtdIns45P2_Delivery_Workflow start Start reconstitute Reconstitute PtdIns(4,5)P2 and Carrier Stocks start->reconstitute prepare_complex Prepare PtdIns(4,5)P2-Carrier Complexes in Serum-Free Medium reconstitute->prepare_complex treat_cells Treat Live Cells with Complexes (5-60 min incubation) prepare_complex->treat_cells wash Wash Cells to Remove Complexes treat_cells->wash downstream_analysis Downstream Analysis (e.g., Imaging, Functional Assays) wash->downstream_analysis end End downstream_analysis->end

Carrier-Mediated Delivery Workflow

Actin_Polymerization_Assay_Workflow start Start: PtdIns(4,5)P2 Delivered to Cells fix Fix Cells with 4% PFA start->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize stain_phalloidin Stain with Fluorescent Phalloidin permeabilize->stain_phalloidin stain_dapi Counterstain with DAPI stain_phalloidin->stain_dapi wash Wash Cells stain_dapi->wash mount Mount Coverslips wash->mount image Image with Fluorescence Microscope mount->image quantify Quantify F-actin Fluorescence Intensity image->quantify end End quantify->end

Actin Polymerization Assay Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
Low delivery efficiency Suboptimal carrier-to-lipid ratioTitrate the carrier concentration while keeping the PtdIns(4,5)P2 concentration constant.
Inefficient carrier for the cell typeTest an alternative carrier (e.g., if using Neomycin, try Histone H1).
Short incubation timeIncrease the incubation time (up to 60 minutes).
Cell toxicity Carrier concentration is too highReduce the concentration of the carrier. Perform a carrier-only control to assess toxicity.
Prolonged incubationReduce the incubation time.
Inconsistent results Incomplete dissolution of PtdIns(4,5)P2Ensure complete dissolution of the lyophilized powder by vortexing and sonication.
Complex instabilityPrepare fresh PtdIns(4,5)P2-carrier complexes for each experiment.

Conclusion

The carrier-mediated delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a robust method for acutely elevating the intracellular concentration of this vital signaling lipid. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted roles of PtdIns(4,5)P2 in cellular physiology and disease. Careful optimization of delivery parameters for each specific cell type and experimental system is crucial for obtaining reliable and reproducible results.

References

Application Notes: Studying Protein-PtdIns(4,5)P2 Interactions with a Dioctanoyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, primarily localized to the inner leaflet of the plasma membrane, that plays a crucial role in cellular signaling.[1][2] It acts as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) following hydrolysis by phospholipase C (PLC).[1][3][4] Furthermore, phosphorylation of PtdIns(4,5)P2 by phosphoinositide 3-kinases (PI3Ks) generates phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), another key signaling molecule.[1][4] Beyond its role as a substrate, PtdIns(4,5)P2 directly interacts with and modulates the function of a wide array of proteins, including ion channels, cytoskeletal components, and proteins involved in endocytosis and exocytosis.[1][2][5]

Studying these interactions is fundamental to understanding cellular regulation. However, the long acyl chains of native PtdIns(4,5)P2 render it insoluble in aqueous buffers, complicating in vitro biochemical and biophysical assays. The synthetic dioctanoyl (C8) analog of PtdIns(4,5)P2 (diC8-PtdIns(4,5)P2) overcomes this limitation.[6] Its shorter C8 fatty acid chains confer sufficient water solubility to allow its use in a variety of solution-based assays while retaining the essential headgroup structure for protein recognition.[3][6] These notes provide an overview of key methods and detailed protocols for investigating protein-PtdIns(4,5)P2 interactions using this versatile analog.

PtdIns(4,5)P2 Signaling Pathway Overview

PtdIns(4,5)P2 is a central hub in cellular signaling. It is synthesized from PtdIns(4)P by PIP 5-kinases and can be acted upon by multiple enzymes to generate downstream signals or be dephosphorylated to terminate signaling.[1][7] Its direct binding to effector proteins recruits them to the plasma membrane and/or allosterically regulates their activity.[2]

PtdIns45P2_Signaling_Pathway PI4P PtdIns(4)P PIP5K PIP5K PI4P->PIP5K PIP2 PtdIns(4,5)P2 Effector Effector Proteins (e.g., Ion Channels, Cytoskeleton, Endocytic Machinery) PIP2->Effector Direct Binding & Regulation PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K PIP3 PtdIns(3,4,5)P3 PTEN PTEN PIP3->PTEN IP3 IP3 DAG DAG PTEN->PIP2 Dephosphorylation PLC->IP3 Hydrolysis PLC->DAG Hydrolysis PI3K->PIP3 Phosphorylation PIP5K->PIP2 Phosphorylation Signal_In Upstream Signal (e.g., GPCR, RTK) Signal_In->PLC Signal_In->PI3K

PtdIns(4,5)P2 is a key node in cell signaling pathways.

Application Notes: Key Experimental Methods

The water-soluble nature of diC8-PtdIns(4,5)P2 makes it suitable for a range of in vitro assays that are difficult to perform with long-chain phosphoinositides.

  • Liposome Co-sedimentation / Flotation Assays: This is a classic method to assess protein binding to lipid membranes. DiC8-PtdIns(4,5)P2 can be incorporated into liposomes (unilamellar vesicles) along with other phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS). After incubation with the protein of interest, the liposomes are pelleted by ultracentrifugation. The amount of protein in the pellet (bound) versus the supernatant (unbound) is quantified by SDS-PAGE and Coomassie staining or Western blotting. This method confirms direct interaction in a membrane context.[8]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free quantitative data on binding kinetics and affinity.[9] For this technique, liposomes containing PtdIns(4,5)P2 are immobilized on a sensor chip surface (e.g., an L1 chip). The protein of interest is then flowed over the chip at various concentrations. The change in the refractive index at the surface, measured in Resonance Units (RU), is proportional to the mass of bound protein. This allows for the determination of association (k_on), dissociation (k_off), and equilibrium dissociation constants (K_d).[9]

  • Protein-Lipid Overlay Assays (Lipid Strips): This is a qualitative, dot-blot-style assay for screening lipid-binding specificity. Commercially available membranes are pre-spotted with various phospholipids, including PtdIns(4,5)P2. The membrane is blocked and then incubated with the protein of interest. Bound protein is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection.[8] While less quantitative, it is a rapid method to identify potential PtdIns(4,5)P2 binders.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding interface of a protein with a PtdIns(4,5)P2 analog at atomic resolution. By adding soluble diC8-PtdIns(4,5)P2 to a solution of ¹⁵N-labeled protein, changes in the chemical shifts of backbone amide signals can be monitored using 2D ¹H-¹⁵N HSQC spectra. Residues that experience significant shifts are likely part of the binding pocket.[7]

  • Enzyme Activity Assays: DiC8-PtdIns(4,5)P2 serves as a convenient substrate for enzymes that metabolize PtdIns(4,5)P2, such as PLC and Class I PI3-Kinase.[6] The soluble nature of the lipid allows for homogenous assay formats where enzyme and substrate are mixed in solution, and product formation is measured over time.

Quantitative Data on PtdIns(4,5)P2-Protein Interactions

The following table summarizes representative binding affinity data for proteins interacting with PtdIns(4,5)P2 or related phosphoinositides, as determined by various biophysical methods.

Protein/DomainInteracting LipidMethodApparent Affinity (K_d or K_I)Reference
Btk PH DomainPtdIns(3,4,5)P3Liposome Competition~0.7 µM[10]
Btk PH DomainPtdIns(4,5)P2Liposome Competition~8 µM[10]
Shc-PTB DomainPtdIns(4,5)P2Liposome Competition~25 µM[10]
BTK-PH-EGFPPtdIns(3,4,5)P3Liposome Binding174 nM[10]
Tandem FYVEPtdIns(3)PLiposome Binding33.3 nM[10]

Note: Affinities are highly dependent on the assay conditions, including the lipid composition of vesicles and buffer conditions.

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol details how to assess the binding of a recombinant protein to liposomes containing diC8-PtdIns(4,5)P2.

Liposome_Assay_Workflow cluster_prep Liposome Preparation cluster_binding Binding & Separation cluster_analysis Analysis prep1 1. Mix Lipids (PC, PS, diC8-PIP2) in chloroform (B151607) prep2 2. Evaporate Solvent (form lipid film) prep1->prep2 prep3 3. Hydrate Film in buffer prep2->prep3 prep4 4. Create Vesicles (sonication or extrusion) prep3->prep4 bind1 5. Incubate Liposomes with Protein prep4->bind1 bind2 6. Centrifuge (high speed) bind1->bind2 bind3 7. Separate Supernatant (S) and Pellet (P) bind2->bind3 analysis1 8. Resuspend Pellet bind3->analysis1 analysis2 9. Run S and P on SDS-PAGE analysis1->analysis2 analysis3 10. Quantify Protein (Coomassie/Western) analysis2->analysis3

Workflow for the Liposome Co-sedimentation Assay.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-glycero-3-phospho-L-serine (POPS)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PtdIns(4,5)P2)

  • Chloroform/Methanol solvent

  • Binding Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT)

  • Recombinant protein of interest

  • Ultracentrifuge and appropriate tubes (e.g., TLA-100 rotor)

  • SDS-PAGE equipment and reagents

Methodology:

  • Lipid Film Preparation:

    • In a glass vial, mix lipids in chloroform to achieve the desired molar ratio (e.g., 75% POPC, 20% POPS, 5% diC8-PtdIns(4,5)P2). A control mix without PtdIns(4,5)P2 should also be prepared.

    • Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom.

    • Place the vial under a high vacuum for at least 1 hour to remove residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with Binding Buffer to a final lipid concentration of 1 mg/mL.

    • Vortex vigorously to resuspend the lipids, creating multilamellar vesicles (MLVs).

    • For small unilamellar vesicles (SUVs), sonicate the lipid suspension on ice until the solution clarifies. Alternatively, for large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles and then extrude it through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the protein of interest (e.g., at a final concentration of 1-5 µM) with the prepared liposomes (e.g., at a final concentration of 0.5 mg/mL).

    • Prepare a control reaction with protein but no liposomes.

    • Incubate the reactions at room temperature for 30 minutes.

  • Separation and Analysis:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

    • Carefully collect the supernatant (S), which contains the unbound protein.

    • Wash the pellet once with Binding Buffer and centrifuge again.

    • Resuspend the final pellet (P) in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie staining or Western blotting to visualize and quantify the protein distribution. An enrichment of protein in the pellet fraction in the presence of PtdIns(4,5)P2-containing liposomes indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the measurement of protein binding to PtdIns(4,5)P2-containing vesicles immobilized on a sensor chip.[9]

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • LUVs prepared as in Protocol 1 (active liposomes with PtdIns(4,5)P2 and control liposomes without)

  • SPR Running Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 160 mM KCl)

  • Recombinant protein of interest, dialyzed into Running Buffer

  • Regeneration solution (e.g., 20 mM NaOH)

Methodology:

  • Chip Preparation and Liposome Immobilization:

    • Pre-condition the L1 sensor chip as per the manufacturer's instructions.

    • Inject the control liposomes (e.g., POPC/POPS) over one flow cell (the control surface) and the active liposomes (e.g., POPC/POPS/PtdIns(4,5)P2) over a second flow cell (the active surface) until a stable baseline of ~1000-2000 Resonance Units (RU) is achieved. This ensures equal concentrations of lipids are coated.[9]

  • Binding Measurement:

    • Prepare a dilution series of the protein of interest in Running Buffer (e.g., from 10 nM to 10 µM). A buffer-only sample should be included as a zero-concentration control.

    • Inject the protein solutions over both the control and active flow cells at a constant flow rate (e.g., 5-10 µL/min) for a set association time, followed by an injection of Running Buffer for a set dissociation time.[9] The flow rate should be slow enough to allow the binding to approach equilibrium.[9]

    • Between different protein concentrations, regenerate the chip surface with a short pulse of regeneration solution if necessary to remove all bound protein.

  • Data Analysis:

    • The response from the control flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk refractive index changes.

    • For equilibrium analysis, plot the steady-state response (Req) against the protein concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (K_d).

    • For kinetic analysis, fit the association and dissociation curves globally to determine the on-rate (k_on) and off-rate (k_off). The K_d can be calculated as k_off / k_on.

Protocol 3: Protein-Lipid Overlay Assay

This protocol provides a method for qualitatively assessing protein binding to PtdIns(4,5)P2 spotted on a membrane.

Lipid_Overlay_Workflow start 1. Spot Lipids on Membrane block 2. Block Membrane (e.g., with BSA) start->block incubate_prot 3. Incubate with Protein of Interest block->incubate_prot wash1 4. Wash incubate_prot->wash1 incubate_ab1 5. Incubate with Primary Antibody wash1->incubate_ab1 wash2 6. Wash incubate_ab1->wash2 incubate_ab2 7. Incubate with HRP-Secondary Ab wash2->incubate_ab2 wash3 8. Wash incubate_ab2->wash3 detect 9. Add ECL Substrate & Image wash3->detect

Workflow for the Protein-Lipid Overlay Assay.

Materials:

  • Nitrocellulose or PVDF membrane

  • DiC8-PtdIns(4,5)P2 and other control lipids, dissolved in an appropriate solvent

  • Blocking Buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Protein of interest

  • Primary antibody against the protein of interest or its tag (e.g., anti-His, anti-GST)

  • HRP-conjugated secondary antibody

  • TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

Methodology:

  • Membrane Preparation:

    • Using a pencil, lightly mark the positions for spotting on the nitrocellulose membrane.

    • Carefully spot 1-2 µL of each lipid solution (typically at 1-5 mM) onto its designated spot. Allow the solvent to fully evaporate.

  • Blocking and Incubation:

    • Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

    • Dilute the protein of interest in Blocking Buffer (e.g., to 0.5-1 µg/mL) and incubate with the membrane for 1 hour at room temperature or overnight at 4°C.

  • Antibody Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane thoroughly three times for 10 minutes each with TBST.

  • Visualization:

    • Prepare the ECL working solution and incubate it with the membrane for 1-5 minutes.

    • Remove excess reagent and capture the chemiluminescent signal using a digital imager or X-ray film. A strong signal at the PtdIns(4,5)P2 spot relative to controls indicates specific binding.

References

Troubleshooting & Optimization

PtdIns-(4,5)-P2 (1,2-dioctanoyl) solubility and stability in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PIP2.

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and what are its common applications?

PtdIns-(4,5)-P2 (1,2-dioctanoyl), or diC8-PIP2, is a synthetic, water-soluble analog of phosphatidylinositol 4,5-bisphosphate (PIP2) with shorter C8 acyl chains.[1] This modification makes it more amenable to delivery in aqueous solutions for cellular and biochemical assays. PIP2 is a crucial signaling phospholipid in cellular membranes.[1] DiC8-PIP2 is commonly used to exogenously introduce PIP2 into experimental systems to study its role in various cellular processes, including ion channel regulation, endocytosis, and signal transduction.[2]

Q2: What is the solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in aqueous buffers?

The solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium salt is generally described as "freely soluble" in aqueous buffers such as PBS (pH 7.2).[3][4] However, it is important to note that due to its amphipathic nature, at higher concentrations, it can form micelles. For a related shorter-chain analog, PtdIns-(4,5)-P2 (1,2-dihexanoyl), the solubility in PBS (pH 7.2) is stated as 1-10 mg/mL.[5]

Q3: What is the stability of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in its lyophilized form and after reconstitution?

In its lyophilized powder form, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is stable for at least five years when stored at -20°C.[3] After reconstitution in an aqueous buffer, it is recommended to use the solution promptly. While one source suggests stability for at least three months, the specific storage conditions were not provided.[6] For optimal performance, it is best to prepare fresh solutions for each experiment or aliquot and store at -80°C for short-term storage.

Q4: Does PtdIns-(4,5)-P2 (1,2-dioctanoyl) form micelles in aqueous solutions?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no biological activity Lipid degradationEnsure the lyophilized powder has been stored properly at -20°C. Prepare fresh solutions from the lyophilized stock for each experiment. Avoid repeated freeze-thaw cycles of the reconstituted solution.
Incorrect concentrationVerify the calculations for the final concentration in your assay. The effective concentration can be influenced by micelle formation.
Inefficient delivery to the targetFor cell-based assays, ensure the lipid can access the inner leaflet of the plasma membrane where PIP2 signaling typically occurs. Methods like patch-clamp with intracellular perfusion or the use of carriers may be necessary.[8]
Precipitation in aqueous buffer Exceeding solubility limitPrepare a fresh solution, ensuring the final concentration is within the soluble range. Sonication can aid in dissolution.
Incorrect buffer conditionsEnsure the pH and ionic strength of the buffer are appropriate. Most studies use buffers around pH 7.2-7.4.
Inconsistent experimental results Variability in micelle formationThe aggregation state (monomers vs. micelles) can affect biological activity. Maintain consistent preparation protocols. Consider working at concentrations below the estimated CMC if monomeric lipid is required.
Hydrolysis of the lipidPtdIns-(4,5)-P2 can be hydrolyzed by phospholipases.[3] Ensure experimental conditions minimize enzymatic degradation if this is not the intended outcome.

Data Presentation

Table 1: Solubility of PtdIns-(4,5)-P2 Acyl Chain Analogs

Compound Solvent Solubility Reference
PtdIns-(4,5)-P2 (1,2-dioctanoyl)PBS (pH 7.2)Freely Soluble[3][4]
PtdIns-(4,5)-P2 (1,2-dioctanoyl)CHCl3:CH3OH:H2O (3:2:1)10 mg/mL[3]
PtdIns-(4,5)-P2 (1,2-dihexanoyl)WaterSoluble[5]
PtdIns-(4,5)-P2 (1,2-dihexanoyl)PBS (pH 7.2)1-10 mg/mL[5]
PtdIns-(4,5)-P2 (1,2-dipalmitoyl)Water10 mg/mL[7]
PtdIns-(4,5)-P2 (1,2-dipalmitoyl)Chloroform:Methanol:Water (3:3:1)1 mg/mL[7]

Table 2: Stability of PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Form Storage Temperature Stability Reference
Lyophilized Powder-20°C≥ 5 years[3]
Reconstituted in aqueous bufferNot specifiedAt least 3 months (use with caution, fresh is best)[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Allow the vial of lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) to warm to room temperature before opening to prevent condensation.

  • Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2) to the vial to achieve the target stock concentration.

  • Vortex briefly to mix.

  • For complete dissolution, sonication in a bath sonicator for 5-10 minutes on ice is recommended.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Protocol 2: Preparation of diC8-PIP2 for Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used in ion channel studies.

  • Reconstitute lyophilized diC8-PIP2 in the desired intracellular recording solution to a stock concentration (e.g., 1 mM).

  • On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 5-10 µM) in the intracellular solution.[8]

  • Sonicate the final solution on ice for at least 30 minutes to ensure homogeneity and break up larger aggregates.

  • The solution can then be back-filled into the patch pipette for application to the intracellular face of an excised membrane patch.

Mandatory Visualizations

PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 DAG Diacylglycerol (DAG) PtdIns45P2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 PLC Phospholipase C (PLC) PLC->PtdIns45P2 Hydrolyzes Effector_DAG Protein Kinase C (PKC) DAG->Effector_DAG Activates Effector_IP3 IP3 Receptor (on ER) IP3->Effector_IP3 Binds to Receptor GPCR / RTK Receptor->PLC Activates Calcium Ca²⁺ Release Effector_IP3->Calcium

Caption: PLC-mediated hydrolysis of PtdIns(4,5)P2.

Experimental_Workflow cluster_assays Experimental Assays start Start: Lyophilized diC8-PIP2 reconstitute Reconstitute in Aqueous Buffer start->reconstitute sonicate Sonicate on Ice reconstitute->sonicate prep_assay Prepare Working Dilution sonicate->prep_assay patch_clamp Patch-Clamp prep_assay->patch_clamp liposome_assay Liposome Binding Assay prep_assay->liposome_assay cell_based Cell-Based Assay prep_assay->cell_based data_analysis Data Analysis patch_clamp->data_analysis liposome_assay->data_analysis cell_based->data_analysis

Caption: General experimental workflow for using diC8-PIP2.

References

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PtdIns-(4,5)-P2 (1,2-dioctanoyl) liposomes.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) liposomes, from the initial lipid film formation to the final characterization of the vesicles.

FAQs: Lipid Film Formation

Question: My lipid film appears patchy and non-uniform. What could be the cause?

Answer: A non-uniform lipid film is often due to incomplete solubilization of the lipids or too rapid evaporation of the organic solvent. PtdIns-(4,5)-P2 (1,2-dioctanoyl), being a charged lipid, may require a solvent mixture such as chloroform (B151607):methanol:water (3:2:1) for complete dissolution.[1] Ensure all lipids are fully dissolved before proceeding. When evaporating the solvent, do so slowly under a gentle stream of inert gas (nitrogen or argon) while rotating the flask to ensure an even coating. For larger volumes, rotary evaporation is recommended.[2]

Question: After drying, I see a white precipitate in my lipid film. What is this and how can I avoid it?

Answer: A white precipitate could indicate that some of the lipid components, particularly the PtdIns-(4,5)-P2, have come out of solution before forming a uniform film. This can be due to using a suboptimal solvent system or the presence of impurities. Ensure you are using high-purity lipids and a solvent mixture in which all components are fully soluble. It is also crucial to ensure the complete removal of the organic solvent under a high vacuum for at least 2 hours, or overnight, as residual solvent can affect liposome (B1194612) properties.[3]

FAQs: Hydration

Question: The lipid film is difficult to hydrate (B1144303) and doesn't detach easily from the flask. What should I do?

Answer: This issue often arises if the hydration temperature is too low. The hydration medium should be at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in your formulation.[2] For lipids with short acyl chains like 1,2-dioctanoyl PtdIns-(4,5)-P2, the Tc is typically below 0°C. Therefore, hydration can usually be performed at room temperature. However, if you are using a lipid mixture with other components that have a higher Tc, you must hydrate above the highest Tc in the mixture. Gentle agitation or vortexing can also facilitate the detachment of the lipid film to form multilamellar vesicles (MLVs).[3]

Question: My hydrated lipid suspension is very viscous and difficult to work with. Why is this happening?

Answer: Highly charged lipids like PtdIns-(4,5)-P2 can form a viscous gel when hydrated with low ionic strength solutions.[2] To alleviate this, consider using a hydration buffer with a higher ionic strength, such as phosphate-buffered saline (PBS).[2]

FAQs: Extrusion

Question: It's very difficult to press the liposome suspension through the extruder membrane. What could be wrong?

Answer: High resistance during extrusion can be caused by several factors:

  • Clogged membrane: The membrane pores may be blocked by lipid aggregates. To prevent this, you can perform a few freeze-thaw cycles on the MLV suspension before extrusion or pre-filter the suspension through a larger pore size membrane (e.g., 0.4 µm) before using the final 100 nm membrane.[2]

  • Extrusion below Tc: Although the Tc of dioctanoyl PtdIns-(4,5)-P2 is low, if other lipids with a higher Tc are present, ensure the extrusion is performed at a temperature above the highest Tc. Extruding below the Tc can cause the membranes to be too rigid to pass through the pores.[2]

  • High lipid concentration: A very high concentration of lipids can increase the viscosity and make extrusion difficult. Consider diluting your lipid suspension.

  • Air bubbles: Ensure there are no air bubbles in the syringes before starting the extrusion process.

Question: The extruded liposome solution appears cloudy or milky. Shouldn't it be clear?

Answer: A cloudy or milky appearance after extrusion through a 100 nm filter suggests that the liposomes are not uniformly sized and may still contain a significant population of larger, multilamellar vesicles. A translucent or slightly hazy solution is the expected outcome. To achieve a more uniform size distribution, ensure you are passing the liposome suspension through the extruder an adequate number of times (typically 11-21 passes).[4][5] If the problem persists, check the integrity of your extruder membrane; it may be damaged or improperly seated.

FAQs: Characterization

Question: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this mean and how can I improve it?

Answer: A high PDI (typically > 0.3) indicates a heterogeneous population of liposomes with a wide range of sizes.[6] For many applications, a PDI of 0.2 or below is desirable for a monodisperse sample.[6] To improve the PDI:

  • Increase the number of extrusion cycles.

  • Ensure the extrusion temperature is appropriate for your lipid mixture.

  • Check for and remove any lipid aggregates by centrifugation at a low speed before size measurement.

  • Ensure your DLS sample is appropriately diluted to avoid artifacts from multiple scattering.

Question: My encapsulation efficiency for a hydrophilic molecule is very low. How can I increase it?

Answer: The encapsulation of hydrophilic molecules occurs in the aqueous core of the liposomes, and efficiency can be influenced by several factors.[7] To improve encapsulation efficiency:

  • Optimize the hydration volume: Using a smaller hydration volume can increase the concentration of the hydrophilic molecule during liposome formation.

  • Consider the thin-film hydration method: This method is widely used for encapsulating hydrophilic compounds.[8] The substance to be encapsulated is dissolved in the aqueous hydration buffer.[8]

  • Perform freeze-thaw cycles: Subjecting the MLV suspension to several cycles of freezing (in liquid nitrogen) and thawing can increase the entrapped volume and thus the encapsulation efficiency.

II. Quantitative Data Summary

The following tables provide general guidance on the expected quantitative parameters for liposome preparations. Note that these values can vary depending on the specific lipid composition, preparation method, and instrumentation used. Data specific to 1,2-dioctanoyl PtdIns-(4,5)-P2 liposomes are not widely available in the literature, so these tables provide a general reference.

Table 1: Expected Particle Size and Polydispersity Index (PDI) for Extruded Liposomes

Extrusion Pore SizeExpected Average Particle Size (Z-average)Expected Polydispersity Index (PDI)
100 nm100 - 130 nm< 0.2
200 nm150 - 220 nm< 0.25
400 nm300 - 450 nm< 0.3

Data compiled from multiple sources indicating typical results for well-prepared liposomes.[5][6][9][10]

Table 2: Typical Encapsulation Efficiencies for Liposomes

Type of Encapsulated MoleculePreparation MethodTypical Encapsulation Efficiency (%)
Hydrophilic (e.g., fluorescent dyes)Thin-film hydration with freeze-thaw cycles10 - 40%
Hydrophilic (e.g., small molecule drugs)Remote loading (pH or ion gradient)> 90%
Hydrophobic (e.g., membrane-intercalating drugs)Incorporated into the lipid film> 90%

Encapsulation efficiency is highly dependent on the specific molecule and the liposome formulation.[7][11][12][13]

III. Experimental Protocols

Protocol: Preparation of 100 nm Unilamellar Liposomes Containing PtdIns-(4,5)-P2 (1,2-dioctanoyl)

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a nominal diameter of 100 nm using the thin-film hydration and extrusion method.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Background lipid(s) (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Organic solvent (e.g., chloroform or a chloroform:methanol:water mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • High-vacuum pump

  • Liposome extruder with 100 nm polycarbonate membranes

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and background lipids in the organic solvent in the round-bottom flask. Ensure complete dissolution. b. Slowly evaporate the solvent using a rotary evaporator or a gentle stream of inert gas while rotating the flask to create a thin, uniform lipid film on the inner surface. c. Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature should be above the Tc of all lipids in the mixture. For dioctanoyl PtdIns-(4,5)-P2 mixed with DOPC, room temperature is generally sufficient. b. Agitate the flask by hand or vortex gently for 30-60 minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[3]

  • (Optional) Freeze-Thaw Cycles: a. For improved encapsulation of hydrophilic molecules and to facilitate extrusion, subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath. d. Repeat for the desired number of cycles.

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth between the two syringes through the membrane for at least 11-21 passes.[4][5] d. The final liposome suspension should appear translucent.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, the stability will depend on the lipid composition. It is generally recommended to use freshly prepared liposomes for experiments.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Involving PtdIns-(4,5)-P2

PtdIns-(4,5)-P2 is a key signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It serves as a substrate for two major signaling pathways: hydrolysis by Phospholipase C (PLC) and phosphorylation by Phosphoinositide 3-kinase (PI3K).[3]

PtdIns45P2_Signaling cluster_membrane Plasma Membrane cluster_PLC_pathway PLC Pathway cluster_PI3K_pathway PI3K Pathway PIP2 PtdIns(4,5)P2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3 IP3 PLC->IP3 hydrolysis DAG DAG PLC->DAG hydrolysis Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 phosphorylation Akt_activation Akt Activation PIP3->Akt_activation GPCR_RTK GPCR / RTK Activation GPCR_RTK->PLC GPCR_RTK->PI3K

Caption: PtdIns(4,5)P2 signaling pathways.

Experimental Workflow for Liposome Preparation

The following diagram illustrates the key steps in the preparation of PtdIns-(4,5)-P2 containing liposomes via the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow start Start dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve film 2. Form Thin Lipid Film (Evaporation) dissolve->film hydrate 3. Hydrate Film (Aqueous Buffer) film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv freeze_thaw 4. (Optional) Freeze-Thaw Cycles mlv->freeze_thaw extrude 5. Extrude through 100 nm Membrane mlv->extrude Directly to Extrusion freeze_thaw->extrude suv Formation of Small Unilamellar Vesicles (SUVs) extrude->suv characterize 6. Characterize Liposomes (DLS, etc.) suv->characterize end End characterize->end

Caption: Liposome preparation workflow.

References

Optimizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) Concentration for Enzyme Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it used in enzyme kinetics?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of the endogenous phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] Its shorter dioctanoyl (C8) acyl chains confer greater solubility in aqueous buffers compared to its long-chain counterparts, making it an ideal substrate for in vitro enzyme assays.[3] It is a crucial substrate for a variety of signaling enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-Kinase (PI3K), and also acts as a regulator of many other proteins such as ion channels and small GTPases.[4][5]

Q2: How should I prepare and store PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] For use, it can be reconstituted in an aqueous buffer such as PBS (pH 7.2), in which it is freely soluble.[3] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. Reconstituted solutions should be stable for at least three months when stored appropriately.[1]

Q3: What is the critical micelle concentration (CMC) of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it important?

The critical micelle concentration (CMC) is the concentration at which the lipid monomers begin to self-assemble into micelles. For PtdIns-(4,5)-P2, the CMC in the absence of other lipids is approximately 1-2 µM.[6] It is crucial to consider the CMC because enzyme activity can be significantly affected by the physical state of the substrate (monomers vs. micelles). For many enzymes, the monomeric form of the lipid is the preferred substrate. Therefore, it is often recommended to use concentrations below the CMC or to carefully control the micellar environment.

Q4: What factors can influence the apparent activity of enzymes with PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

Several factors can impact enzyme activity in assays using diC8 PI(4,5)P2:

  • Cations: Divalent and multivalent cations like Mg2+, Ca2+, and polyamines can electrostatically shield the negative charges on the PI(4,5)P2 headgroup. This can inhibit the interaction between the lipid and the enzyme, thereby reducing enzyme activity.[7]

  • Detergents: The presence of detergents, often used to solubilize lipids and enzymes, can alter the micellar structure and the availability of the lipid substrate to the enzyme.

  • Other Lipids: The presence of other lipids in mixed micelles or vesicles can affect the surface concentration of PtdIns-(4,5)-P2 and influence enzyme binding and activity.

  • Enzyme Concentration: The concentration of the enzyme itself will dictate the rate of substrate turnover.

  • Buffer Conditions: pH, ionic strength, and the presence of specific ions in the assay buffer can all modulate enzyme activity.

Troubleshooting Guides

This section addresses common issues encountered during enzyme kinetics experiments with PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Substrate Degradation: PtdIns-(4,5)-P2 may have degraded due to improper storage or handling.Always prepare fresh solutions of PtdIns-(4,5)-P2 for each experiment. Store the lyophilized powder at -20°C.
Suboptimal Substrate Concentration: The concentration of PtdIns-(4,5)-P2 may be too low or too high (above CMC, leading to substrate inhibition in some cases).Perform a concentration-response curve to determine the optimal substrate concentration for your specific enzyme and assay conditions. Test concentrations both below and above the reported CMC (1-2 µM).
Inhibitory Cations: The assay buffer may contain high concentrations of inhibitory cations (e.g., Mg2+, Ca2+).Review the composition of your assay buffer. If possible, reduce the concentration of divalent cations or test alternative buffers. Consider the charge shielding effect on PIP2.[7]
Inactive Enzyme: The enzyme preparation may have lost activity.Test the activity of your enzyme with a known, reliable substrate or a positive control.
High Background Signal Spontaneous Substrate Hydrolysis: PtdIns-(4,5)-P2 may be hydrolyzing non-enzymatically in the assay buffer.Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. If significant, consider adjusting the buffer pH or temperature.
Contaminating Enzyme Activity: The enzyme preparation or other assay components may be contaminated with other enzymes that can act on PtdIns-(4,5)-P2.Use highly purified enzyme preparations. Test each component of the assay mixture for contaminating activities.
Poor Reproducibility Inconsistent Substrate Preparation: Variability in the preparation of the PtdIns-(4,5)-P2 solution can lead to inconsistent results.Standardize the protocol for preparing and handling the PtdIns-(4,5)-P2 solution. Use a consistent source and lot of the lipid.
Micelle Formation: The formation of micelles can be sensitive to small changes in concentration, temperature, and buffer composition, leading to variability.Carefully control the concentration of PtdIns-(4,5)-P2 and other assay components. Consider using a detergent to create a more defined mixed micellar system.

Experimental Protocols

Protocol: In Vitro PI3-Kinase Activity Assay

This protocol provides a general framework for measuring the activity of PI3-Kinase using PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a substrate.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Purified PI3-Kinase

  • Assay Buffer (e.g., 50 mM MOPS, pH 6.5, 100 mM NaCl, 0.5 mM sodium cholate, 1 mM DTT, 10 mM MgCl2)[2]

  • ATP

  • Detection Reagent (e.g., fluorescently labeled PIP3 binding domain or antibody)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare PtdIns-(4,5)-P2 Solution: Reconstitute lyophilized PtdIns-(4,5)-P2 in the assay buffer to a stock concentration (e.g., 1 mM).

  • Prepare Assay Plate: Add the desired volume of assay buffer to each well of a 96-well plate.

  • Add Substrate: Add varying concentrations of the PtdIns-(4,5)-P2 stock solution to the wells to achieve the desired final concentrations for the kinetic analysis.

  • Add ATP: Add ATP to each well to a final concentration that is saturating for the enzyme (e.g., 2 mM).[2]

  • Initiate Reaction: Add the purified PI3-Kinase to each well to start the reaction. The final enzyme concentration should be optimized for linear product formation over the desired time course.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Detect Product: Add the detection reagent that specifically recognizes the product, PtdIns-(3,4,5)-P3.

  • Measure Signal: Read the signal (e.g., fluorescence) using a plate reader.

  • Analyze Data: Plot the signal as a function of the PtdIns-(4,5)-P2 concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

Signaling Pathway

PIP2_Signaling_Pathway PIP2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PIP2->PLC PI3K PI 3-Kinase (PI3K) PIP2->PI3K IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Activation Akt/PKB Signaling PIP3->Akt_Activation

Caption: PtdIns(4,5)P2 signaling pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Enzyme Activity Check_Substrate Check PtdIns(4,5)P2 Preparation & Storage Start->Check_Substrate Is_Substrate_OK Substrate OK? Check_Substrate->Is_Substrate_OK Run_Control Run No-Enzyme Control Is_Control_OK High Background? Run_Control->Is_Control_OK Titrate_Substrate Perform Substrate Concentration Titration Is_Titration_OK Activity Restored? Titrate_Substrate->Is_Titration_OK Check_Buffer Analyze Assay Buffer Composition Is_Buffer_OK Inhibitors Present? Check_Buffer->Is_Buffer_OK Test_Enzyme Test Enzyme Activity with Positive Control Is_Enzyme_OK Enzyme Active? Test_Enzyme->Is_Enzyme_OK Problem_Solved Problem Resolved Consult_Support Consult Technical Support Is_Substrate_OK->Run_Control Yes Is_Substrate_OK->Problem_Solved No, Re-prepare Is_Control_OK->Titrate_Substrate No Is_Control_OK->Problem_Solved Yes, Optimize Buffer Is_Titration_OK->Check_Buffer No Is_Titration_OK->Problem_Solved Yes Is_Buffer_OK->Test_Enzyme No Is_Buffer_OK->Problem_Solved Yes, Modify Buffer Is_Enzyme_OK->Problem_Solved Yes Is_Enzyme_OK->Consult_Support No

Caption: Troubleshooting workflow for enzyme assays.

Experimental Workflow

Experimental_Workflow Prep_Reagents 1. Prepare Reagents: - PtdIns(4,5)P2 Solution - Assay Buffer - Enzyme Stock Setup_Plate 2. Set up 96-well Plate: - Add Assay Buffer - Add PtdIns(4,5)P2 - Add ATP Prep_Reagents->Setup_Plate Start_Reaction 3. Initiate Reaction: Add Enzyme Setup_Plate->Start_Reaction Incubate 4. Incubate Start_Reaction->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction Detect 6. Add Detection Reagent Stop_Reaction->Detect Read_Plate 7. Read Plate Detect->Read_Plate Analyze 8. Analyze Data: - Plot Curve - Calculate Km, Vmax Read_Plate->Analyze

Caption: In vitro enzyme kinetics experimental workflow.

References

Preventing degradation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PtdIns-(4,5)-P2 (1,2-dioctanoyl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help ensure the stability and integrity of PtdIns-(4,5)-P2 during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter that could indicate degradation of PtdIns-(4,5)-P2.

ProblemPossible CauseRecommended Solution
Inconsistent results in cell-based assays Cellular phosphatases and lipases: Endogenous enzymes can rapidly degrade PtdIns-(4,5)-P2 upon cell lysis or even in intact cells under certain conditions.- Work quickly and on ice whenever possible during cell lysis. - Add a phosphatase inhibitor cocktail to your lysis buffer.[1][2][3] - For intact cell experiments, consider using broad-spectrum phosphatase inhibitors, but be aware of potential off-target effects.
Suboptimal buffer conditions: pH and ionic strength can affect enzyme activity and lipid stability.- Maintain a physiological pH between 7.0 and 8.0 for your experimental buffer.[4] - Use a buffer concentration of 20-50 mM to ensure stable pH. - Start with a physiological salt concentration (e.g., 150 mM NaCl or KCl).[4]
Compound precipitation: PtdIns-(4,5)-P2 may come out of solution, especially when diluted in aqueous buffers.- Ensure complete solubilization of PtdIns-(4,5)-P2 in an appropriate solvent before adding it to your aqueous buffer. - For in vitro assays, consider preparing liposomes containing PtdIns-(4,5)-P2 for better dispersion.
Loss of activity in in vitro enzyme assays Enzymatic degradation: Contaminating phosphatases in your enzyme preparation or reagents can degrade the PtdIns-(4,5)-P2 substrate.- Use highly purified enzymes and reagents. - Include specific phosphatase inhibitors in your reaction buffer. Refer to the inhibitor data table below for guidance.
Chemical hydrolysis: PtdIns-(4,5)-P2 is susceptible to hydrolysis at acidic or alkaline pH.- Maintain the pH of your assay buffer within a neutral range (pH 6.5-7.5).
Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to the degradation of PtdIns-(4,5)-P2 stock solutions.- Aliquot your PtdIns-(4,5)-P2 stock solution into single-use volumes to minimize freeze-thaw cycles.
High background signal in binding assays Non-specific binding: The charged headgroup of PtdIns-(4,5)-P2 can interact non-specifically with proteins and surfaces.- Optimize the salt concentration in your binding and wash buffers; increasing salt can reduce non-specific electrostatic interactions.[4] - Include a blocking agent, such as bovine serum albumin (BSA), in your buffers.
Degradation products interfering with the assay: The products of PtdIns-(4,5)-P2 degradation may bind to your protein of interest or detection reagents.- Confirm the integrity of your PtdIns-(4,5)-P2 stock before use. - Incorporate phosphatase inhibitors to prevent degradation during the assay.

Frequently Asked Questions (FAQs)

1. How should I store and handle PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is stable for at least five years when stored at -20°C as a lyophilized powder.[5] Once reconstituted, it is recommended to aliquot the solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. In which solvents can I dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is soluble in a mixture of chloroform (B151607):methanol:water (3:2:1) at 10 mg/ml and is also freely soluble in phosphate-buffered saline (PBS) at pH 7.2.[5] For cell culture experiments, it is often dissolved in a small amount of an organic solvent like DMSO first, and then diluted into the aqueous media, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).

3. What are the primary pathways of PtdIns-(4,5)-P2 degradation in a biological context?

The two main enzymatic pathways for PtdIns-(4,5)-P2 turnover are:

  • Hydrolysis by Phospholipase C (PLC): This reaction cleaves PtdIns-(4,5)-P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Dephosphorylation by phosphatases: Inositol polyphosphate 5-phosphatases (e.g., SHIP1, SHIP2, synaptojanin) remove the phosphate (B84403) from the 5' position of the inositol ring, while PTEN (Phosphatase and Tensin homolog) can dephosphorylate the 3' position if PtdIns-(4,5)-P2 is first phosphorylated to PtdIns(3,4,5)P3.

4. Which phosphatase inhibitors should I use to prevent PtdIns-(4,5)-P2 degradation?

The choice of inhibitor depends on the specific phosphatases you are trying to inhibit. A cocktail of inhibitors is often used to provide broad-spectrum protection.[2][3]

Quantitative Data on Inhibitors

The following table summarizes common phosphatase inhibitors that can be used to prevent the degradation of PtdIns-(4,5)-P2 and related phosphoinositides.

InhibitorTarget Enzyme(s)Typical Working ConcentrationIC50Notes
Sodium Orthovanadate Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases1 - 100 mM[1][5]Varies by PTPAn irreversible inhibitor that should be prepared fresh and activated by boiling at pH 10.
Sodium Fluoride Serine/Threonine Phosphatases, Acid Phosphatases1 - 20 mM[1][5]Varies by phosphataseAn irreversible inhibitor.
β-Glycerophosphate Serine/Threonine Phosphatases1 - 100 mM[5]Varies by phosphataseA reversible inhibitor.
U73122 Phospholipase C (PLC)1 - 10 µM~5 µMA commonly used inhibitor of PLC activity.
BpV(phen) PTEN38 nM (IC50)38 nM[8]A selective, membrane-permeable inhibitor of PTEN.[8] Also inhibits tyrosine phosphatases.[8]
YU142670 OCRL, INPP5B (5-phosphatases)Not specified~0.5 - 1.1 µM[9]A specific inhibitor of OCRL and INPP5B.[9]

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2-Containing Liposomes

This protocol describes a method for preparing small unilamellar vesicles (SUVs) containing PtdIns-(4,5)-P2 for use in in vitro assays.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Phosphatidylcholine (PC)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)[10]

  • Rotary evaporator or nitrogen stream

  • Sonicator (probe or bath) or extruder

Procedure:

  • In a glass tube, combine the desired lipids (e.g., 98% PC and 2% PtdIns-(4,5)-P2) dissolved in chloroform or a chloroform:methanol mixture.[10]

  • Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the tube.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension using a probe sonicator on ice in short bursts or in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, subject the MLVs to multiple passes through an extruder with a defined pore size membrane (e.g., 100 nm).

  • The resulting liposome (B1194612) solution can be stored at 4°C for short-term use or flash-frozen in liquid nitrogen and stored at -80°C for long-term storage.

Protocol 2: In Vitro Phosphatase Assay Using PtdIns-(4,5)-P2 Liposomes

This protocol provides a general framework for measuring the activity of a phosphatase on PtdIns-(4,5)-P2.

Materials:

  • PtdIns-(4,5)-P2-containing liposomes (from Protocol 1)

  • Purified phosphatase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the phosphatase in the assay buffer.

  • In a 96-well plate, add the PtdIns-(4,5)-P2-containing liposomes to each well.

  • To initiate the reaction, add the diluted phosphatase to the wells. Include a "no enzyme" control.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the malachite green reagent to each well to detect the amount of free phosphate released from the dephosphorylation of PtdIns-(4,5)-P2.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

  • Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.

Visualizations

PtdIns_4_5_P2_Signaling_Pathway PtdIns PtdIns PtdIns4P PtdIns(4)P PtdIns->PtdIns4P ATP PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 ATP PtdIns45P2->PtdIns4P Dephosphorylation PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 ATP IP3_DAG IP3 + DAG PtdIns45P2->IP3_DAG Hydrolysis PtdIns345P3->PtdIns45P2 Dephosphorylation PI4K PI4K PI4K->PtdIns4P PIP5K PIP5K PIP5K->PtdIns45P2 PLC PLC PLC->PtdIns45P2 PI3K PI3K PI3K->PtdIns345P3 PTEN PTEN PTEN->PtdIns345P3 SHIP 5-Phosphatases (e.g., SHIP) SHIP->PtdIns45P2

Caption: PtdIns(4,5)P2 Signaling Pathway.

Experimental_Workflow start Start: Hypothesis on PtdIns(4,5)P2 Degradation prep Prepare PtdIns(4,5)P2 Substrate (e.g., Liposomes) start->prep setup Set Up In Vitro or Cell-Based Assay prep->setup inhibitors Add Phosphatase/Lipase Inhibitors (Experimental Group) setup->inhibitors no_inhibitors No Inhibitors (Control Group) setup->no_inhibitors incubate Incubate Under Experimental Conditions inhibitors->incubate no_inhibitors->incubate measure Measure PtdIns(4,5)P2 Levels or Downstream Effects incubate->measure analyze Analyze and Compare Results measure->analyze conclusion Conclusion on PtdIns(4,5)P2 Stability and Degradation analyze->conclusion

References

Common artifacts in experiments with PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioctanoyl-phosphatidylinositol-4,5-bisphosphate (diC8-PtdIns(4,5)P2).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using diC8-PtdIns(4,5)P2.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
DI-01 Unexpected cell morphology changes or cell lysis. Detergent-like effects: At high concentrations, the short dioctanoyl (C8) acyl chains of diC8-PtdIns(4,5)P2 can disrupt cell membranes, acting like a detergent. This is more likely to occur at concentrations approaching or exceeding the critical micelle concentration (CMC).- Lower the concentration: Use the lowest effective concentration of diC8-PtdIns(4,5)P2. - Determine the optimal concentration: Perform a dose-response experiment to find the concentration that elicits the desired biological effect without causing morphological changes. - Monitor cell viability: Use a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess the impact of different concentrations on your cells.
DI-02 Observed effects are not consistent with known PtdIns(4,5)P2 signaling. Off-target effects of the dioctanoyl glycerol (B35011) backbone: The 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) backbone can independently activate signaling pathways, such as those involving Protein Kinase C (PKC).[1][2] Non-specific membrane perturbation: The insertion of short-chain lipids can alter the physical properties of the cell membrane, indirectly affecting membrane protein function.- Use appropriate controls: Include a negative control with 1,2-dioctanoyl-sn-glycerol (DOG) alone to assess the contribution of the lipid backbone. An inactive PtdIns(4,5)P2 analog can also serve as a valuable control. - Vary acyl chain length: If possible, compare the effects of diC8-PtdIns(4,5)P2 with a longer-chain, less membrane-disruptive PtdIns(4,5)P2 analog.
DI-03 Inconsistent or no biological effect observed. Poor delivery to the cell interior: Due to its charged headgroup, diC8-PtdIns(4,5)P2 may not efficiently cross the plasma membrane of intact cells. Degradation of the compound: PtdIns(4,5)P2 can be hydrolyzed by cellular phosphatases. Incorrect preparation or storage: Improper handling can lead to degradation of the lipid.- Choose an appropriate delivery method: For intact cells, consider using a carrier like a lipid-based transfection reagent or cell-permeabilization techniques. For excised patches or in vitro assays, direct application is suitable. - Verify compound integrity: Ensure the diC8-PtdIns(4,5)P2 is stored correctly at -20°C in a dry environment. Prepare fresh solutions for each experiment. - Consider phosphatase activity: Be aware of endogenous phosphatases that can degrade the compound. Shorter incubation times may be necessary.
DI-04 Artifactual clustering of membrane components in imaging studies. High local concentrations of diC8-PtdIns(4,5)P2: Uneven distribution upon delivery can lead to localized membrane disruptions and artifactual clustering of proteins and other lipids.- Ensure even distribution: Gently mix the solution after adding diC8-PtdIns(4,5)P2 to the experimental chamber. - Use fluorescently labeled PtdIns(4,5)P2: A fluorescent analog can help visualize its distribution in the membrane. However, be aware that the fluorescent tag itself can sometimes influence lipid behavior.[3]

Frequently Asked Questions (FAQs)

1. What is PtdIns(4,5)P2 (1,2-dioctanoyl) and why is it used in research?

1,2-dioctanoyl-phosphatidylinositol-4,5-bisphosphate (diC8-PtdIns(4,5)P2) is a synthetic, water-soluble analog of the endogenous signaling lipid PtdIns(4,5)P2. Its two short (C8) fatty acid chains make it more soluble in aqueous solutions compared to its long-chain counterparts, facilitating its delivery in various experimental systems.[4] It is used to study the roles of PtdIns(4,5)P2 in a multitude of cellular processes, including signal transduction, ion channel regulation, and cytoskeletal dynamics.[4][5][6]

2. How should I prepare and store diC8-PtdIns(4,5)P2?

It is recommended to store the lyophilized powder at -20°C.[7][8] For experiments, prepare fresh aqueous solutions. While it is soluble in water and PBS (pH 7.2), prolonged storage in aqueous solutions is not recommended as it can lead to hydrolysis.[7]

3. What is the critical micelle concentration (CMC) of diC8-PtdIns(4,5)P2 and why is it important?

The exact CMC for diC8-PtdIns(4,5)P2 has not been definitively reported due to the high cost of the measurement. However, the CMC for the related compound diC8-PI(4)P is estimated to be around 3-4 mM.[9] It is expected that the CMC for diC8-PI(4,5)P2 is significantly higher than this.[9] It is crucial to work at concentrations well below the CMC to avoid detergent-like effects that can lead to membrane disruption and experimental artifacts.

4. What are the key differences between diC8-PtdIns(4,5)P2 and long-chain PtdIns(4,5)P2 in experiments?

The primary difference is their solubility and membrane dynamics. DiC8-PtdIns(4,5)P2 is water-soluble and can be easily added to or washed out of membranes, making it ideal for experiments requiring rapid changes in lipid concentration.[4] However, its short acyl chains mean it is less stably integrated into the membrane and can have detergent-like properties at higher concentrations. Long-chain PtdIns(4,5)P2 is more physiologically relevant in terms of its stable membrane integration but is insoluble in aqueous buffers and requires incorporation into liposomes or other delivery vehicles.

5. What control experiments are essential when using diC8-PtdIns(4,5)P2?

To ensure the specificity of the observed effects, several control experiments are recommended:

  • Vehicle Control: Use the same buffer or solvent used to dissolve the diC8-PtdIns(4,5)P2.

  • Inactive Lipid Control: Use an inactive analog, such as 1,2-dioctanoyl-sn-glycerol (DOG), to assess the effects of the lipid backbone.[1][2]

  • Scrambled or Inactive Headgroup Control: If available, a PtdIns(4,5)P2 analog with a modified headgroup that does not bind to the target protein can be used.

  • Dose-Response Analysis: Perform experiments with a range of diC8-PtdIns(4,5)P2 concentrations to establish a clear dose-dependent effect.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C25H46O19P3 · 3Na[7]
Formula Weight 812.5 g/mol [7]
Purity ≥97%[7]
Solubility (PBS, pH 7.2) Freely soluble[7]
Solubility (CHCl3:CH3OH:H2O, 3:2:1) 10 mg/mL[7]
Storage Temperature -20°C (lyophilized powder)[7][8]
Stability (lyophilized at -20°C) ≥ 5 years[7]
Estimated CMC > 3-4 mM (inferred from diC8-PI(4)P)[9]

Signaling Pathway and Experimental Workflow Diagrams

PtdIns45P2_Signaling_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PtdIns45P2 PtdIns(4,5)P2 PLC->PtdIns45P2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PtdIns45P2->IP3 DAG Diacylglycerol (DAG) PtdIns45P2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

PtdIns(4,5)P2 signaling pathway.

Experimental_Workflow Start Start: Prepare fresh diC8-PtdIns(4,5)P2 solution Application Apply diC8-PtdIns(4,5)P2 and controls to system Start->Application Setup Prepare experimental setup (e.g., cell culture, excised patch) Setup->Application Controls Prepare controls: - Vehicle - Inactive analog (e.g., DOG) Controls->Application Incubation Incubate for a defined period Application->Incubation Measurement Measure biological response (e.g., ion channel activity, cell imaging) Incubation->Measurement Analysis Analyze and compare data from test and control groups Measurement->Analysis Conclusion Draw conclusions Analysis->Conclusion

Experimental workflow with diC8-PtdIns(4,5)P2.

References

Improving the efficiency of PtdIns-(4,5)-P2 (1,2-dioctanoyl) delivery to cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PIP2, delivery to cells.

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it used in cell biology research?

A1: PtdIns-(4,5)-P2 (1,2-dioctanoyl), or diC8-PIP2, is a synthetic, water-soluble analog of the endogenous phospholipid, Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[1] Endogenous PtdIns(4,5)P2 is a critical signaling molecule located on the inner leaflet of the plasma membrane, regulating a vast array of cellular processes including ion channel activity, endocytosis, exocytosis, and cytoskeletal organization.[2][3][4] The dioctanoyl (diC8) short acyl chains make this synthetic version more soluble in aqueous solutions, allowing it to be directly applied to cells or introduced via a patch pipette to study its effects on these processes.[1]

Q2: How does diC8-PIP2 enter the cell and incorporate into the plasma membrane?

A2: Due to its water-soluble nature, diC8-PIP2 can be added to the extracellular medium and subsequently partition into the plasma membrane. For more direct intracellular delivery, it can be included in the internal solution of a patch pipette during whole-cell patch-clamp experiments.[1][4]

Q3: What are the main cellular functions regulated by PtdIns-(4,5)-P2?

A3: PtdIns-(4,5)-P2 is a central hub for cellular signaling.[2] Its key functions include:

  • Substrate for Second Messengers: It is hydrolyzed by Phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), two potent second messengers.[5][6]

  • Precursor for PtdIns(3,4,5)P3: It can be phosphorylated by PI 3-kinases to form PtdIns(3,4,5)P3, another critical signaling lipid.[6]

  • Direct Regulation of Proteins: It directly binds to and modulates the activity of numerous proteins, including ion channels, components of the endocytic and exocytic machinery, and cytoskeletal-associated proteins.[2][5]

  • Vesicular Trafficking: It plays a crucial role in both endocytosis and exocytosis by recruiting necessary proteins to the plasma membrane.[2][7]

Q4: How can I monitor the levels and localization of PtdIns-(4,5)-P2 in my cells?

A4: The most common method is to use a genetically encoded fluorescent biosensor.[8][9] A widely used and highly specific biosensor is a fusion protein of Green Fluorescent Protein (GFP) with the Pleckstrin Homology (PH) domain of Phospholipase C delta 1 (PH-PLCδ1-GFP).[10][11][12] This probe specifically binds to PtdIns-(4,5)-P2, and its translocation from the cytosol to the plasma membrane can be visualized and quantified using fluorescence microscopy.[10][11]

Troubleshooting Guides

Problem 1: No observable effect on the target process (e.g., ion channel activity, endocytosis) after applying diC8-PIP2.
Potential Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration of diC8-PIP2 is cell-type and process-dependent. Start with a concentration range of 10-50 µM.[1] If no effect is observed, gradually increase the concentration. Note that longer-chain analogs like diC16-PIP2 may be more potent at lower concentrations.[4]
Rapid Degradation PtdIns-(4,5)-P2 is rapidly turned over by cellular enzymes like phospholipases and phosphatases.[2] Ensure that your experimental timeframe is appropriate to observe the effect before the delivered lipid is metabolized.
Inefficient Delivery If applying extracellularly, ensure adequate incubation time. For patch-clamp experiments, confirm successful establishment of the whole-cell configuration to allow diffusion from the pipette.[4] The carrier-mediated delivery system may be more efficient than whole-cell delivery.[4]
Indirect Mechanism The process you are studying may be regulated by a downstream metabolite of PtdIns-(4,5)-P2 (e.g., IP3, DAG, PtdIns(3,4,5)P3) rather than by PtdIns-(4,5)-P2 itself.[6] Consider if other signaling pathways are being activated.
Cell Health Ensure cells are healthy. Unhealthy cells may not respond appropriately. Check morphology and, if possible, a positive control for cellular responsiveness.[13][14]
Problem 2: Difficulty in visualizing or quantifying changes in PtdIns-(4,5)-P2 levels using a PH-PLCδ1-GFP biosensor.
Potential Cause Troubleshooting Steps
Low Biosensor Expression Optimize transfection conditions to ensure adequate expression of the PH-PLCδ1-GFP construct. Allow 24-48 hours post-transfection for peak expression.[10]
Incorrect Imaging Plane Ensure you are imaging in the correct focal plane to clearly distinguish the plasma membrane from the cytosol.
High Background Fluorescence A significant amount of the biosensor will be cytosolic, which is expected.[11][12] To quantify changes, calculate the ratio of plasma membrane fluorescence intensity to cytosolic fluorescence intensity.[10] This ratio should change upon manipulation of PtdIns-(4,5)-P2 levels.
Biosensor Buffering Effects Overexpression of the PH domain can itself buffer cellular PtdIns-(4,5)-P2 levels, potentially masking subtle changes. Use the lowest possible expression level that still provides a good signal-to-noise ratio.
Competition with IP3 The PH domain of PLCδ1 also binds to IP3, a product of PtdIns-(4,5)-P2 hydrolysis.[15] If you are stimulating a pathway that generates IP3, the translocation of the probe from the membrane to the cytosol may be influenced by both the decrease in PtdIns-(4,5)-P2 and the increase in cytosolic IP3.[15]
Problem 3: Inconsistent results in patch-clamp experiments with diC8-PIP2 in the pipette solution.
Potential Cause Troubleshooting Steps
Difficulty Achieving Gigaohm Seal The composition of the internal solution can affect seal formation. Ensure the osmolarity of your internal solution (with diC8-PIP2) is appropriate, typically around 285 mOsm, which is slightly lower than the external solution (around 310 mOsm).[16] Filter your internal solution to remove any precipitates.[17]
Difficulty Breaking into Whole-Cell Mode The viscosity of the internal solution might be slightly altered. Apply brief, sharp pulses of suction.[16] Ensure your pressure system is leak-free.[13][17]
Channel Rundown Some ion channels require PtdIns-(4,5)-P2 for their activity and can "run down" during whole-cell recording as the native lipid is washed out. Including diC8-PIP2 in the pipette should counteract this. If rundown still occurs, the concentration may be too low or the analog may not fully substitute for the native lipid.
Variability in diC8-PIP2 Concentration Ensure the diC8-PIP2 is fully dissolved and homogeneously mixed in the internal solution before back-filling the pipette.

Quantitative Data Summary

ParameterValueCell Type / SystemNotesReference
Effective diC8-PIP2 Concentration 10 - 50 µMMouse brain capillary endothelial cellsUsed to inhibit TRPV4 channels via patch pipette.[1]
Effective diC16-PIP2 Concentration 10 µMMouse brain capillary endothelial cellsSimilar inhibition to diC8-PIP2, suggesting higher efficiency.[1]
diC8-PIP2 Concentration for Full Effect 30 µMNeuronsRequired to completely block G-protein coupled inwardly rectifying K+ (GIRK) channel inhibition.[4]
Estimated Cellular PtdIns-(4,5)-P2 Concentration ~4 µM to ~17 µMNeuroblastoma cells, FibroblastsThis is the endogenous concentration the biosensor is detecting.[15]
Transferrin Concentration for Uptake Assay 10 µg/mlHIPCS derived neuronsUsed to measure clathrin-mediated endocytosis.[18][19]
Transferrin Incubation Time 1 minuteHIPCS derived neuronsFor measuring the initial rate of uptake.[18][19]

Experimental Protocols

Protocol 1: Visualization and Quantification of PtdIns-(4,5)-P2 Dynamics

This protocol describes how to use the PH-PLCδ1-GFP biosensor to monitor changes in plasma membrane PtdIns-(4,5)-P2.

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect cells with a plasmid encoding PH-PLCδ1-GFP using a suitable transfection reagent (e.g., Lipofectamine).[10]

    • Incubate for 24-48 hours to allow for protein expression.[10]

  • Live-Cell Imaging:

    • Replace the culture medium with an appropriate imaging buffer (e.g., HBSS or DMEM without phenol (B47542) red).

    • Use a confocal or spinning disk microscope equipped with environmental control (37°C, 5% CO2).[10]

    • Acquire baseline images, ensuring you can clearly resolve the plasma membrane and the cytosol.

  • Stimulation and Data Acquisition:

    • To observe depletion, add an agonist that activates PLC (e.g., carbachol (B1668302) for cells with muscarinic receptors) or an ionophore like ionomycin (B1663694) to raise intracellular calcium.[11][15]

    • To deliver exogenous PtdIns-(4,5)-P2, add the desired concentration of diC8-PIP2 to the imaging buffer.

    • Acquire a time-lapse series of images to capture the translocation of the PH-PLCδ1-GFP probe.

  • Data Analysis:

    • For each cell at each time point, draw a region of interest (ROI) over a section of the plasma membrane and another ROI in the corresponding cytosolic area.

    • Measure the mean fluorescence intensity for both ROIs.

    • Calculate the membrane-to-cytosol fluorescence intensity ratio.[10]

    • Plot this ratio over time to visualize the dynamics of PtdIns-(4,5)-P2. A decrease in the ratio indicates depletion from the membrane, while an increase suggests accumulation.

Protocol 2: Assessing Clathrin-Mediated Endocytosis with a Transferrin Uptake Assay

This protocol measures the effect of PtdIns-(4,5)-P2 manipulation on a classic cargo of clathrin-mediated endocytosis.

  • Cell Preparation:

    • Plate cells on glass coverslips.

    • If necessary, treat cells to manipulate PtdIns-(4,5)-P2 levels (e.g., by incubating with diC8-PIP2 or a relevant inhibitor).

  • Serum Starvation:

    • Wash cells with serum-free medium.

    • Incubate cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.[19]

  • Transferrin Uptake:

    • Prepare a solution of fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647) at a concentration of 10 µg/ml in pre-warmed serum-free medium.[18][19]

    • Add the transferrin solution to the cells and incubate at 37°C for a defined period (e.g., 1-15 minutes, depending on the desired measurement of initial uptake rate vs. steady-state accumulation).[18][19]

  • Fixation and Staining:

    • To stop uptake, quickly wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[19]

    • Wash three times with PBS.

    • (Optional) Permeabilize the cells and stain for other markers if desired.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain like DAPI or Hoechst.[19]

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the total intracellular fluorescence intensity of transferrin per cell.[18] Compare the fluorescence intensity between control and treated cells to determine the effect on endocytosis.

Visualizations

PtdIns_4_5_P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PtdIns(4)P PIP2 PtdIns(4,5)P2 PI4P->PIP2 ATP PI3K PI3K PIP2->PI3K Substrate PLC PLC PIP2->PLC Substrate Protein_Recruitment Protein Recruitment & Activity Modulation (e.g., Ion Channels, Endocytosis) PIP2->Protein_Recruitment DAG DAG PKC PKC Activation DAG->PKC PIP3 PtdIns(3,4,5)P3 Akt_Pathway Akt Pathway Activation PIP3->Akt_Pathway PIP5K PIP5K PIP5K->PI4P PI3K->PIP3 Phosphorylation PLC->DAG Hydrolysis IP3 IP3 PLC->IP3 Hydrolysis Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Plate cells on glass-bottom dish B Transfect with PH-PLCδ1-GFP biosensor A->B C Incubate 24-48h for expression B->C D Acquire baseline images (Confocal Microscopy) C->D E Apply diC8-PIP2 (or other stimulus) D->E F Acquire time-lapse images E->F G Measure fluorescence intensity (Membrane vs. Cytosol) F->G I Analyze downstream effect (e.g., Endocytosis Assay, Patch-Clamp) F->I H Calculate Mem/Cyto Ratio G->H Troubleshooting_Flowchart start No effect observed after diC8-PIP2 application q_concentration Is the diC8-PIP2 concentration optimal (e.g., 10-50 µM)? start->q_concentration a_increase_conc ACTION: Increase concentration incrementally. Consider a longer chain analog (e.g., diC16-PIP2). q_concentration->a_increase_conc No q_delivery Is the delivery method efficient? q_concentration->q_delivery Yes a_check_delivery ACTION: Increase incubation time (extracellular). Confirm whole-cell access (patch-clamp). q_delivery->a_check_delivery No q_degradation Is the experimental timeframe too long? q_delivery->q_degradation Yes a_shorten_time ACTION: Shorten the time between application and measurement. q_degradation->a_shorten_time Yes q_mechanism Is the effect direct? q_degradation->q_mechanism No a_consider_metabolites INVESTIGATE: Consider roles of downstream metabolites (IP3, DAG, PIP3). q_mechanism->a_consider_metabolites No

References

Addressing non-specific binding of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of non-specific binding of PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PIP2, in various assays.

Troubleshooting Guides and FAQs

FAQ 1: What is non-specific binding of diC8-PIP2 and why is it a problem?

Answer: Non-specific binding refers to the interaction of diC8-PIP2 with surfaces or molecules other than the intended target in an assay. This can include binding to plasticware (e.g., microplates), other proteins in the sample, or even self-aggregation.[1] This phenomenon is problematic as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of the specific interaction being investigated.[1]

The primary drivers for non-specific binding of lipid molecules like diC8-PIP2 are:

  • Hydrophobic Interactions: The two octanoyl (C8) fatty acid chains can interact with hydrophobic surfaces of plastics and proteins.

  • Electrostatic Interactions: The highly negatively charged phosphate (B84403) groups on the inositol (B14025) headgroup can interact with positively charged surfaces or protein residues.

FAQ 2: How can I determine if I have a non-specific binding issue with diC8-PIP2 in my assay?

Answer: A straightforward method to test for non-specific binding is to run a "no target" control experiment.[1] For instance, in a protein-lipid binding assay, perform the experiment with diC8-PIP2 but without the protein of interest. Any significant signal detected in this control well is likely due to non-specific binding to the assay plate or other components.

FAQ 3: What are the initial steps to reduce non-specific binding of diC8-PIP2?

Answer: Initial troubleshooting should focus on optimizing the assay buffer and blocking potential non-specific sites. Here are some key strategies:

  • Adjusting Buffer Conditions:

    • Ionic Strength: Increasing the salt concentration (e.g., NaCl from 100 mM to 250 mM) can help disrupt non-specific electrostatic interactions.

    • pH: Modifying the pH of the buffer can alter the charge of interacting proteins, potentially reducing unwanted electrostatic binding.

  • Using Blocking Agents:

    • Proteins: Adding a blocking protein like Bovine Serum Albumin (BSA) or casein to your buffer can coat the surfaces of the assay plate and other components, preventing diC8-PIP2 from binding non-specifically.[2]

    • Detergents: Including a non-ionic detergent, such as Tween-20 or Triton X-100, at low concentrations (typically below their critical micelle concentration) can help to disrupt hydrophobic interactions and prevent aggregation.[2]

FAQ 4: Can the type of microplate I use affect the non-specific binding of diC8-PIP2?

Answer: Yes, the choice of microplate is crucial. Standard polystyrene plates are often hydrophobic and can be a significant source of non-specific binding for lipids.[1] It is highly recommended to use low-binding microplates, which have a hydrophilic and non-ionic surface coating that repels hydrophobic molecules like the acyl chains of diC8-PIP2.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and the effects of various additives used to mitigate non-specific binding in assays involving diC8-PIP2.

Table 1: Recommended Concentration Ranges for Additives to Reduce Non-Specific Binding

AdditiveTypical Concentration RangePurpose
BSA 0.1 - 2% (w/v)Blocks hydrophobic surfaces
Tween-20 0.01 - 0.1% (v/v)Reduces hydrophobic interactions
Triton X-100 0.01 - 0.1% (v/v)Reduces hydrophobic interactions
NaCl 100 - 500 mMDisrupts electrostatic interactions

Table 2: Example Effect of Blocking Agents on Signal-to-Noise Ratio

Assay ConditionSignal (Arbitrary Units)Background (No Target)Signal-to-Noise Ratio
Standard Buffer 10,0004,0002.5
+ 1% BSA 9,5001,5006.3
+ 0.05% Tween-20 9,8001,8005.4
+ 1% BSA & 0.05% Tween-20 9,40080011.8

Note: These are illustrative values. Actual results will vary depending on the specific assay system.

Experimental Protocols

Protocol 1: General Assay Buffer Optimization for Reducing diC8-PIP2 Non-Specific Binding

This protocol describes a method to systematically test different buffer components to minimize non-specific binding of diC8-PIP2.

Methodology:

  • Prepare a Baseline Buffer: Start with your standard assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).

  • Set Up Test Conditions: In a low-binding microplate, prepare your baseline buffer with a matrix of different additives. For example:

    • Vary NaCl concentration: 150 mM, 250 mM, 500 mM.

    • For each salt concentration, test different blocking agents:

      • No blocking agent

      • 1% BSA

      • 0.05% Tween-20

      • 1% BSA + 0.05% Tween-20

  • Add diC8-PIP2: Add diC8-PIP2 to each well at the final assay concentration. Do not add your target molecule.

  • Incubate: Incubate the plate under your standard assay conditions (time and temperature).

  • Measure Signal: Read the plate to measure the background signal (e.g., fluorescence, radioactivity).

  • Analyze Results: Compare the signal from each buffer variation. The buffer that yields the lowest signal is the most effective at reducing non-specific binding.

Protocol 2: Pre-treatment of Standard Microplates to Reduce diC8-PIP2 Binding

If low-binding plates are unavailable, this protocol can be used to pre-treat standard polystyrene plates.

Methodology:

  • Prepare a Blocking Buffer: A common and effective blocking buffer is 1% (w/v) BSA in your optimized assay buffer.

  • Plate Incubation: a. Add 200 µL of the blocking buffer to each well of the microplate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: a. Aspirate the blocking buffer from the wells. b. Wash the wells 2-3 times with your optimized assay buffer (without the blocking agent).

  • Proceed with Assay: The plate is now pre-treated and ready for your assay. Add your reagents and diC8-PIP2 according to your standard protocol.

Visualizations

PtdIns(4,5)P2 Signaling Pathway

PtdIns45P2_Signaling GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream

Caption: PtdIns(4,5)P2 signaling pathway overview.

Experimental Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow Start High Background Signal in Assay Check_Control Run 'No Target' Control Start->Check_Control NSB_Confirmed Non-Specific Binding Confirmed Check_Control->NSB_Confirmed High Signal Optimize_Buffer Optimize Assay Buffer NSB_Confirmed->Optimize_Buffer Change_Plate Switch to Low-Binding Plate Optimize_Buffer->Change_Plate Add_Blockers Add Blocking Agents (BSA, Tween-20) Optimize_Buffer->Add_Blockers Adjust_Salt Adjust Salt Concentration Optimize_Buffer->Adjust_Salt Re_evaluate Re-evaluate Signal Change_Plate->Re_evaluate Add_Blockers->Re_evaluate Adjust_Salt->Re_evaluate Success Assay Optimized Re_evaluate->Success Low Background Failure Further Optimization Needed Re_evaluate->Failure High Background

Caption: Workflow for troubleshooting non-specific binding.

Logical Relationship: Causes and Solutions for Non-Specific Binding

Causes_Solutions Causes Causes of Non-Specific Binding Hydrophobic Interactions Electrostatic Interactions Solutions Solutions Use Low-Binding Plates Add Non-Ionic Detergents (Tween-20) Add Blocking Proteins (BSA) Increase Salt Concentration (NaCl) Causes:f1->Solutions:f1 Causes:f1->Solutions:f2 Causes:f1->Solutions:f3 Causes:f2->Solutions:f4

Caption: Causes and solutions for non-specific binding.

References

PtdIns-(4,5)-P2 (1,2-dioctanoyl) quality control and purity assessment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and what are its common applications?

A1: PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as PIP2 (8:0/8:0), is a synthetic, water-soluble analog of the endogenous phosphoinositide, PtdIns-(4,5)-P2.[1][2][3] Its shorter dioctanoyl (C8) fatty acid chains confer greater solubility in aqueous solutions compared to its long-chain counterparts, making it easier to handle and deliver to in vitro systems. Common applications include:

  • Studying enzyme kinetics: It serves as a substrate for enzymes involved in phosphoinositide signaling, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][4]

  • Investigating protein-lipid interactions: It is used to study the binding of proteins containing pleckstrin homology (PH) domains and other lipid-binding motifs.

  • Modulating ion channels and transporters: PtdIns-(4,5)-P2 is a known regulator of various membrane proteins.

  • In vitro signaling pathway reconstitution: Its water solubility allows for the direct addition to cell-free systems to study its effect on signaling cascades.

Q2: How should I store and handle PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A2: Proper storage and handling are crucial to maintain the quality and stability of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Parameter Recommendation Rationale
Storage Temperature Store at -20°C.[1][2]Minimizes chemical degradation and hydrolysis.
Form Lyophilized powder or solid.[1][2]Enhances long-term stability.
Stability Stable for ≥ 4-5 years when stored correctly.[1][2]Ensures consistent experimental results over time.
Reconstitution Reconstitute in aqueous buffers like PBS (pH 7.2) or a mixture of chloroform:methanol:water (3:2:1).[1]The dioctanoyl chains allow for solubility in aqueous solutions. For less polar applications, an organic solvent mixture can be used.
Handling Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes after reconstitution.Prevents degradation from repeated temperature changes.

Q3: What is the typical purity of commercially available PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A3: Commercially available PtdIns-(4,5)-P2 (1,2-dioctanoyl) typically has a purity of ≥95% or ≥97%, as specified by the supplier.[1][2] It is essential to check the certificate of analysis for the specific batch you are using.

Troubleshooting Guides

Liposome (B1194612) Preparation

Q4: I am having trouble incorporating PtdIns-(4,5)-P2 (1,2-dioctanoyl) into my liposomes. What could be the issue?

A4: While PtdIns-(4,5)-P2 (1,2-dioctanoyl) is more water-soluble than its long-chain counterparts, issues can still arise during liposome formation.

  • Problem: The lipid film does not fully hydrate (B1144303) or forms aggregates.

    • Cause: Insufficient hydration time or energy. The highly charged headgroup of PtdIns-(4,5)-P2 can sometimes lead to the formation of viscous gels.

    • Solution: Increase the hydration time with vigorous vortexing or sonication. Hydration should be performed above the phase transition temperature of the primary lipid in the mixture. Adding salt to the hydration buffer can sometimes alleviate the formation of viscous gels with highly charged lipids.

  • Problem: The final liposome suspension is not unilamellar or has a wide size distribution.

    • Cause: The preparation method may not be optimal for creating small, unilamellar vesicles.

    • Solution: Use extrusion to create unilamellar vesicles with a defined size. Start with a larger pore size membrane and progressively move to the desired pore size. Freeze-thaw cycles before extrusion can also help to break up multilamellar structures.

Experimental Workflow: Liposome Preparation with PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Liposome_Preparation cluster_prep Lipid Film Preparation cluster_hydration Hydration and Vesicle Formation cluster_sizing Sizing and Purification Lipid_Mixture 1. Dissolve lipids (e.g., PC, Chol) and PtdIns-(4,5)-P2 in chloroform/methanol Solvent_Evaporation 2. Evaporate solvent under nitrogen stream to form a thin lipid film Lipid_Mixture->Solvent_Evaporation Vacuum_Drying 3. Dry under vacuum to remove residual solvent Solvent_Evaporation->Vacuum_Drying Hydration 4. Hydrate lipid film with aqueous buffer (e.g., PBS) Vacuum_Drying->Hydration Vortexing 5. Vortex/sonicate to form multilamellar vesicles (MLVs) Hydration->Vortexing Extrusion 6. Extrude through polycarbonate membrane of desired pore size Vortexing->Extrusion Purification 7. (Optional) Remove unincorporated material by dialysis or gel filtration Extrusion->Purification

Caption: Workflow for preparing liposomes containing PtdIns-(4,5)-P2.

Cell-Based Assays

Q5: I am not observing the expected cellular response after treating my cells with PtdIns-(4,5)-P2 (1,2-dioctanoyl). What are the possible reasons?

A5: Several factors can contribute to a lack of cellular response in assays.

  • Problem: No observable effect on intracellular signaling pathways.

    • Cause 1: Inefficient delivery across the cell membrane. Although more water-soluble, the negatively charged headgroup can still hinder passive diffusion across the plasma membrane.

    • Solution 1: Use a carrier molecule such as a cell-penetrating peptide or a lipid-based transfection reagent to facilitate delivery.

    • Cause 2: Rapid degradation by cellular phosphatases. Once inside the cell, PtdIns-(4,5)-P2 can be quickly metabolized.

    • Solution 2: Use phosphatase inhibitors, if compatible with your experimental system, to prolong the intracellular lifetime of the lipid.

    • Cause 3: Incorrect concentration. The effective intracellular concentration may not be reached.

    • Solution 3: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.

Q6: My fluorescently-labeled PtdIns-(4,5)-P2 probe is not localizing to the plasma membrane as expected. Why might this be?

A6: The localization of PtdIns-(4,5)-P2 probes can be influenced by several factors.

  • Problem: The probe shows diffuse cytosolic staining instead of plasma membrane localization.

    • Cause 1: Overexpression of the probe. High levels of a fluorescent protein-tagged PH domain (like PLCδ1-PH-GFP) can saturate the available PtdIns-(4,5)-P2 at the plasma membrane, leading to excess unbound probe in the cytosol.[5][6]

    • Solution 1: Titrate the amount of plasmid used for transfection to achieve lower expression levels. Use a weaker promoter or an inducible expression system.

    • Cause 2: Fixation and permeabilization artifacts. Some fixation and permeabilization methods can extract lipids or alter their distribution.

    • Solution 2: Optimize your immunofluorescence protocol. For PtdIns-(4,5)-P2, a fixation with a mixture of paraformaldehyde and glutaraldehyde, followed by permeabilization with saponin (B1150181) at low temperatures, has been shown to better preserve plasma membrane localization.[7]

Logical Relationship: Troubleshooting Cellular Delivery of PtdIns-(4,5)-P2

Cellular_Delivery_Troubleshooting Start No Cellular Response Observed Check_Delivery Is the lipid entering the cell? Start->Check_Delivery Check_Stability Is the lipid stable intracellularly? Check_Delivery->Check_Stability Yes Use_Carrier Solution: Use a carrier (e.g., transfection reagent) Check_Delivery->Use_Carrier No Check_Concentration Is the concentration optimal? Check_Stability->Check_Concentration Yes Use_Inhibitors Solution: Use phosphatase inhibitors Check_Stability->Use_Inhibitors No Dose_Response Solution: Perform a dose-response experiment Check_Concentration->Dose_Response Unsure

Caption: Troubleshooting logic for cell-based assays with PtdIns-(4,5)-P2.

Quality Control and Purity Assessment

Q7: How can I verify the purity of my PtdIns-(4,5)-P2 (1,2-dioctanoyl) sample?

A7: Several analytical techniques can be used to assess the purity of your sample.

  • Thin-Layer Chromatography (TLC): A relatively simple and rapid method to separate different phosphoinositide species.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A powerful technique for the separation, identification, and quantification of different phosphoinositide isomers and acyl chain variants.[8]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica (B1680970) gel TLC plates pre-treated by dipping in a solution of 1% potassium oxalate, 2 mM EDTA in 50% methanol. Dry the plates at room temperature and then activate by heating at 110°C for 30 minutes.

  • Sample Spotting: Dissolve a small amount of the PtdIns-(4,5)-P2 sample in a suitable solvent (e.g., chloroform:methanol:water, 3:2:1) and spot it onto the baseline of the TLC plate. Also spot relevant standards if available.

  • Development: Develop the plate in a sealed tank containing a solvent system such as chloroform/methanol/ammonia/water (e.g., 45:35:2:8 by volume).

  • Visualization: After development, dry the plate and visualize the spots. This can be done by staining with iodine vapor, primuline (B81338) spray, or by autoradiography if the lipid is radiolabeled.

  • Analysis: The purity can be estimated by the relative intensity of the main spot corresponding to PtdIns-(4,5)-P2 compared to any impurity spots.

Protocol 2: Purity Assessment by HPLC-MS

  • Sample Preparation: Dissolve the PtdIns-(4,5)-P2 sample in a solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation: Use a suitable HPLC column, such as a strong anion-exchange column, to separate the different phosphoinositide species. A shallow salt gradient is often used for elution.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of the intact lipid can be determined.

  • Data Analysis: The purity is determined by the peak area of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) relative to the total peak area of all detected species in the chromatogram. This method can also confirm the identity of the lipid by its mass.

Signaling Pathway: PtdIns-(4,5)-P2 Metabolism and Signaling

PtdIns45P2_Pathway cluster_synthesis Synthesis cluster_signaling Signaling cluster_degradation Degradation PtdIns PtdIns PI4K PI4K PtdIns->PI4K PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K Phosphatase 5-phosphatase (e.g., SHIP2) PtdIns45P2->Phosphatase PI4K->PtdIns4P PIP5K->PtdIns45P2 DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol (1,4,5)P3 (IP3) PLC->IP3 PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3 Phosphatase->PtdIns4P

Caption: Key pathways of PtdIns-(4,5)-P2 synthesis, signaling, and degradation.

References

Technical Support Center: The Impact of Dioctanoyl Chain Length in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dioctanoyl compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of the dioctanoyl (C8) acyl chain length on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are dioctanoyl compounds and why is the C8 chain length significant in research?

A1: Dioctanoyl compounds are lipids that have two eight-carbon (octanoyl) fatty acid chains. A prominent example is 1,2-dioctanoyl-sn-glycerol (B43705) (DOG or diC8), a cell-permeable analog of diacylglycerol (DAG), which is a critical second messenger in cellular signaling.[1][2] The C8 chain length strikes a crucial balance: it is short enough to confer sufficient aqueous solubility and cell permeability for experimental use, yet long enough to effectively mimic the function of endogenous, longer-chain DAGs in activating key signaling proteins like Protein Kinase C (PKC).[1][2]

Q2: How does the octanoyl (C8) chain length affect biological activity compared to longer or shorter chains?

A2: The acyl chain length is a critical determinant of a diacylglycerol's biological activity.

  • Shorter Chains ( Diacylglycerols with shorter chains (e.g., dihexanoyl) are generally more water-soluble but may be less potent in activating enzymes like PKC. They may not partition as effectively into the cell membrane to access the C1 domain of PKC.

  • Longer Chains (>C8): Longer-chain, particularly unsaturated, diacylglycerols (e.g., 1,2-dioleoyl-sn-glycerol, diC18:1) are more physiologically relevant and can be more potent activators of certain PKC isoforms.[3][4] However, their low aqueous solubility makes them difficult to deliver to cells in a controlled manner, often requiring detergents or complex delivery systems.[5] The dioctanoyl (C8) chain provides a practical compromise, offering reliable PKC activation in a form that is easier to handle experimentally.[6]

Q3: What are the key differences in physical properties between diacylglycerols of varying chain lengths?

A3: Acyl chain length directly influences the physical properties of diacylglycerols, which in turn affects their experimental utility. Longer acyl chains lead to decreased water solubility and increased hydrophobicity. This makes longer-chain DAGs more challenging to solubilize in aqueous buffers, often necessitating the use of organic solvents or detergents.[5][7] Conversely, shorter chains enhance water solubility but may alter how the molecule interacts with and integrates into cellular membranes, potentially affecting its biological activity.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving dioctanoyl compounds.

Problem 1: Inconsistent or no activation of my target protein (e.g., PKC).

  • Possible Cause: Improper solubilization or precipitation of the dioctanoyl compound upon dilution into aqueous media.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol.[10][11] Store this stock at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[10]

    • Working Solution: When preparing your working solution, pre-warm the aqueous buffer or cell culture medium.[7] Add the stock solution dropwise while vortexing or stirring the medium to facilitate dispersion and prevent immediate precipitation.[7][12]

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[10] Always include a vehicle-only control.[10]

    • Positive Control: Use a known potent activator like Phorbol 12-Myristate 13-Acetate (PMA) to confirm that your experimental system (e.g., purified enzyme, cell line) is responsive.[13]

Problem 2: I'm observing high background signal or potential off-target effects.

  • Possible Cause: The concentration of the dioctanoyl compound may be too high, leading to non-specific effects. At higher concentrations, diC8 has been shown to stimulate cellular pathways independently of PKC.[14]

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing non-specific responses.[10] Effective concentrations can be as low as 5-10 µM in some systems.[15]

    • Specific Inhibitors: Use a specific inhibitor of your target pathway (e.g., a PKC inhibitor) to confirm that the observed effect is indeed mediated by the intended target.[13][15]

    • Consider Alternatives: Depending on the specific PKC isoform of interest, other diacylglycerol analogs with different chain lengths or saturation may offer greater specificity.[13][16]

Problem 3: My dioctanoyl compound won't dissolve, even in an organic solvent.

  • Possible Cause: The compound may have degraded due to improper storage, or the solvent may not be of sufficient quality (e.g., contains water).

  • Solution:

    • Storage: Ensure the compound is stored tightly sealed at -20°C.[10] Lipids are prone to oxidation and hydrolysis.

    • Solvent Quality: Use high-quality, anhydrous solvents for preparing stock solutions.[10]

    • Gentle Warming/Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) or briefly sonicate it in a water bath.[12][13]

Quantitative Data Summary

The tables below summarize key data to illustrate the impact of acyl chain length.

Table 1: Physical Properties of Symmetric Diacylglycerols (DAGs) with Varying Acyl Chain Lengths

Compound NameAcyl Chain CompositionMolecular Weight ( g/mol )Key Physical Properties
Dihexanoyl-sn-glycerolC6:0288.4Higher aqueous solubility, lower membrane partitioning.
Dioctanoyl-sn-glycerol (diC8) C8:0 344.5 Cell-permeable, moderate solubility, widely used PKC activator.[1][2]
Didecanoyl-sn-glycerolC10:0400.6Reduced aqueous solubility compared to diC8.[7]
Dipalmitoyl-sn-glycerolC16:0569.0Very low aqueous solubility, less potent activator for some PKC isoforms.[13]
Dioleoyl-sn-glycerol (DOG)C18:1621.0Physiologically relevant, potent PKC activator, but very poor aqueous solubility.[3][8]

Table 2: Relative Potency of Diacylglycerols in PKC Activation

Diacylglycerol SpeciesAcyl Chain CompositionRelative Potency for PKC ActivationComments
Saturated, Short-Chain (e.g., diC8)C8:0+++Effective and commonly used experimental activator due to cell permeability.[2][6]
Saturated, Long-Chain (e.g., DPG)C16:0+Generally less potent for many PKC isoforms compared to unsaturated DAGs.[13]
Unsaturated, Long-Chain (e.g., DOG)C18:1++++Highly potent, mimics endogenous DAGs, but difficult to deliver experimentally.[3][13]
Polyunsaturated (e.g., with 20:4)C18:0/C20:4+++++Can be highly potent and show isoform preference, particularly for novel PKCs.[3][4][16]

Experimental Protocols

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activity of a purified PKC isoform in response to a dioctanoyl compound.

1. Preparation of Lipid Vesicles: a. In a glass tube, combine phosphatidylserine (B164497) (PS) and 1,2-dioctanoyl-sn-glycerol (diC8) in chloroform (B151607) at a desired molar ratio (e.g., 4:1 PS:diC8).[15] b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Place the tube under a vacuum for at least 30 minutes to remove any residual solvent.[13] d. Resuspend the lipid film in a kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂) by vortexing or sonication to create small unilamellar vesicles.[15]

2. Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, the prepared lipid vesicles, a specific PKC substrate peptide, and the purified PKC enzyme.[15] b. Include negative controls, such as a reaction without lipid vesicles or one containing a specific PKC inhibitor. c. Pre-incubate the mixture at 30°C for 5 minutes.[15]

3. Initiation and Termination: a. Start the reaction by adding [γ-³²P]ATP. b. Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.[15][17] c. Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.[17]

4. Quantification: a. Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter. b. Compare the activity in the presence of diC8 to the basal activity (without diC8) to determine the fold activation.

Visualizations

The following diagrams illustrate key concepts related to the use of dioctanoyl compounds in experiments.

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., diC8) pip2->dag pkc Protein Kinase C (PKC) (Inactive) dag->pkc Binds & Activates pkc_active PKC (Active) pkc->pkc_active substrate Substrate Protein pkc_active->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response Leads to

PKC activation pathway by Diacylglycerol (DAG) analogs like diC8.

G start Start: Experimental Goal prep_stock 1. Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) start->prep_stock prep_working 2. Prepare Working Solution (Dilute stock in warm medium) prep_stock->prep_working controls 3. Prepare Controls (Vehicle, Positive/Negative) prep_working->controls treat_cells 4. Treat Cells / Start Assay (Defined time and temperature) prep_working->treat_cells controls->treat_cells measure 5. Measure Endpoint (e.g., Kinase activity, Translocation) treat_cells->measure analyze 6. Analyze Data (Compare treated vs. controls) measure->analyze end End: Conclusion analyze->end G chain_length Acyl Chain Length chain_length->i1 solubility Aqueous Solubility potency Biological Potency (e.g., PKC Activation) solubility->potency Affects delivery permeability Membrane Permeability & Integration permeability->potency Affects interaction i1->solubility Decreases with increasing length i1->permeability Increases with increasing length*

References

Validation & Comparative

A Comparative Guide to PtdIns-(4,5)-P2 (1,2-dioctanoyl) and Other Phosphoinositides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of PtdIns-(4,5)-P2 (1,2-dioctanoyl) with other phosphoinositides, offering researchers, scientists, and drug development professionals objective performance data and supporting experimental methodologies. This document is intended to aid in the selection of the most appropriate phosphoinositide species for specific research applications.

Executive Summary

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid localized primarily to the inner leaflet of the plasma membrane. It serves as a precursor to second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and as a docking site for a multitude of proteins, thereby regulating a wide array of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1] The synthetic, short-chain PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a valuable tool for in vitro studies due to its solubility and ease of handling. However, its biophysical properties and biological activity can differ significantly from its natural, long-chain counterparts, which predominantly feature a stearoyl (18:0) group at the sn-1 position and an arachidonoyl (20:4) group at the sn-2 position.[2][3] This guide will explore these differences through comparative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Phosphoinositide Interactions

The affinity of protein binding to phosphoinositides can be significantly influenced by both the phosphorylation state of the inositol headgroup and the composition of the acyl chains. Below is a summary of apparent dissociation constants (Kd) for the ligand binding domain (LBD) of Steroidogenic Factor-1 (SF-1) with various phosphoinositide species, illustrating the impact of these structural variations.

Phosphoinositide SpeciesAcyl Chain CompositionApparent Kd (nM)[4]
PtdIns(3,4,5)P3 (PIP3) 1,2-dioleoyl (18:1/18:1)71 ± 10
1,2-dipalmitoyl (16:0/16:0)130 ± 14
PtdIns(4,5)P2 (PIP2) 1,2-dioleoyl (18:1/18:1)180 ± 26
1,2-dipalmitoyl (16:0/16:0)480 ± 50

Note: Lower Kd values indicate higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the context in which PtdIns-(4,5)-P2 and its analogs are studied, it is essential to visualize the key signaling pathways and experimental procedures.

PtdIns(4,5)P2_Signaling_Pathway PtdIns PtdIns PI4K PI4K PtdIns->PI4K PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PI3K PI3K PtdIns45P2->PI3K PLC PLC PtdIns45P2->PLC PtdIns345P3 PtdIns(3,4,5)P3 PTEN PTEN PtdIns345P3->PTEN IP3_DAG IP3 + DAG PI4K->PtdIns4P PIP5K->PtdIns45P2 PI3K->PtdIns345P3 PLC->IP3_DAG PTEN->PtdIns45P2

PtdIns(4,5)P2 metabolic pathway.

Liposome_Cosedimentation_Assay start Start prepare_liposomes Prepare Liposomes (with desired phosphoinositide) start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze via SDS-PAGE separate->analyze end End analyze->end

Liposome co-sedimentation assay workflow.

Logical_Comparison PtdIns45P2 PtdIns(4,5)P2 Dioctanoyl 1,2-dioctanoyl (Short, Saturated Acyl Chains) PtdIns45P2->Dioctanoyl Natural e.g., Stearoyl-Arachidonoyl (Long, Unsaturated Acyl Chains) PtdIns45P2->Natural Properties Biophysical & Biological Properties Dioctanoyl->Properties Natural->Properties Solubility Higher Aqueous Solubility Properties->Solubility Membrane_Integration Less Stable Membrane Integration Properties->Membrane_Integration Protein_Interaction Altered Protein Interaction Properties->Protein_Interaction Natural_Solubility Lower Aqueous Solubility Properties->Natural_Solubility Natural_Membrane Stable Membrane Integration Properties->Natural_Membrane Natural_Protein Physiological Protein Interaction Properties->Natural_Protein

Comparison of PtdIns(4,5)P2 variants.

Experimental Protocols

Liposome Co-sedimentation Assay

This assay is used to qualitatively and semi-quantitatively assess the binding of a protein to liposomes containing a specific phosphoinositide.

a. Liposome Preparation:

  • Mix lipids in a glass tube. A typical composition is a background of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) (e.g., 80:20 molar ratio) with 1-5 mol% of the desired phosphoinositide (e.g., PtdIns-(4,5)-P2 (1,2-dioctanoyl) or brain-derived PtdIns(4,5)P2).

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

  • Further dry the lipid film under vacuum for at least 1 hour.

  • Hydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4) to a final lipid concentration of 1 mg/mL.

  • Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

b. Binding Assay:

  • Incubate the protein of interest (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.1-0.5 mg/mL) in the binding buffer at room temperature for 20-30 minutes.

  • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

  • Carefully collect the supernatant, which contains the unbound protein.

  • Wash the pellet with binding buffer and resuspend it in an equal volume as the supernatant. The pellet contains the liposome-bound protein.

c. Analysis:

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

  • Quantify the band intensities to determine the percentage of bound protein.[1][5][6]

In Vitro Phospholipase C (PLC) Activity Assay

This assay measures the ability of a phosphoinositide to act as a substrate for PLC by detecting the production of IP3.

a. Substrate Preparation:

  • Prepare liposomes containing the phosphoinositide substrate (e.g., PtdIns-(4,5)-P2 (1,2-dioctanoyl) or brain-derived PtdIns(4,5)P2) and a trace amount of radiolabeled PtdIns(4,5)P2 (e.g., [3H]PtdIns(4,5)P2) as described above.

b. Enzyme Reaction:

  • In a reaction tube, combine the substrate liposomes, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM CaCl2, pH 7.0), and purified PLC enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

c. Product Separation and Detection:

  • Separate the aqueous and organic phases by centrifugation. The aqueous phase contains the water-soluble [3H]IP3 product, while the organic phase contains the unreacted lipid substrate.

  • Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

  • Calculate the amount of IP3 produced based on the specific activity of the radiolabeled substrate.[7][8]

Discussion of Comparative Performance

The choice between PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other phosphoinositides, particularly those with naturally occurring long acyl chains, depends critically on the experimental context.

Acyl Chain Composition: The short, saturated dioctanoyl (C8:0) chains of PtdIns-(4,5)-P2 (1,2-dioctanoyl) confer greater aqueous solubility compared to their long-chain counterparts.[9][10][11] This property is advantageous for certain in vitro assays where delivery of the lipid in an aqueous solution is required. However, these short chains do not integrate as stably into lipid bilayers and can alter the biophysical properties of the membrane.[12] This can, in turn, affect protein-lipid interactions. For instance, some protein domains that recognize the PtdIns(4,5)P2 headgroup also have interactions with the acyl chains or the surrounding lipid environment, and these interactions can be weaker or absent with the dioctanoyl version.[4]

Phosphorylation Pattern: The position and number of phosphate (B84403) groups on the inositol ring are the primary determinants of binding specificity for many proteins, particularly those with well-defined phosphoinositide-binding domains like PH, FYVE, and PX domains.[6][13][14] PtdIns-(4,5)-P2 will recruit a distinct set of effector proteins compared to other phosphoinositides such as PtdIns(4)P, PtdIns(3)P, or PtdIns(3,4,5)P3. Therefore, the choice of phosphoinositide isomer is dictated by the specific signaling pathway or protein-protein interaction under investigation.

Conclusion

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a valuable and convenient tool for a range of in vitro biochemical and biophysical studies. However, researchers must be cognizant of the potential for altered biological activity compared to naturally occurring, long-chain phosphoinositides. The data and protocols presented in this guide are intended to assist in making informed decisions about the most appropriate phosphoinositide reagents for achieving specific research objectives. For studies aiming to reconstitute physiological conditions as closely as possible, the use of phosphoinositides with native-like acyl chains is recommended.

References

PtdIns-(4,5)-P2 (1,2-dioctanoyl) vs. PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) in signaling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and performance of two critical phosphoinositide second messengers, Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) and Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), in cellular signaling. The information presented is supported by experimental data and includes detailed methodologies for key assays. The focus is on the 1,2-dioctanoyl derivatives, which are water-soluble analogs widely used in in vitro studies.

Core Functional Differences in Signaling

PtdIns(4,5)P2 and PtdIns(3,4,5)P3 are both minor phospholipid components of the plasma membrane, yet they play distinct and pivotal roles in orchestrating a multitude of cellular processes.

PtdIns-(4,5)-P2 (1,2-dioctanoyl): The Versatile Precursor and Modulator

PtdIns(4,5)P2 stands at a crucial signaling crossroads, acting both as a precursor to other second messengers and as a direct regulator of protein function.

  • Substrate for Second Messenger Generation:

    • Phospholipase C (PLC) Pathway: PLC hydrolyzes PtdIns(4,5)P2 to produce two vital second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to a wide array of cellular responses.[1][2]

    • PI 3-Kinase (PI3K) Pathway: Class I PI3-kinases phosphorylate PtdIns(4,5)P2 to generate PtdIns(3,4,5)P3, thereby initiating the PI3K/Akt signaling cascade.[3]

  • Direct Regulation of Cellular Machinery: PtdIns(4,5)P2 directly interacts with and modulates the activity of numerous proteins involved in:

    • Cytoskeletal Dynamics: It regulates actin-binding proteins, influencing cell shape, motility, and division.

    • Membrane Trafficking: It is essential for endocytosis and exocytosis by recruiting components of the trafficking machinery.[4]

    • Ion Channels and Transporters: It directly binds to and controls the function of various ion channels and transporters in the plasma membrane.

PtdIns-(3,4,5)-P3 (1,2-dioctanoyl): The Master Recruiter in Cell Survival and Growth

Generated from PtdIns(4,5)P2 by PI3K, PtdIns(3,4,5)P3 functions primarily as a potent docking site on the inner leaflet of the plasma membrane, recruiting and activating a specific set of downstream effector proteins.

  • Activation of the PI3K/Akt Signaling Pathway: The most prominent role of PtdIns(3,4,5)P3 is the activation of the PI3K/Akt (Protein Kinase B) pathway, a central regulator of:

    • Cell Survival: Activated Akt phosphorylates and inhibits pro-apoptotic proteins, promoting cell survival.[5]

    • Cell Growth and Proliferation: The Akt pathway stimulates cell growth and proliferation through various downstream targets.[5]

    • Metabolism: It plays a crucial role in insulin (B600854) signaling and glucose metabolism.

  • Recruitment of Other Key Effectors: PtdIns(3,4,5)P3 also recruits other proteins containing Pleckstrin Homology (PH) domains, including:

    • PDK1 (Phosphoinositide-dependent kinase-1): A master kinase responsible for the activation of Akt and other kinases.[3]

    • Bruton's Tyrosine Kinase (Btk): A non-receptor tyrosine kinase essential for B-cell development and activation.[6]

    • Guanine Nucleotide Exchange Factors (GEFs): These proteins activate small GTPases involved in cytoskeletal organization and cell migration.

The signaling is tightly regulated, with the phosphatase and tensin homolog (PTEN) dephosphorylating PtdIns(3,4,5)P3 back to PtdIns(4,5)P2, thus terminating the signal.[7][8]

Quantitative Comparison of Effector Protein Binding

The differential signaling outcomes of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 are largely determined by the specific binding affinities of various effector proteins. The following table provides a summary of these interactions.

Effector Protein DomainPtdIns(4,5)P2 Binding Affinity (Kd)PtdIns(3,4,5)P3 Binding Affinity (Kd)Primary Signaling Function
Btk PH Domain ~8 µM~0.7 µM (for dipalmitoyl-PtdIns-3,4,5-P3)B-cell receptor signaling and activation.[6][9]
PLCδ1 PH Domain High AffinityLower AffinityHydrolysis of PtdIns(4,5)P2.[10][11]
Akt/PKB PH Domain Binds, but with lower affinityHigh AffinityPromotes cell survival, growth, and metabolism.[5][11]
PTEN Binds (enhances membrane association)SubstrateTerminates PI3K signaling by dephosphorylating PtdIns(3,4,5)P3.[7][12]
PKCα C2 Domain Augments Ca²⁺- and PS-dependent bindingAugments Ca²⁺- and PS-dependent bindingDiverse roles in cell signaling.[13]

Note: Dissociation constants (Kd) are indicative and can vary based on the specific experimental conditions and lipid acyl chains used.

Experimental Protocols

The 1,2-dioctanoyl forms of these phosphoinositides are particularly useful for in vitro assays due to their solubility in aqueous buffers.

Liposome (B1194612) Binding Assay

This method is used to determine the interaction between a protein and liposomes containing either PtdIns(4,5)P2 or PtdIns(3,4,5)P3.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphocholine (DOPC)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • PtdIns-(3,4,5)-P3 (1,2-dioctanoyl)

  • Chloroform (B151607)

  • Binding Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Purified protein of interest

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: A lipid film containing DOPC and the phosphoinositide of interest (e.g., 5 mol%) is created by evaporating the chloroform solvent. The film is then rehydrated in binding buffer and sonicated to form small unilamellar vesicles (SUVs).

  • Binding Reaction: The purified protein is incubated with the prepared liposomes for 30 minutes at room temperature.

  • Separation: Liposomes and any bound protein are pelleted by ultracentrifugation.

  • Analysis: The supernatant (unbound protein) and the resuspended pellet (bound protein) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

In Vitro Kinase Assay: Btk Activation

This assay measures the activation of Btk by PtdIns(3,4,5)P3.

Materials:

  • Recombinant Btk

  • PtdIns-(3,4,5)-P3 (1,2-dioctanoyl)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[14]

  • ATP

  • Btk peptide substrate

  • Detection system (e.g., ADP-Glo™ Kinase Assay)[15]

Procedure:

  • The Btk enzyme is incubated with its peptide substrate in kinase buffer, either in the presence or absence of PtdIns-(3,4,5)-P3.

  • The reaction is initiated by the addition of ATP.

  • After incubation, the amount of ADP produced is quantified using a luminescence-based assay, which is directly proportional to the kinase activity.[14][16]

In Vitro Phosphatase Assay: PTEN Activity

This assay quantifies the phosphatase activity of PTEN on its substrate, PtdIns(3,4,5)P3.

Materials:

  • Recombinant PTEN

  • PtdIns-(3,4,5)-P3 (1,2-dioctanoyl)

  • PTEN Reaction Buffer (e.g., 25 mM Tris-Cl pH 7.4, 140 mM NaCl, 2.7 mM KCl, 10 mM DTT)[17]

  • Malachite Green Phosphate (B84403) Assay Kit

Procedure:

  • Recombinant PTEN is incubated with PtdIns-(3,4,5)-P3 in the reaction buffer at 37°C.[17]

  • The reaction is stopped, and the amount of inorganic phosphate released is measured using a Malachite Green-based colorimetric assay. The absorbance is proportional to the amount of phosphate released, indicating PTEN activity.[17]

Visualizing the Signaling Networks

The following diagrams illustrate the central roles of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 in their respective signaling pathways and a typical experimental workflow.

PtdIns_4_5_P2_Signaling cluster_membrane Plasma Membrane cluster_PLC PLC Pathway cluster_PI3K PI3K Pathway PIP2 PtdIns(4,5)P2 PLC PLC PIP2->PLC Hydrolysis PI3K PI3K PIP2->PI3K Phosphorylation Actin Actin Cytoskeleton PIP2->Actin Regulation Endocytosis Endocytosis PIP2->Endocytosis Recruitment IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation PIP3 PtdIns(3,4,5)P3 PI3K->PIP3

Caption: PtdIns(4,5)P2 as a central signaling hub.

PtdIns_3_4_5_P3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP3 PtdIns(3,4,5)P3 PIP2 PtdIns(4,5)P2 Akt Akt/PKB (PH domain) PIP3->Akt Recruitment & Activation PDK1 PDK1 (PH domain) PIP3->PDK1 Recruitment Btk Btk (PH domain) PIP3->Btk Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth Akt->Cell_Growth B_Cell_Signaling B-Cell Signaling Btk->B_Cell_Signaling

Caption: PtdIns(3,4,5)P3-mediated signaling cascade.

Liposome_Binding_Workflow start Start prepare_liposomes Prepare Liposomes (with PtdIns(4,5)P2 or PtdIns(3,4,5)P3) start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Ultracentrifugation (Separate bound from unbound) incubate->centrifuge collect Collect Supernatant (Unbound) and Pellet (Bound) centrifuge->collect analyze Analyze by SDS-PAGE or Western Blot collect->analyze quantify Quantify Band Intensities (Determine Binding) analyze->quantify end End quantify->end

Caption: A typical workflow for a liposome binding assay.

References

A Comparative Guide to the Biological Activity of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and Native PIP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of the synthetic, short-chain phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2 (1,2-dioctanoyl)), commonly known as dioctanoyl-PIP2 or C8-PIP2, and the native, long-chain form of PIP2. Understanding the similarities and differences between these two molecules is crucial for the design and interpretation of experiments in cell signaling, membrane biophysics, and drug discovery.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. It serves as a precursor for second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and directly interacts with and regulates a plethora of proteins, including ion channels, cytoskeletal proteins, and enzymes involved in vesicular trafficking.

Native PIP2 is a heterogeneous molecule, typically containing a saturated fatty acid (like stearic acid) at the sn-1 position and a polyunsaturated fatty acid (like arachidonic acid) at the sn-2 position. This long-chain, hydrophobic nature anchors it firmly within the lipid bilayer. In contrast, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic analog with two short, saturated eight-carbon (C8) acyl chains. This modification renders it water-soluble, facilitating its use in a variety of in vitro experimental systems where the delivery of native PIP2 is challenging.

Physicochemical Properties

The most significant difference between dioctanoyl-PIP2 and native PIP2 lies in their physicochemical properties, which dictates their experimental applications.

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl)Native PIP2
Acyl Chain Length Two 8-carbon (C8:0) chainsTypically one saturated and one polyunsaturated long chain (e.g., C18:0/C20:4)
Solubility Water-solubleInsoluble in water, soluble in organic solvents
Critical Micelle Concentration (CMC) Forms micelles in aqueous solutionsDoes not form micelles; integrates into lipid bilayers
Membrane Integration Partitions into membranes from aqueous solution; can be washed outStable component of the lipid bilayer; not easily removed
Primary Experimental Use Acute delivery to and removal from membranes in vitro (e.g., electrophysiology, enzyme assays)Creation of physiologically relevant model membranes (e.g., liposomes, nanodiscs)

Biological Activity: A Comparative Overview

While dioctanoyl-PIP2 is a valuable tool, it is essential to recognize that its biological activity can differ from that of native PIP2 due to its altered physical properties. The shorter acyl chains can influence how it interacts with the membrane environment and with PIP2-binding proteins.

Interaction with PIP2-Binding Proteins

Many proteins contain specific domains, such as Pleckstrin Homology (PH) domains, that recognize the headgroup of PIP2. While the headgroup of dioctanoyl-PIP2 is identical to that of native PIP2, the acyl chains can influence the presentation of the headgroup and the overall binding affinity.

Quantitative Data on Protein Binding

Direct comparative data for the binding affinities (Kd) of dioctanoyl-PIP2 versus native PIP2 to various proteins is not always available in a side-by-side format. However, studies on individual interactions provide valuable insights. For instance, NMR studies have been used to map the binding of phosphoinositide head groups to PH domains, suggesting that the primary interaction is with the inositol phosphate (B84403) moiety.[1]

Protein/DomainLigandReported Affinity (Kd)Experimental System
Kindlin-2 PH DomainIP4 (PIP3 headgroup)2.12 ± 0.19 μMSurface Plasmon Resonance (SPR)
Kindlin-2 PH DomainIP3 (PIP2 headgroup)Weaker than IP4NMR Chemical Shift Perturbation

Note: This table illustrates the type of data available. Direct comparisons of dioctanoyl-PIP2 and native PIP2 binding to the same protein under identical conditions are limited in the literature.

Substrate for Phospholipase C (PLC)

PIP2 is a key substrate for phospholipase C (PLC), which hydrolyzes it to generate the second messengers IP3 and DAG.[2] Both dioctanoyl-PIP2 and native PIP2 can serve as substrates for PLC in vitro.

Quantitative Data on Enzyme Kinetics

The difference in how these lipids are presented to the enzyme—dioctanoyl-PIP2 often in micelles or as monomers in solution and native PIP2 in a lipid bilayer—can affect the enzyme's kinetic parameters.

EnzymeSubstrateKmVmaxExperimental System
PLC-δ1[³H]PI in PI/PS/PC vesicles--In vitro vesicle assay
Modulation of Ion Channels

One of the most widespread uses of dioctanoyl-PIP2 is in the study of ion channel regulation. Many ion channels, particularly inwardly rectifying potassium (Kir) channels, require PIP2 for their activity.[4][5] The water solubility of dioctanoyl-PIP2 allows for its rapid application to and washout from the intracellular face of excised membrane patches in electrophysiological recordings.[6]

Quantitative Data on Ion Channel Modulation

The effective concentration (EC50) for channel activation can be determined for dioctanoyl-PIP2. However, directly comparing this to native PIP2 is challenging due to the difficulty in controlling the precise concentration of native PIP2 in a membrane patch.

Ion ChannelLigandEffectEC50 / K₁/₂Experimental System
Kir2.2dioctanoyl-PIP2ActivationDose-dependent recovery of currentInside-out patch clamp from Xenopus oocytes
KirBac1.1Native PIP2InhibitionK₁/₂ = 0.3 mol %⁸⁶Rb⁺ uptake assay in liposomes

The crystal structure of the Kir2.2 channel in complex with dioctanoyl-PIP2 has provided invaluable molecular insights into how PIP2 binding leads to channel gating.[7]

Experimental Protocols

Liposome Binding Assay

This assay is used to determine the interaction of a protein with PIP2 in a membrane environment.

Methodology:

  • Lipid Film Preparation: A mixture of lipids, including a defined mole percentage of native PIP2, is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under a stream of nitrogen and then under vacuum to form a thin lipid film.[8]

  • Hydration: The lipid film is hydrated with a buffer to form multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipids.

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm), the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using a mini-extruder.[8]

  • Binding Reaction: The protein of interest is incubated with the PIP2-containing liposomes.

  • Separation: Liposomes and any bound protein are separated from the unbound protein by ultracentrifugation.

  • Analysis: The amount of protein in the supernatant (unbound) and the pellet (bound) is quantified by SDS-PAGE and Coomassie staining or Western blotting.

In Vitro PLC Activity Assay

This assay measures the hydrolysis of PIP2 by PLC.

Methodology:

  • Substrate Preparation:

    • Native PIP2: Prepare liposomes containing radiolabeled native PIP2 (e.g., [³H]PIP2) as described above.

    • Dioctanoyl-PIP2: A water-soluble, often fluorescently labeled, dioctanoyl-PIP2 analog can be used directly in an aqueous buffer.

  • Enzyme Reaction: Purified PLC is added to the substrate preparation in a reaction buffer containing necessary cofactors (e.g., Ca²⁺).

  • Reaction Termination: The reaction is stopped after a defined time, often by adding an organic solvent to separate the lipid-soluble (DAG) and water-soluble (IP3) products.

  • Product Quantification: The amount of radiolabeled or fluorescent IP3 in the aqueous phase is measured to determine PLC activity.

Electrophysiological Recording of Ion Channel Modulation

This technique is used to study the effect of PIP2 on ion channel activity in real-time.

Methodology:

  • Patch-Clamp Configuration: An inside-out patch is excised from a cell expressing the ion channel of interest using a glass micropipette.[9][10][11] This exposes the intracellular face of the membrane to the bath solution.

  • Channel Rundown: In the absence of intracellular factors, including PIP2, the activity of many PIP2-dependent channels will decrease over time ("rundown").

  • Application of Dioctanoyl-PIP2: A known concentration of dioctanoyl-PIP2 is added to the bath solution, allowing it to partition into the membrane patch and interact with the channel.

  • Data Acquisition: The channel activity (current) is recorded in response to voltage steps or ramps. An increase in current upon application of dioctanoyl-PIP2 indicates channel activation.

  • Washout: The dioctanoyl-PIP2 can be removed by perfusing the bath with a PIP2-free solution, which should lead to a reversal of the channel activation.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq Ligand binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 Native PIP2 (in membrane) PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Experimental_Workflow cluster_ex_vivo Inside-Out Patch Clamp start Excise inside-out membrane patch rundown Record channel current (observe rundown) start->rundown apply_pip2 Apply dioctanoyl-PIP2 to bath solution rundown->apply_pip2 record_activation Record current increase (activation) apply_pip2->record_activation washout Washout dioctanoyl-PIP2 record_activation->washout record_reversal Record current decrease (reversal) washout->record_reversal

References

Validating Experimental Results with PtdIns(4,5)P2 (1,2-dioctanoyl): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the validity of experimental results obtained using synthetic signaling molecules is paramount. This guide provides a comparative analysis of PtdIns-(4,5)-P2 (1,2-dioctanoyl), a commonly used synthetic analog of the crucial second messenger phosphatidylinositol 4,5-bisphosphate, against other commercially available alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in experimental design and interpretation.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a key phospholipid in the plasma membrane of eukaryotic cells, acting as a precursor for important second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC).[1][2] It also serves as a substrate for phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another critical signaling molecule.[3][4] Furthermore, PtdIns(4,5)P2 directly interacts with and regulates the function of numerous membrane proteins and ion channels.[2][5]

Given its central role in cellular signaling, synthetic analogs of PtdIns(4,5)P2, such as the water-soluble PtdIns-(4,5)-P2 (1,2-dioctanoyl), are invaluable tools for studying these pathways. However, the choice of analog and the validation of its biological activity are critical for obtaining reliable and reproducible data.

Comparative Analysis of PtdIns(4,5)P2 Analogs

The selection of a PtdIns(4,5)P2 analog can significantly impact experimental outcomes. The acyl chain length of the diacylglycerol backbone influences the lipid's solubility and its incorporation into membranes. While short-chain analogs like dioctanoyl (C8) PtdIns(4,5)P2 offer better solubility for in vitro assays, longer-chain versions like dipalmitoyl (C16) PtdIns(4,5)P2 more closely mimic the structure of endogenous phosphoinositides.[6]

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl)PtdIns-(4,5)-P2 (1,2-dipalmitoyl)Fluorescent PtdIns(4,5)P2 Analogs
Acyl Chain Length C8:0 / C8:0C16:0 / C16:0Varies (often with a fluorescent tag on an acyl chain)
Purity ≥97%[7]≥98%[6][8]Varies by product
Molecular Weight 812.5 g/mol (sodium salt)[7]1036.9 g/mol (sodium salt)[6]Varies with fluorophore
Solubility Freely soluble in PBS (pH 7.2)[7]Soluble in water (10 mg/ml)[6]Varies
Stability ≥ 5 years at -20°C[7]≥ 5 years at -20°C[6]Varies; may be light-sensitive

Experimental Validation Protocols

To ensure the biological activity and specificity of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and its alternatives, a series of validation experiments are recommended. These include in vitro biochemical assays to confirm its interaction with known binding partners and enzymes, as well as cell-based assays to verify its effects in a biological context.

In Vitro Validation: Liposome Pull-Down Assay

This assay assesses the ability of a protein of interest to bind to PtdIns(4,5)P2 incorporated into liposomes.

Protocol:

  • Liposome Preparation:

    • Mix lipids (e.g., a base of phosphatidylcholine with a defined percentage of PtdIns(4,5)P2) in chloroform (B151607) in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 30 minutes to form a thin film.

    • Hydrate the lipid film with extrusion buffer (e.g., 25 mM HEPES pH 7.5, 20% sucrose, 1 mM TCEP) for 1-1.5 hours at room temperature with occasional vortexing.[9]

    • Generate large unilamellar vesicles (LUVs) by extruding the lipid suspension 13 times through a polycarbonate membrane (e.g., 0.2 µm pore size).[10]

    • Pellet the liposomes by centrifugation (e.g., 50,000 x g for 15 minutes) and resuspend in binding buffer.[10][11]

  • Binding Reaction:

    • Incubate the purified protein of interest with the PtdIns(4,5)P2-containing liposomes (and control liposomes lacking PtdIns(4,5)P2) for 30-45 minutes at room temperature.[10][12]

  • Analysis:

    • Pellet the liposomes by centrifugation (e.g., 16,000 x g for 30 minutes).[10]

    • Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

    • Analyze both fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the extent of binding.[12]

Cellular Validation: Delivery and Biosensor Translocation

Introducing synthetic PtdIns(4,5)P2 into live cells and observing its effect on a fluorescent biosensor provides evidence of its biological activity. The Shuttle PIP system is a commercially available method for cellular delivery.[13][14]

Protocol:

  • Cell Preparation:

    • Plate cells expressing a fluorescently tagged PtdIns(4,5)P2 biosensor (e.g., GFP-PLCδ1-PH) on a suitable imaging dish. The PLCδ1-PH domain has a high affinity and specificity for PtdIns(4,5)P2.[15]

  • Lipid Delivery:

    • Prepare the PtdIns(4,5)P2-carrier complex according to the manufacturer's protocol (e.g., Echelon Biosciences Shuttle PIP kit).[14] This often involves using a polyamine carrier like neomycin or histone H1.[13][14]

    • Add the complex to the cells and incubate for the recommended time.

  • Live-Cell Imaging:

    • Using confocal or TIRF microscopy, image the subcellular localization of the fluorescent biosensor before and after the addition of the PtdIns(4,5)P2 analog.

    • Successful delivery and biological activity of the exogenous PtdIns(4,5)P2 should lead to a measurable change in the localization of the biosensor, for example, by competing with the endogenous lipid and causing some dissociation of the biosensor from the plasma membrane. Conversely, in cells with depleted PtdIns(4,5)P2, the addition of the exogenous analog should rescue the membrane localization of the biosensor.[1][16]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.

G PtdIns(4,5)P2 Signaling Pathway PtdIns Phosphatidylinositol (PtdIns) PI4K PI4K PtdIns->PI4K PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PI3K PI3K PtdIns45P2->PI3K PLC PLC PtdIns45P2->PLC PtdIns345P3 PtdIns(3,4,5)P3 PTEN PTEN PtdIns345P3->PTEN IP3_DAG IP3 + DAG PI4K->PtdIns4P PIP5K->PtdIns45P2 PI3K->PtdIns345P3 PLC->IP3_DAG PTEN->PtdIns45P2

Caption: PtdIns(4,5)P2 Signaling Pathway.

G Experimental Validation Workflow for PtdIns(4,5)P2 Analogs cluster_qc Quality Control cluster_invitro In Vitro Validation cluster_incell In-Cell Validation qc_purity Purity Assessment (e.g., Mass Spectrometry) qc_stability Stability Assessment qc_purity->qc_stability invitro_binding Protein Binding Assay (e.g., Liposome Pull-Down) qc_stability->invitro_binding invitro_enzyme Enzyme Activity Assay (e.g., PLC or PI3K assay) invitro_binding->invitro_enzyme incell_delivery Cellular Delivery (e.g., Shuttle PIP) invitro_enzyme->incell_delivery incell_biosensor Biosensor Translocation (e.g., GFP-PLCδ1-PH) incell_delivery->incell_biosensor incell_phenotype Phenotypic Rescue/Induction incell_biosensor->incell_phenotype end Validated for Experiment incell_phenotype->end start Obtain PtdIns(4,5)P2 Analog start->qc_purity

Caption: Experimental Validation Workflow.

Conclusion

The use of synthetic PtdIns(4,5)P2 analogs like the 1,2-dioctanoyl version is a powerful approach to dissecting phosphoinositide signaling pathways. However, the choice of analog and rigorous experimental validation are crucial for the generation of meaningful and reproducible data. By following the comparative information and protocols outlined in this guide, researchers can with greater confidence validate their experimental results and contribute to a deeper understanding of the multifaceted roles of PtdIns(4,5)P2 in cellular function.

References

A Researcher's Guide to Utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a Control Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection of control lipids is paramount for the generation of robust and reproducible experimental data. This guide provides a comprehensive comparison of Phosphatidylinositol-(4,5)-bisphosphate (1,2-dioctanoyl) (diC8 PI(4,5)P2), a synthetic, water-soluble phosphoinositide, with other common lipid controls. We present its physicochemical properties, performance in various assays, and detailed experimental protocols to aid in the design and execution of your research.

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a valuable tool in cellular biology and biochemistry, primarily utilized for its ability to mimic the head group of endogenous PtdIns(4,5)P2 while offering enhanced solubility due to its short dioctanoyl (C8) acyl chains. This property allows for its direct application to aqueous buffers in a variety of in vitro assays without the need for detergents or sonication, which are often required for their long-chain counterparts.

Comparative Analysis of Control Lipids

The choice of a control lipid is contingent upon the specific experimental question. While PtdIns-(4,5)-P2 (1,2-dioctanoyl) can act as a specific ligand or substrate in many assays, it also serves as an excellent negative or basal control in experiments where the protein of interest is not expected to interact with this particular phosphoinositide. Here, we compare its properties to other commonly used control lipids.

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl)Phosphatidylcholine (PC)Phosphatidylinositol (PI)PtdIns-(3,4)-P2 (1,2-dioctanoyl)
Molecular Formula C25H46Na3O19P3Varies with acyl chainsVaries with acyl chainsC25H46Na3O19P3
Molecular Weight 812.5 g/mol [1]~750-800 g/mol (for long-chain)~800-850 g/mol (for long-chain)812.5 g/mol
Charge at pH 7.4 Highly negativeZwitterionic (neutral)NegativeHighly negative
Solubility in Aqueous Buffer Freely soluble[1]Insoluble (forms liposomes)Insoluble (forms liposomes)Soluble
Primary Use as a Control Negative control for specific PI(4,5)P2-binding proteins; Basal activity measurements.General negative control for lipid binding; Vehicle control for liposome-based assays.Negative control for specific phosphoinositide-binding proteins.Isomeric control to test binding specificity for the 4,5-bisphosphate headgroup.
Critical Micelle Concentration (CMC) Relatively highLowLowRelatively high

Performance in Key Experimental Assays

The utility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a control is best illustrated by its performance in common biochemical and cellular assays.

Protein-Lipid Overlay Assay

In this qualitative assay, different lipids are spotted onto a membrane, which is then incubated with a protein of interest. PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be used as a negative control to assess the specificity of a protein's interaction with other phosphoinositides. For a protein that is not expected to bind PI(4,5)P2, the signal from the diC8 PI(4,5)P2 spot should be at background levels, similar to that of phosphatidylcholine (PC).

Liposome (B1194612) Co-sedimentation Assay

This quantitative assay measures the binding of a protein to lipid vesicles (liposomes). When used as a control, liposomes can be prepared with a base of neutral lipids (e.g., PC) with or without the inclusion of PtdIns-(4,5)-P2 (1,2-dioctanoyl). For a protein that does not bind PI(4,5)P2, there should be no significant increase in the amount of protein in the pellet fraction when diC8 PI(4,5)P2 is included in the liposomes compared to PC-only liposomes.

Enzyme Activity Assays

For enzymes that act on other lipid substrates, PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be used as a control to demonstrate substrate specificity. For instance, in an assay for a PI(3)P-specific phosphatase, the inclusion of diC8 PI(4,5)P2 should not result in significant enzyme activity. Its water solubility makes it a convenient control to add directly to the reaction mixture.[2]

Experimental Protocols

Protein-Lipid Overlay Assay

This protocol is adapted from standard methods for assessing protein-lipid interactions.[3][4][5][6]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other control/test lipids

  • Hybond-C extra nitrocellulose membrane

  • Blocking Buffer (e.g., 3% BSA in TBST)

  • Purified epitope-tagged protein of interest

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Lipid Spotting: Dissolve lipids in an appropriate solvent (e.g., chloroform:methanol:water 20:9:1 for PtdIns-(4,5)-P2). Spot 1 µL aliquots of lipid solutions (e.g., 100 pmol) onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature for at least 1 hour.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Incubate the membrane with the purified protein (e.g., 1-5 µg/mL) in fresh Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST (e.g., 5 x 10 minutes).

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step with TBST.

  • Detection: Detect the bound protein using ECL reagents and imaging equipment.

Liposome Co-sedimentation Assay

This protocol provides a method to quantitatively assess protein binding to liposomes containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a control.[7][8][9][10][11]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl), Phosphatidylcholine (PC), and other lipids in chloroform

  • Binding Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT)

  • Purified protein of interest

  • Ultracentrifuge with appropriate rotor

  • SDS-PAGE gels and staining reagents

Procedure:

  • Liposome Preparation:

    • In a glass tube, mix the desired lipids in chloroform. For control liposomes, use 100% PC. For test liposomes, a common composition is 95% PC and 5% of the lipid of interest.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour.

    • Hydrate the lipid film in Binding Buffer to a final lipid concentration of 1 mg/mL by vortexing.

    • Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate filter (e.g., 100 nm pore size).

  • Binding Reaction:

    • In a microcentrifuge tube, mix the purified protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.5 mg/mL) in a final volume of 100 µL.

    • Incubate at room temperature for 30 minutes.

  • Sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

  • Analysis:

    • Carefully collect the supernatant (unbound protein).

    • Wash the pellet once with Binding Buffer and centrifuge again.

    • Resuspend the final pellet (liposome-bound protein) in SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound protein.

Signaling Pathways and Experimental Workflows

To understand the context in which PtdIns-(4,5)-P2 (1,2-dioctanoyl) is used, it is crucial to visualize the signaling pathways it participates in and the workflows of the experiments where it is employed.

PI45P2_Signaling_Pathway PI PI PI4P PI(4)P PI->PI4P PI4K PI45P2 PtdIns(4,5)P2 PI4P->PI45P2 PIP5K PI3K PI3K PI45P2->PI3K PIP3 PtdIns(3,4,5)P3 PI45P2->PIP3 SHIP DAG DAG PI45P2->DAG PLC IP3 IP3 PI45P2->IP3 PLC Cytoskeleton Cytoskeletal Regulation PI45P2->Cytoskeleton Ion_channels Ion Channel Modulation PI45P2->Ion_channels PI3K->PIP3 phosphorylates PIP5K PIP5K PLC PLC PTEN PTEN PIP3->PI45P2 PTEN Akt Akt Signaling PIP3->Akt PKC_activation PKC Activation DAG->PKC_activation Ca_release Ca²⁺ Release IP3->Ca_release

Caption: PtdIns(4,5)P2 Signaling Pathway.

Caption: Liposome Co-sedimentation Workflow.

By understanding its properties and appropriate applications, researchers can confidently employ PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a control lipid to generate high-quality, reliable data in their investigations of lipid-protein interactions and cellular signaling.

References

Unraveling the Impact of Acyl Chain Variation on PtdIns(4,5)P2 Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions of Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) variants, this guide provides a comparative analysis of dioctanoyl, dipalmitoyl, and other acyl chain analogs. Tailored for researchers, scientists, and drug development professionals, this document elucidates how subtle structural differences translate into significant functional consequences, supported by experimental data and detailed methodologies.

Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid, predominantly localized to the inner leaflet of the plasma membrane. It acts as a precursor to second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with a multitude of proteins to regulate cellular processes such as cytoskeletal organization, ion channel activity, and membrane trafficking.[1][2][3] While the headgroup is crucial for its signaling roles, the attached fatty acyl chains significantly influence its biophysical properties and biological activity.[4][5]

Naturally occurring PtdIns(4,5)P2 in mammalian cells is most commonly found with a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position.[6][7][8] However, synthetic versions with varying acyl chain lengths and saturation, such as dioctanoyl (diC8) and dipalmitoyl (diC16), are widely used in research to probe its functions.[9][10][11] These variations in acyl chain composition lead to differences in solubility, membrane integration, and interaction with effector proteins.

Comparative Analysis of PtdIns(4,5)P2 Acyl Chain Variants

The physical and biological properties of PtdIns(4,5)P2 are intrinsically linked to the length and saturation of their acyl chains. Shorter, saturated chains like dioctanoyl render the molecule more water-soluble, while longer, saturated chains like dipalmitoyl enhance its integration into lipid bilayers.

PropertyDioctanoyl (diC8) PtdIns(4,5)P2Dipalmitoyl (diC16) PtdIns(4,5)P2Stearoyl-Arachidonoyl PtdIns(4,5)P2Reference
Acyl Chain Composition Two 8-carbon saturated chainsTwo 16-carbon saturated chainsOne 18-carbon saturated chain and one 20-carbon polyunsaturated chain[6][9][10]
Solubility in Aqueous Buffers Higher, can form micellesLower, prefers to be in a lipid environmentLow, requires detergents or incorporation into liposomes[12][13]
Critical Micelle Concentration (CMC) In the low micromolar rangeNot applicable, forms liposomes/bilayersNot applicable, forms liposomes/bilayers[14]
Membrane Insertion Can be added to cells exogenously and may insert into membranes, but can also extract lipidsReadily incorporates into artificial and cellular membranesThe natural conformation for stable membrane integration[4]
Protein Interaction Studies Useful for in vitro assays with purified proteins where membrane environment is not criticalIdeal for liposome-based assays to study protein recruitment and activity at the membraneRepresents the physiologically relevant context for protein interactions in cells[15][16][17]

Experimental Methodologies

Liposome Co-sedimentation Assay to Determine Protein-Lipid Interaction

This assay is used to quantify the binding of a protein to liposomes containing different PtdIns(4,5)P2 acyl chain variants.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of a major phospholipid (e.g., POPC), a negatively charged lipid (e.g., POPS), and the PtdIns(4,5)P2 variant of interest (e.g., dipalmitoyl-PtdIns(4,5)P2) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the purified protein of interest with the prepared liposomes at a specific temperature for a defined period (e.g., 30 minutes at room temperature).

  • Co-sedimentation:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein).

    • Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

    • Quantify the amount of protein in the pellet and supernatant to determine the fraction of bound protein.

Mass Spectrometry for Quantification of Cellular PtdIns(4,5)P2

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to quantify the levels of different PtdIns(4,5)P2 species within a cell.[18]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with experimental compounds or stimuli as required.

  • Lipid Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids using an acidified organic solvent mixture (e.g., chloroform/methanol/HCl).

    • Include an internal standard, such as a PtdIns(4,5)P2 with a non-natural acyl chain composition (e.g., 17:0/20:4 PtdIns(4,5)P2), for accurate quantification.

  • Derivatization (Optional but Recommended):

    • To enhance ionization efficiency and sensitivity, derivatize the phosphate (B84403) groups of the inositol headgroup using a reagent like trimethylsialyl (TMS)-diazomethane.

  • LC-MS/MS Analysis:

    • Separate the different lipid species using liquid chromatography, typically with a C18 reverse-phase column.

    • Introduce the separated lipids into a tandem mass spectrometer operating in negative ion mode.

    • Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions of the different PtdIns(4,5)P2 acyl chain variants and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratios of the endogenous PtdIns(4,5)P2 species to the internal standard.

    • Determine the absolute concentration by comparing these ratios to a standard curve generated with known amounts of PtdIns(4,5)P2 standards.

Visualizing the Role of PtdIns(4,5)P2

PtdIns45P2_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PI45P2 PtdIns(4,5)P2 PLC->PI45P2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PI45P2->IP3 DAG Diacylglycerol (DAG) PI45P2->DAG PIP3 PtdIns(3,4,5)P3 PI45P2->PIP3 Actin Actin Cytoskeleton PI45P2->Actin Regulates IonChannel Ion Channels PI45P2->IonChannel Modulates PI3K PI 3-Kinase PI3K->PI45P2 Phosphorylates

Caption: PtdIns(4,5)P2 signaling pathways.

Liposome_Assay_Workflow start Start prep_liposomes Prepare Liposomes with PtdIns(4,5)P2 Variant start->prep_liposomes incubate Incubate Protein with Liposomes prep_liposomes->incubate centrifuge High-Speed Centrifugation incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE or Western Blot separate->analyze end End analyze->end

Caption: Liposome co-sedimentation assay workflow.

Acyl_Chain_Properties AcylChain Acyl Chain Properties Length Chain Length AcylChain->Length Saturation Saturation AcylChain->Saturation Solubility Aqueous Solubility Length->Solubility Shorter -> Higher MembraneIntegration Membrane Integration Length->MembraneIntegration Longer -> Better Saturation->Solubility Saturated -> Higher Saturation->MembraneIntegration Unsaturated -> more fluid

Caption: Relationship between acyl chain properties.

References

Navigating the Nuances of Protein-Lipid Interactions: A Comparative Guide to PtdIns-(4,5)-P2 and its Dioctanoyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of protein binding to the signaling lipid Phosphatidylinositol-(4,5)-bisphosphate (PtdIns-(4,5)-P2) is paramount. A common tool in these investigations is the water-soluble, short-chain dioctanoyl analog, PI(4,5)P2 diC8. This guide provides a comparative analysis of protein cross-reactivity between native PtdIns-(4,5)-P2 and its dioctanoyl counterpart, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Unveiling the Binding Landscape: A Comparative Data Summary

The utility of the dioctanoyl analog of PtdIns-(4,5)-P2 (PI(4,5)P2 diC8) in biochemical and cellular assays hinges on its ability to mimic the binding of its native, long-chain counterpart. While often used as a convenient substitute due to its increased solubility, the shorter acyl chains can influence the biophysical properties of the lipid and its interaction with binding proteins. Below is a summary of available quantitative data comparing the binding of well-characterized PtdIns-(4,5)-P2 effector proteins to both forms of the lipid.

It is important to note that direct, side-by-side quantitative comparisons in the literature are scarce. The following table collates data from various studies to provide an overview. Researchers should be mindful that experimental conditions, such as the composition of liposomes and the specific techniques employed, can significantly impact the measured binding affinities.

Protein DomainLigandMethodReported Affinity (Kd)Reference
PLC-δ1 PH Domain Native PtdIns-(4,5)-P2Vesicle Binding Assay~1.7 µM[1]
PLC-δ1 PH Domain PtdIns-(4,5)-P2Vesicle Binding AssayApparent Ka ~10^6 M-1[2]
PTEN diC6-PI(4,5)P2 / diC8-PI(4,5)P2NMRNot explicitly stated, but differential binding observed[3]
Tubby Domain PtdIns-(4,5)-P2Molecular DynamicsLower affinity than PLCδ1-PH domain[4]
Anti-PI(4,5)P2 Antibody (2C11) Synthetic & Natural PI(4,5)P2ELISA, IFReacts with both forms[5][6]

Key Observations:

  • The Pleckstrin Homology (PH) domain of Phospholipase C-delta1 (PLC-δ1), a well-established PtdIns-(4,5)-P2 binder, exhibits high affinity for the native lipid incorporated into vesicles.[1][2]

  • Studies with the tumor suppressor PTEN have utilized short-chain analogs like diC6 and diC8 PI(4,5)P2 to probe its interaction, revealing that these analogs can induce conformational changes and dimerization.[3]

  • Molecular dynamics simulations suggest that the Tubby domain has a comparatively lower affinity for PtdIns-(4,5)-P2 than the PLC-δ1 PH domain.[4]

  • Notably, monoclonal antibodies raised against PtdIns-(4,5)-P2, such as the 2C11 clone, demonstrate cross-reactivity with both synthetic (di-palmitoyl) and natural forms of the lipid, indicating that the headgroup is the primary epitope.[5][6]

The dioctanoyl derivative of PI(4,5)P2 is noted for its higher water solubility compared to its long-chain counterparts, which facilitates its use in various experimental settings.[7] While direct functional substitution has been observed, as in the case of TRPV1 channel rescue, the nuanced differences in binding kinetics and affinity underscore the importance of careful experimental design and interpretation.

Visualizing the PtdIns-(4,5)-P2 Signaling Pathway

The following diagram illustrates the central role of PtdIns-(4,5)-P2 in cellular signaling cascades.

PtdIns(4,5)P2 Signaling Pathway PI Phosphatidylinositol (PI) PI4K PI 4-Kinase PI->PI4K PI4P PtdIns(4)P PI4K->PI4P PIP5K PIP 5-Kinase PI4P->PIP5K PI45P2 PtdIns(4,5)P2 PIP5K->PI45P2 PLC Phospholipase C (PLC) PI45P2->PLC PI3K PI 3-Kinase PI45P2->PI3K ProteinBinding Effector Protein Binding & Activation PI45P2->ProteinBinding IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 CaRelease Ca2+ Release IP3->CaRelease PKCActivation PKC Activation DAG->PKCActivation AktActivation Akt/PKB Signaling PIP3->AktActivation

Caption: PtdIns-(4,5)-P2 is a key hub in cell signaling.

Experimental Workflows: A Guide to Key Assays

Accurate assessment of protein-lipid interactions is fundamental. The following workflows outline common experimental approaches.

Protein-Lipid Overlay Assay Workflow

This qualitative technique is useful for screening potential lipid-binding proteins.

Protein-Lipid Overlay Assay Workflow Start Start SpotLipids Spot Lipids onto Nitrocellulose Membrane Start->SpotLipids Dry Dry Membrane SpotLipids->Dry Block Block with BSA or Skim Milk Dry->Block IncubateProtein Incubate with Tagged Protein Block->IncubateProtein Wash1 Wash IncubateProtein->Wash1 PrimaryAb Incubate with Primary Antibody Wash1->PrimaryAb Wash2 Wash PrimaryAb->Wash2 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Detect Detect with Chemiluminescence Wash3->Detect End End Detect->End

Caption: Workflow for protein-lipid overlay assay.

Liposome (B1194612) Co-sedimentation Assay Workflow

This quantitative method assesses the binding of a protein to lipid vesicles.

Liposome Co-sedimentation Assay Workflow Start Start PrepareLiposomes Prepare Liposomes (with and without PI(4,5)P2) Start->PrepareLiposomes Incubate Incubate Protein with Liposomes PrepareLiposomes->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate AnalyzeSupernatant Analyze Supernatant (Unbound Protein) Separate->AnalyzeSupernatant AnalyzePellet Analyze Pellet (Bound Protein) Separate->AnalyzePellet SDS SDS-PAGE & Densitometry AnalyzeSupernatant->SDS AnalyzePellet->SDS End End SDS->End

Caption: Liposome co-sedimentation assay workflow.

Detailed Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific investigation. The following are detailed protocols for the key experiments cited in this guide.

Protein-Lipid Overlay Assay

This method provides a rapid qualitative assessment of lipid-binding specificity.

Materials:

  • PtdIns-(4,5)-P2 and/or PI(4,5)P2 diC8

  • Nitrocellulose membrane (e.g., Hybond-C extra)

  • Chloroform/Methanol/Water solvent mixture

  • Blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in TBS-T)

  • Purified, epitope-tagged protein of interest

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

Procedure:

  • Lipid Spotting: Dissolve lipids in a chloroform/methanol/water mixture. Spot 1-2 µL of various lipid solutions onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature for at least 1 hour.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: Decant the blocking buffer and add the purified protein of interest diluted in fresh blocking buffer. Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature. Wash as in step 4. Incubate with the HRP-conjugated secondary antibody diluted in TBS-T for 1 hour at room temperature.

  • Detection: Wash the membrane extensively with TBS-T. Apply the chemiluminescent substrate and visualize the signal using a suitable imaging system.

Liposome Preparation and Co-sedimentation Assay

This assay provides a more quantitative measure of protein-lipid interactions in a membrane context.

Materials:

  • Background lipid (e.g., Phosphatidylcholine, PC)

  • PtdIns-(4,5)-P2 or PI(4,5)P2 diC8

  • Chloroform

  • Liposome extrusion system with polycarbonate membranes (e.g., 100 nm pore size)

  • Binding buffer (e.g., HEPES-buffered saline)

  • Purified protein of interest

  • Ultracentrifuge

  • SDS-PAGE reagents and equipment

  • Protein staining solution (e.g., Coomassie Blue)

Procedure:

  • Liposome Preparation:

    • In a glass vial, mix the background lipid and the desired concentration of PtdIns-(4,5)-P2 or its analog in chloroform.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour.

    • Hydrate the lipid film with binding buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Generate unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.

  • Co-sedimentation Assay:

    • Incubate a fixed concentration of the purified protein with increasing concentrations of liposomes (both control and PI(4,5)P2-containing) in binding buffer for 30-60 minutes at room temperature.

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with binding buffer and resuspend it in a small volume of the same buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by staining and quantify the band intensities using densitometry to determine the fraction of bound protein at each liposome concentration. The data can then be used to calculate the dissociation constant (Kd).

References

A Researcher's Guide to the Quantitative Analysis of PtdIns(4,5)P2 (1,2-dioctanoyl) in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is critical for dissecting its multifaceted roles in cellular signaling. This guide provides a comparative overview of key methodologies for the quantitative analysis of PtdIns(4,5)P2, with a focus on the water-soluble, short-chain analog, 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), often used in in vitro biochemical assays. We will delve into the performance, protocols, and underlying principles of Mass Spectrometry, ELISA, and Fluorescent Biosensor-based assays.

Comparative Analysis of Quantitative Methods

The choice of analytical method for PtdIns(4,5)P2 quantification depends on the specific experimental needs, including the required sensitivity, specificity, throughput, and the nature of the sample. Below is a summary of the key performance characteristics of the most common techniques.

Parameter Mass Spectrometry (LC-MS/MS) ELISA (Competitive Assay) Fluorescent Biosensor (e.g., PLCδ1-PH-GFP)
Principle Separation by liquid chromatography and identification based on mass-to-charge ratio of fragmented ions.Competition between PtdIns(4,5)P2 in the sample and a labeled PtdIns(4,5)P2 for binding to a specific antibody.Genetically encoded protein domain (e.g., PH domain of PLCδ1) fused to a fluorescent protein that specifically binds to PtdIns(4,5)P2, allowing for visualization of its localization and relative abundance.
Quantification Absolute (pmol/mg protein)Semi-quantitative to quantitative (pmol)Relative (ratio of membrane to cytosolic fluorescence)
Sensitivity High (fmol range)Moderate (low pmol range)High (detects localized changes)
Specificity High (can distinguish between different acyl chain variants)Moderate to high (dependent on antibody cross-reactivity)High (PLCδ1-PH domain is highly specific for PtdIns(4,5)P2)[1][2]
Throughput Low to moderateHighModerate to high (for imaging-based assays)
Sample Type Cell/tissue lysates, purified lipidsCell/tissue lysates, purified lipidsLive or fixed cells
Key Advantages High specificity and absolute quantification.High throughput and relatively simple workflow.Enables real-time visualization of PtdIns(4,5)P2 dynamics in living cells.[2]
Key Limitations Requires specialized equipment and expertise; lower throughput.Susceptible to matrix effects and antibody cross-reactivity.Provides relative rather than absolute quantification; potential for artifacts due to overexpression of the biosensor.
Detection Range Typically in the fmol to low pmol range.For example, the Echelon Biosciences K-4500 kit has a detection range of 0.016 to 250 pmol.[3][4][5]Not applicable in terms of molar concentration; measures fluorescence intensity changes.
LOD/LOQ LOD: ~312.5 fmol, LOQ: ~625 fmol for general phosphoinositides.Dependent on the specific kit; typically in the low pmol range.Not applicable in terms of molar concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the experimental protocols for the three discussed analytical methods.

Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the extraction and analysis of phosphoinositides from cell samples.

1. Lipid Extraction:

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells using a suitable buffer and sonication.

  • Perform a two-phase lipid extraction using a chloroform/methanol/HCl mixture.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization (Optional but recommended for improved sensitivity):

  • Methylate the phosphate (B84403) groups of the extracted phosphoinositides using trimethylsilyldiazomethane.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate the different phosphoinositide species using a suitable column and gradient.

  • Perform fragmentation of the parent ions and detect the specific daughter ions for PtdIns(4,5)P2.

Competitive ELISA

This protocol is based on a commercially available PtdIns(4,5)P2 Mass ELISA Kit (e.g., Echelon Biosciences, K-4500).[3][4][5]

1. Sample Preparation:

  • Extract lipids from cell or tissue samples as described in the mass spectrometry protocol.

  • Dry the lipid extract.

  • Resuspend the dried lipid sample in the provided assay buffer.

2. ELISA Procedure:

  • Add the prepared samples and a series of PtdIns(4,5)P2 standards to a microplate pre-coated with a PtdIns(4,5)P2-binding protein.

  • Add a detector protein that also binds to PtdIns(4,5)P2.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate.

  • Add a chromogenic substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the PtdIns(4,5)P2 concentration in the samples based on the standard curve.

Fluorescent Biosensor Imaging

This protocol describes the use of the genetically encoded biosensor, PLCδ1-PH-GFP, for visualizing PtdIns(4,5)P2 in live cells.

1. Cell Transfection:

  • Culture cells on a suitable imaging dish or slide.

  • Transfect the cells with a plasmid encoding the PLCδ1-PH-GFP fusion protein using a suitable transfection reagent.

  • Allow for protein expression for 24-48 hours.

2. Live-Cell Imaging:

  • Replace the culture medium with an imaging medium.

  • Mount the cells on a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

  • Excite the GFP fluorophore using a suitable laser line (e.g., 488 nm) and collect the emitted fluorescence.

  • Acquire images or time-lapse series to observe the localization and dynamics of the PLCδ1-PH-GFP biosensor.

3. Quantitative Image Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity at the plasma membrane and in the cytosol.

  • Calculate the ratio of membrane-to-cytosol fluorescence as a relative measure of PtdIns(4,5)P2 abundance at the plasma membrane.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PtdIns(4,5)P2 Signaling Pathway

PtdIns45P2_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PI3K PI 3-Kinase (PI3K) Receptor->PI3K Activates PtdIns45P2 PtdIns(4,5)P2 PLC->PtdIns45P2 Hydrolyzes PI3K->PtdIns45P2 Phosphorylates IP3 IP3 PtdIns45P2->IP3 DAG DAG PtdIns45P2->DAG PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Activation Akt/PKB Signaling PtdIns345P3->Akt_Activation

Caption: PtdIns(4,5)P2 is a key hub in cellular signaling pathways.

Experimental Workflow: Mass Spectrometry

Mass_Spec_Workflow Start Cell/Tissue Sample Extraction Lipid Extraction (Chloroform/Methanol) Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis

Caption: Workflow for PtdIns(4,5)P2 quantification by LC-MS/MS.

Experimental Workflow: Competitive ELISA

ELISA_Workflow Start Extracted Lipid Sample Incubation Incubate Sample & Detector in Coated Plate Start->Incubation Wash1 Wash Incubation->Wash1 Secondary_Ab Add Secondary Antibody-Enzyme Conjugate Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add Substrate & Incubate Wash2->Substrate Readout Measure Absorbance Substrate->Readout Biosensor_Workflow Start Culture Cells Transfection Transfect with PLCδ1-PH-GFP Plasmid Start->Transfection Expression Allow Protein Expression (24-48h) Transfection->Expression Imaging Live-Cell Confocal Microscopy Expression->Imaging Analysis Image Analysis: Membrane/Cytosol Ratio Imaging->Analysis

References

Comparing the effects of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and PtdIns(4)P in endocytosis.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the distinct roles of two key phosphoinositides in the intricate process of endocytosis, supported by experimental data and detailed methodologies.

Introduction

Endocytosis, the process by which cells internalize molecules by engulfing them, is fundamental to a vast array of physiological functions, from nutrient uptake to signal transduction. This complex process is tightly regulated by a symphony of proteins and lipids. Among the key lipid regulators are phosphoinositides, phosphorylated derivatives of phosphatidylinositol. This guide provides a detailed comparison of two critical phosphoinositides, Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) and its precursor, Phosphatidylinositol 4-phosphate (PtdIns(4)P), in the context of endocytosis. While structurally similar, these two molecules play distinct and sequential roles in the formation of endocytic vesicles, particularly in clathrin-mediated endocytosis (CME). PtdIns(4,5)P2 is a well-established anchor for a multitude of endocytic proteins at the plasma membrane, crucial for the initiation and maturation of clathrin-coated pits.[1] In contrast, emerging evidence indicates that PtdIns(4)P plays an earlier and more specific role in the recruitment of cargo to these nascent pits. This guide will delve into the experimental evidence that elucidates these differential functions, present quantitative data where available, and provide detailed protocols for key assays used in these investigations.

Comparative Effects on Endocytosis

The differential roles of PtdIns(4,5)P2 and PtdIns(4)P in endocytosis are most clearly illustrated by studies in yeast, where genetic manipulation allows for precise dissection of cellular pathways. Experiments using temperature-sensitive (ts) mutants of the kinases responsible for the synthesis of these lipids have been particularly insightful.

PtdIns(4,5)P2 is essential for the recruitment of the endocytic machinery and membrane invagination. Studies in yeast have shown that depletion of PtdIns(4,5)P2 leads to a near-complete dissociation of the adaptor protein complex 2 (AP-2) from the plasma membrane.[2][3] AP-2 is a critical component that links clathrin to the membrane and to cargo receptors.[4] Without sufficient PtdIns(4,5)P2, the assembly of the clathrin coat is impaired, and the invagination of the plasma membrane to form a vesicle is blocked.[2][3]

PtdIns(4)P is required for the recruitment of cargo to the forming endocytic pit. In contrast to the broader role of PtdIns(4,5)P2 in assembling the endocytic machinery, PtdIns(4)P appears to have a more specialized function in the initial step of cargo selection. Studies using yeast mutants with depleted PtdIns(4)P levels have demonstrated a significant impairment in the recruitment of the α-factor receptor, a model cargo protein, to clathrin-coated pits. This occurs even when the assembly of the coat proteins themselves is not significantly affected.

Endocytic Process Effect of PtdIns(4,5)P2 Depletion Effect of PtdIns(4)P Depletion
Recruitment of Adaptor Proteins (e.g., AP-2) Severely Impaired[2][3]Not Significantly Affected
Recruitment of Cargo (e.g., α-factor receptor) Impaired (as a consequence of machinery failure)Severely Impaired
Membrane Invagination Blocked[2][3]Not Directly Blocked
Clathrin Coat Assembly Impaired[2]Not Significantly Affected

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of PtdIns(4,5)P2 and PtdIns(4)P in clathrin-mediated endocytosis, the following diagrams illustrate the key steps and the points of intervention for each phosphoinositide.

Clathrin_Mediated_Endocytosis cluster_0 Plasma Membrane Cargo_Receptor Cargo Receptor PtdIns4P PtdIns(4)P Cargo_Receptor->PtdIns4P Recruitment AP2 AP-2 PtdIns45P2 PtdIns(4,5)P2 PtdIns45P2->AP2 Recruitment & Activation Clathrin Clathrin AP2->Clathrin Recruitment Invagination Membrane Invagination Clathrin->Invagination Assembly & Curvature Vesicle Clathrin-Coated Vesicle Invagination->Vesicle Scission

Figure 1. Roles of PtdIns(4)P and PtdIns(4,5)P2 in CME.

The experimental workflow to dissect these roles often involves the use of temperature-sensitive yeast mutants. The following diagram outlines a typical experimental approach.

Yeast_Mutant_Workflow Start Start: Yeast Culture (WT and ts-mutants) Permissive_Temp Grow at Permissive Temperature (e.g., 25°C) Start->Permissive_Temp Shift_Temp Shift to Restrictive Temperature (e.g., 37°C) to inactivate target kinase Permissive_Temp->Shift_Temp Add_Ligand Add Fluorescently Labeled Ligand (e.g., α-factor or FM4-64) Shift_Temp->Add_Ligand Incubate Incubate for Defined Time Points Add_Ligand->Incubate Fix_Cells Fix Cells (or Image Live) Incubate->Fix_Cells Microscopy Fluorescence Microscopy Fix_Cells->Microscopy Quantify Quantify Internalized Fluorescence Microscopy->Quantify Analyze Analyze and Compare WT vs. Mutant Quantify->Analyze

References

Validating Computational Models of Lipid-Protein Interactions: A Comparative Guide to Using PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PtdIns-(4, 5)-P2 (1,2-dioctanoyl) and other alternatives for validating computational models of lipid-protein interactions. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex processes.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid, primarily located in the inner leaflet of the plasma membrane, that regulates a multitude of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1] Its interactions with various proteins are fundamental to these functions, making the accurate modeling of these interactions a key goal in computational biology. The validation of such computational models with experimental data is a crucial step in ensuring their predictive power.

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of the endogenous lipid, featuring short C8:0 fatty acid chains.[2] This structural modification enhances its utility in various in vitro experimental setups, providing a valuable tool for researchers aiming to bridge the gap between computational predictions and biological reality.

Comparative Analysis: PtdIns-(4,5)-P2 (1,2-dioctanoyl) vs. Alternative Lipids

The choice of lipid analog for validating computational models is critical and depends on the specific research question and the experimental techniques employed. While long-chain lipids more closely mimic the natural cellular environment, short-chain analogs like the dioctanoyl version offer significant practical advantages.

FeaturePtdIns-(4,5)-P2 (1,2-dioctanoyl)Long-Chain PtdIns(4,5)P2 Analogs (e.g., POPC/POPS-embedded)Other Anionic Lipids (e.g., Phosphatidylserine - PS)
Primary Advantage High water solubility, ease of handling, forms micelles rather than liposomes at high concentrations.[3]More biologically relevant, forms stable lipid bilayers.Can act as a control for electrostatic interactions.
Suitability for In Vitro Assays Excellent for techniques like SPR and fluorescence anisotropy where solubility and defined concentrations are key.Good for liposome-based assays and studies requiring a bilayer context.Useful in comparative binding studies to determine specificity.
Relevance to Computational Models Provides a simplified system to validate fundamental binding interactions predicted by models. Short chains are less complex to model.Better for validating models that incorporate the influence of the lipid bilayer environment and acyl chain interactions.Helps to dissect the specific contribution of the inositol (B14025) headgroup versus general negative charge in computational models.
Limitations Acyclic chains may not fully recapitulate the behavior of lipids within a membrane. Micellar structure differs from a bilayer.Can be challenging to work with due to lower solubility and the need to form liposomes or nanodiscs.Does not possess the specific inositol headgroup that many protein domains recognize, limiting its use for validating specific PtdIns(4,5)P2 interactions.

Quantitative Data: Protein Binding Affinities

The following table summarizes experimentally determined dissociation constants (Kd) for the interaction of various protein domains with PtdIns(4,5)P2 and other phosphoinositides. This data is crucial for the direct comparison and validation of binding affinities predicted by computational models.

Protein DomainLigandExperimental TechniqueDissociation Constant (Kd)Reference
Btk PH domaindioctanoyl-PtdIns-3,4,5-P3Radioligand Binding Assay~8 µM[3]
Shc-PTB domainPtdIns-4,5-P2Competition Assay~25 µM[3]
PKCα C2 domainPtdIns(4,5)P2 in POPC/POPS vesiclesSurface Plasmon Resonance~10-fold lower affinity than for PS[4]
N-BAR domains (dAmp-BAR, EndoA1-BAR)PtdIns(4,5)P2 in POPC/POPS vesiclesSurface Plasmon ResonanceHighest affinity among tested phosphoinositides[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PtdIns(4,5)P2 in cellular signaling and a general workflow for validating computational models of lipid-protein interactions.

PtdIns(4,5)P2 Signaling Pathway PI Phosphatidylinositol (PI) PI4P PtdIns(4)P PI->PI4P PI4K PIP2 PtdIns(4,5)P2 PI4P->PIP2 PIP5K PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 PI3K DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PLC Protein Effector Proteins PIP2->Protein Binding & Activation Actin Actin Cytoskeleton Protein->Actin Regulation

Caption: PtdIns(4,5)P2 is a central hub in phosphoinositide signaling.

Experimental Workflow Model Computational Model (e.g., Molecular Dynamics) Predict Predict Binding Site & Affinity Model->Predict Validate Compare & Validate Model->Validate Experiment In Vitro Experiment (e.g., SPR, Fluorescence) Predict->Experiment Experiment->Validate Refine Refine Model Validate->Refine Discrepancy Conclusion Conclusion Validate->Conclusion Agreement Refine->Model

Caption: Workflow for validating computational models with experimental data.

Experimental Protocols

Detailed methodologies for Surface Plasmon Resonance (SPR) and Fluorescence Anisotropy are provided below as examples of powerful techniques to quantify lipid-protein interactions.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding events between a protein analyte and a lipid-containing surface.[6]

Materials:

  • Biacore system (or equivalent SPR instrument)

  • L1 sensor chip

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Background lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

  • Purified protein of interest

  • Running buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

  • Liposome preparation equipment (e.g., extruder, polycarbonate filters)

Protocol:

  • Liposome Preparation:

    • Prepare a lipid mixture of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and a background lipid (e.g., POPC) at the desired molar ratio in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with running buffer and create small unilamellar vesicles (SUVs) by extrusion through a 100 nm polycarbonate filter.[6]

  • SPR Measurement:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the prepared liposomes over the sensor surface to allow for their capture on the lipophilic dextran (B179266) matrix.

    • Inject a series of concentrations of the purified protein of interest over the liposome-coated surface and a reference surface (coated with background lipid only).

    • Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[4]

Fluorescence Anisotropy to Determine Binding Affinity

Fluorescence anisotropy measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[7] This technique is well-suited for studying the interaction between a fluorescently labeled protein and PtdIns-(4,5)-P2 (1,2-dioctanoyl) micelles.

Materials:

  • Fluorometer capable of measuring fluorescence anisotropy

  • Fluorescently labeled protein of interest (e.g., with fluorescein (B123965) or rhodamine)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the binding buffer.

    • Prepare a series of dilutions of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution.

    • Add a constant, low concentration of the fluorescently labeled protein to each dilution.

  • Anisotropy Measurement:

    • Equilibrate the samples at the desired temperature.

    • Excite the sample with vertically polarized light at the appropriate wavelength for the fluorophore.

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

    • Calculate the anisotropy (r) for each sample using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.[7]

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) concentration.

    • Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[8]

Conclusion

PtdIns-(4,5)-P2 (1,2-dioctanoyl) serves as an invaluable tool for the experimental validation of computational models of lipid-protein interactions. Its favorable physicochemical properties facilitate the acquisition of high-quality quantitative data from a variety of in vitro techniques. By carefully selecting the appropriate lipid analog and experimental methodology, researchers can effectively test and refine their computational models, leading to a more accurate and predictive understanding of the complex interplay between proteins and lipids in fundamental cellular processes. This, in turn, can accelerate the discovery and design of novel therapeutics that target these crucial interactions.

References

Safety Operating Guide

Proper Disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the proper disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic derivative of phosphatidylinositol used in cellular signaling research.

While PtdIns-(4,5)-P2 (1,2-dioctanoyl) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is a critical component of laboratory best practices. Adherence to institutional and local regulations is mandatory.

Safety and Handling Summary

Proper handling is crucial even for non-hazardous materials. Below is a summary of key safety and handling information.

ParameterInformation
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Form Lyophilized powder
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat
Handling Precautions Avoid ingestion, inhalation, and contact with eyes and skin.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in its pure form and when in solution.

Disposal Workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl) A Start: PtdIns-(4,5)-P2 (1,2-dioctanoyl) for Disposal B Is the material in its pure, lyophilized form? A->B C Is the material dissolved in a non-hazardous solvent (e.g., water, PBS)? B->C No E Consult Institutional EHS Guidelines for non-hazardous solid chemical waste. B->E Yes D Is the material dissolved in a hazardous solvent (e.g., chloroform-containing mixture)? C->D No G Consult Institutional EHS Guidelines for non-hazardous aqueous waste. C->G Yes I Treat as Hazardous Waste. Follow institutional procedures for chlorinated/halogenated solvent waste. D->I Yes F May be suitable for regular trash disposal (if approved by EHS). E->F L End: Proper Disposal F->L H May be suitable for drain disposal with copious amounts of water (if approved by EHS). G->H H->L J Collect in a designated, properly labeled hazardous waste container. I->J K Arrange for hazardous waste pickup through institutional EHS. J->K K->L

Caption: Decision tree for the disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Step-by-Step Disposal Procedures

The appropriate disposal method for PtdIns-(4,5)-P2 (1,2-dioctanoyl) depends on its physical state (lyophilized powder or in solution).

Disposal of Unused, Pure PtdIns-(4,5)-P2 (1,2-dioctanoyl) (Lyophilized Powder)

As a non-hazardous solid, the primary concern is to avoid creating dust and to ensure it is not mistaken for a hazardous substance.

  • Step 1: Consult Institutional Guidelines. Before proceeding, always review your institution's specific procedures for the disposal of non-hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for clarification if needed.

  • Step 2: Packaging. Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, sealed, and clearly labeled container. The label should indicate the contents: "PtdIns-(4,5)-P2 (1,2-dioctanoyl) (Non-Hazardous)".

  • Step 3: Disposal. Following institutional approval, this material may often be disposed of in the regular laboratory trash. Do not leave chemical containers in common areas; place them directly in the designated waste stream as directed by your EHS.

Disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Aqueous Solutions (e.g., Water, PBS)

Solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in non-hazardous aqueous buffers are also considered non-hazardous.

  • Step 1: Verify Institutional Policy. Check with your institution's EHS department regarding the disposal of non-hazardous aqueous solutions down the sanitary sewer.

  • Step 2: Neutralization (if applicable). If the buffer system has a pH outside the neutral range, it may need to be neutralized before disposal.

  • Step 3: Drain Disposal. If permitted, pour the solution down the drain, followed by a copious amount of cold water to dilute it thoroughly.

Disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Hazardous Solvents (e.g., Chloroform:Methanol:Water Mixtures)

When PtdIns-(4,5)-P2 (1,2-dioctanoyl) is dissolved in a hazardous solvent, the disposal procedure is dictated by the hazards of the solvent. Chloroform is a regulated hazardous waste.

  • Step 1: Treat as Hazardous Waste. The entire solution must be treated as hazardous waste due to the presence of chloroform.

  • Step 2: Collect in Designated Waste Container. Pour the waste solution into a designated, properly labeled hazardous waste container for chlorinated or halogenated organic solvents. Do not mix with other, non-compatible waste streams.

  • Step 3: Labeling and Storage. Ensure the waste container is clearly labeled with its contents and stored in a designated satellite accumulation area according to your institution's guidelines.

  • Step 4: Arrange for Pickup. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

By following these procedures, researchers can ensure the safe and compliant disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl), contributing to a safe and sustainable laboratory environment.

Personal protective equipment for handling PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Prudent handling of all research chemicals is paramount in a laboratory setting. This guide provides comprehensive safety and logistical information for PtdIns-(4,5)-P2 (1,2-dioctanoyl) to ensure the well-being of researchers and maintain a safe working environment.

While the Safety Data Sheet (SDS) for PtdIns-(4,5)-P2 (1,2-dioctanoyl) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all laboratory chemicals with a high degree of caution.[1] General safety protocols for handling lipids and related compounds should be strictly followed to minimize any potential risks.[2]

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition when there is a splash hazard.Protects against splashes, flying particles, and chemical vapors.[3][4]ANSI Z87.1 marked[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.[3][4]Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[3]EN 374 (Gloves)[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.[3]Protects against inhalation of aerosols.[3]NIOSH approved[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

1. Preparation and Use:

  • All handling of PtdIns-(4,5)-P2 (1,2-dioctanoyl) should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Before handling, ensure all required PPE is correctly worn.

  • When preparing solutions, use only clean glassware and Teflon-lined stoppers to prevent contamination.

2. Storage:

  • For long-term storage, PtdIns-(4,5)-P2 (1,2-dioctanoyl) should be stored at -20°C.[6][7]

  • The product is stable for at least five years when stored correctly.[6]

3. Spill Management:

  • Small Spills: Carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent further spread of the material. Use appropriate PPE, including respiratory protection if aerosols are generated.[2] Absorb the spill with an inert material and collect it in a designated hazardous waste container.

  • Thoroughly clean the spill area with an appropriate solvent and then wash with soap and water. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.

  • Contaminated Materials: All materials that have come into contact with PtdIns-(4,5)-P2 (1,2-dioctanoyl), including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated. These items must be collected in a designated, sealed hazardous waste container.

  • Waste Labeling: Clearly label all waste containers with the contents ("Hazardous Waste: PtdIns-(4,5)-P2 (1,2-dioctanoyl)") and the associated hazards.

Experimental Workflow

Safe Handling Workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Prepare Solutions Prepare Solutions Work in Fume Hood->Prepare Solutions Perform Experiment Perform Experiment Prepare Solutions->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for safe handling of PtdIns-(4,5)-P2.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.